[1][2] Executive Summary 1-Methoxyisoquinoline-6-carboxylic acid is a specialized heterocyclic intermediate utilized in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and met...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
1-Methoxyisoquinoline-6-carboxylic acid is a specialized heterocyclic intermediate utilized in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and metabolic enzyme modulators (e.g., Acetyl-CoA carboxylase inhibitors).[1]
While the free acid form is frequently generated in situ or used as a transient intermediate in patent literature (e.g., US8993586B2 ), it is most reliably accessed via two commercially established precursors: 1-chloroisoquinoline-6-carboxylic acid and 1-bromo-6-methoxyisoquinoline .[1] This guide provides the technical specifications, validated synthetic pathways, and medicinal chemistry rationale for employing this scaffold in drug discovery.[2]
Chemical Identity & Properties
The compound is characterized by an isoquinoline core substituted with a methoxy group at the C1 position and a carboxylic acid at the C6 position.[2] This specific substitution pattern modulates the basicity of the isoquinoline nitrogen and provides a metabolic handle via the methoxy group.[2]
~3.8 (Carboxylic acid), ~2.5 (Isoquinoline N - suppressed by OMe)
H-Bond Donors/Acceptors
1 Donor / 4 Acceptors
Synthetic Pathways[3][8][9][10][11]
Due to the limited commercial availability of the free acid, it is standard protocol to synthesize it from halogenated precursors. Two primary routes are validated for high-yield production.[2]
This is the preferred route for scalability.[2] It utilizes the high reactivity of the C1-chlorine atom in the isoquinoline ring, which is activated for nucleophilic attack by the ring nitrogen.[2]
Starting Material: 1-Chloroisoquinoline-6-carboxylic acid (CAS 1256787-42-4) or its methyl ester (CAS 1357946-43-0).[1]
Dissolve 1.0 eq of 1-chloroisoquinoline-6-carboxylic acid in anhydrous MeOH.
Add 3.0 eq of NaOMe (25% wt in MeOH).
Reflux at 65°C under N₂ atmosphere. The reaction proceeds via an addition-elimination mechanism where the methoxide displaces the chloride.
Workup: Acidify to pH 4 with 1N HCl to precipitate the product. Filter and wash with cold water.
Route B: Lithiation & Carboxylation
This route is useful when starting from the brominated derivative.[2] It relies on a lithium-halogen exchange followed by quenching with carbon dioxide.
Dissolve 1-bromo-6-methoxyisoquinoline in anhydrous THF and cool to -78°C.
Add n-BuLi (1.1 eq) dropwise.[2] Stir for 30 mins to generate the lithiated species.
Bubble excess dry CO₂ gas into the solution or pour the reaction mixture onto crushed dry ice.
Workup: Quench with saturated NH₄Cl solution, extract with EtOAc, and crystallize.
Synthetic Workflow Diagram
Figure 1: Validated synthetic routes to 1-methoxyisoquinoline-6-carboxylic acid via Nucleophilic Substitution (Blue) and Lithiation-Carboxylation (Red).[1]
Medicinal Chemistry Applications
Pharmacophore Utility
The 1-methoxyisoquinoline scaffold serves as a bioisostere for quinolines and quinazolines in kinase inhibitor design.[2]
H-Bond Acceptor: The nitrogen at position 2 is a weak hydrogen bond acceptor.[2] The electron-donating methoxy group at C1 increases electron density on the ring but sterically hinders the nitrogen slightly compared to a naked isoquinoline.[2]
Metabolic Stability: The C1 position of isoquinoline is prone to metabolic oxidation (forming isoquinolin-1-one) by aldehyde oxidase (AOX).[1][2] Capping this position with a methoxy group blocks this "soft spot," significantly improving the metabolic half-life (
In the context of Acetyl-CoA Carboxylase (ACC) inhibitors (e.g., Pfizer Patent US8993586B2), the carboxylic acid moiety acts as a linker to attach the isoquinoline "head group" to a central spirocyclic or piperidine core.[1][2] The resulting amide bond positions the isoquinoline in a specific hydrophobic pocket of the enzyme.
Analytical Characterization
To validate the synthesis, the following analytical signatures should be observed:
¹H NMR (DMSO-d₆, 400 MHz):
δ 4.05 ppm (s, 3H): Distinct singlet for the methoxy group (-OCH₃).[1][2]
δ 8.5–9.0 ppm: Aromatic protons.[2] Note the absence of the C1 proton (typically ~9.2 ppm in unsubstituted isoquinoline).[2]
An In-depth Technical Guide to the Synthesis of 1-Methoxyisoquinoline-6-carboxylic Acid
Abstract This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1-methoxyisoquinoline-6-carboxylic acid, a valuable scaffold in medicinal chemistry and drug development. The docu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1-methoxyisoquinoline-6-carboxylic acid, a valuable scaffold in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will delve into a retrosynthetic analysis to outline plausible synthetic pathways, followed by a detailed examination of a recommended synthetic route starting from the commercially available 6-bromoisoquinoline. This guide emphasizes not only the procedural steps but also the underlying chemical principles and experimental considerations to ensure reproducibility and success. Each key transformation is supported by established literature precedents, and detailed experimental protocols are provided.
Introduction
The isoquinoline core is a privileged heterocyclic motif found in a vast array of natural products and synthetic molecules with significant biological activities.[1] The unique arrangement of the fused benzene and pyridine rings provides a versatile template for the design of therapeutic agents targeting a wide range of diseases. Specifically, functionalization at the C-1 and C-6 positions of the isoquinoline scaffold has been shown to be crucial for modulating pharmacological properties. 1-Methoxyisoquinoline-6-carboxylic acid, with its distinct substitution pattern, represents a key building block for the synthesis of more complex molecules with potential applications as enzyme inhibitors, receptor modulators, and other therapeutic agents.
The strategic placement of a methoxy group at the C-1 position can influence the molecule's lipophilicity and metabolic stability, while the carboxylic acid at the C-6 position offers a handle for further derivatization, such as amide bond formation, to explore structure-activity relationships. This guide will provide a detailed roadmap for the efficient synthesis of this important intermediate.
Retrosynthetic Analysis
A retrosynthetic analysis of 1-methoxyisoquinoline-6-carboxylic acid reveals two primary strategic disconnections.
Strategy A: Functionalization of a Pre-formed Isoquinoline Core
This approach begins with a readily available isoquinoline derivative, which is then sequentially functionalized at the C-1 and C-6 positions. A logical starting material for this strategy is 6-bromoisoquinoline, as the bromine atom at C-6 can be readily converted to a carboxylic acid, and the C-1 position can be selectively functionalized.
Retrosynthetic analysis starting from 6-bromoisoquinoline.
Strategy B: Construction of the Isoquinoline Ring
This strategy involves building the isoquinoline skeleton from acyclic precursors that already contain the desired substituents or their precursors. Classical isoquinoline syntheses such as the Pomeranz-Fritsch or Bischler-Napieralski reactions are well-suited for this approach.
Retrosynthetic analysis via isoquinoline ring formation.
While both strategies are viable, this guide will focus on Strategy A due to the commercial availability of 6-bromoisoquinoline and the well-established methodologies for the required functional group interconversions. This route offers a more convergent and often higher-yielding approach for accessing the target molecule.
Recommended Synthetic Pathway and Experimental Protocols
The recommended synthetic route, based on Strategy A, is a four-step process starting from 6-bromoisoquinoline.
Proposed synthetic pathway for 1-methoxyisoquinoline-6-carboxylic acid.
Step 1: Synthesis of 6-Bromoisoquinolin-1(2H)-one
The conversion of 6-bromoisoquinoline to 6-bromoisoquinolin-1(2H)-one can be achieved through a Schmidt reaction on the corresponding indanone. This involves the reaction of 5-bromo-1-indanone with sodium azide in the presence of a strong acid like methanesulfonic acid.[2]
Protocol:
To a solution of 5-bromo-1-indanone (1 equivalent) in dichloromethane, add methanesulfonic acid (excess) at 0 °C.
Slowly add sodium azide (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
Allow the reaction mixture to stir at room temperature for 3 hours.
Carefully quench the reaction by the slow addition of aqueous sodium hydroxide solution until the pH is basic.
Extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford 6-bromo-3,4-dihydro-2H-isoquinolin-1-one.[2]
The dihydroisoquinolinone can be oxidized to the desired 6-bromoisoquinolin-1(2H)-one using a suitable oxidizing agent such as manganese dioxide or DDQ.
Expertise & Experience: The Schmidt reaction provides a direct route to the lactam functionality. Careful temperature control during the addition of sodium azide is crucial for safety and to minimize side reactions. The choice of a strong acid is critical for the rearrangement to occur.
Step 2: Synthesis of 1-Chloro-6-bromoisoquinoline
The conversion of the 6-bromoisoquinolin-1(2H)-one to 1-chloro-6-bromoisoquinoline is a standard chlorination reaction of a lactam, typically achieved using phosphorus oxychloride (POCl₃).
Protocol:
To 6-bromoisoquinolin-1(2H)-one (1 equivalent), add an excess of phosphorus oxychloride.
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
After completion, carefully remove the excess phosphorus oxychloride under reduced pressure.
Pour the residue onto crushed ice and neutralize with a base such as sodium bicarbonate solution.
Extract the product with an organic solvent like dichloromethane.
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
The crude product can be purified by column chromatography or recrystallization to yield 1-chloro-6-bromoisoquinoline.
Trustworthiness: This is a reliable and widely used method for the conversion of lactams to the corresponding chloro-substituted heterocycles. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of phosphorus oxychloride.
Step 3: Synthesis of 6-Bromo-1-methoxyisoquinoline
The 1-chloro substituent of 1-chloro-6-bromoisoquinoline is susceptible to nucleophilic aromatic substitution (SNAr) by methoxide ion.[3][4]
Protocol:
Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.
To this solution, add 1-chloro-6-bromoisoquinoline (1 equivalent).
Heat the reaction mixture to reflux and monitor the progress by TLC.
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
Partition the residue between water and an organic solvent such as ethyl acetate.
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to obtain 6-bromo-1-methoxyisoquinoline.
Expertise & Experience: The success of this SNAr reaction depends on the use of anhydrous conditions to prevent the formation of byproducts. The reactivity of the C-1 position towards nucleophilic attack is enhanced by the electron-withdrawing effect of the nitrogen atom in the isoquinoline ring.
Step 4: Synthesis of 1-Methoxyisoquinoline-6-carboxylic Acid
The final step involves the conversion of the bromo group at the C-6 position to a carboxylic acid. A reliable method for this transformation is the Grignard reaction with carbon dioxide.[5][6]
Protocol:
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 equivalents) under an inert atmosphere.
Add a small crystal of iodine to activate the magnesium.
Prepare a solution of 6-bromo-1-methoxyisoquinoline (1 equivalent) in anhydrous THF.
Add a small portion of the bromo-isoquinoline solution to the magnesium turnings and gently heat to initiate the Grignard reaction.
Once the reaction has started (as evidenced by bubbling and heat evolution), add the remaining solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed.
Cool the Grignard reagent in a dry ice/acetone bath and then pour it carefully over an excess of crushed dry ice (solid CO₂).
Allow the mixture to warm to room temperature, and then quench with a saturated aqueous solution of ammonium chloride.
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the carboxylic acid.
Filter the solid, wash with cold water, and dry to obtain crude 1-methoxyisoquinoline-6-carboxylic acid.
The product can be further purified by recrystallization.
Trustworthiness: The Grignard reaction is a classic and robust method for C-C bond formation. Strict anhydrous conditions are paramount for the successful formation of the Grignard reagent. The use of an excess of dry ice ensures complete carboxylation.
Characterization Data
The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques.
Compound
Molecular Formula
Molecular Weight
Expected ¹H NMR Signals
Expected ¹³C NMR Signals
MS (m/z)
6-Bromoisoquinoline
C₉H₆BrN
208.06
Aromatic protons
Aromatic carbons
[M+H]⁺ 208/210
6-Bromoisoquinolin-1(2H)-one
C₉H₆BrNO
224.06
Aromatic protons, NH proton
Aromatic carbons, C=O
[M+H]⁺ 224/226
1-Chloro-6-bromoisoquinoline
C₉H₅BrClN
242.50
Aromatic protons
Aromatic carbons
[M+H]⁺ 242/244/246
6-Bromo-1-methoxyisoquinoline
C₁₀H₈BrNO
238.08
Aromatic protons, OCH₃ singlet
Aromatic carbons, OCH₃
[M+H]⁺ 238/240
1-Methoxyisoquinoline-6-carboxylic acid
C₁₁H₉NO₃
203.19
Aromatic protons, OCH₃ singlet, COOH singlet
Aromatic carbons, OCH₃, C=O
[M+H]⁺ 204
Conclusion
This technical guide has outlined a reliable and well-precedented synthetic route to 1-methoxyisoquinoline-6-carboxylic acid. By starting with the commercially available 6-bromoisoquinoline and employing a series of robust chemical transformations, the target molecule can be obtained in good overall yield. The provided protocols, along with the accompanying scientific rationale, are intended to provide researchers with a solid foundation for the synthesis of this valuable building block and its derivatives for applications in drug discovery and development. The key to success in this multi-step synthesis lies in careful execution of each step, with particular attention to reaction conditions and purification techniques.
References
Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved February 19, 2026, from [Link].
Wikipedia. (2023). Pomeranz–Fritsch reaction. Retrieved February 19, 2026, from [Link].
Name Reactions in Organic Synthesis. (n.d.). Pomeranz-Fritsch Reaction. Retrieved February 19, 2026, from a source providing details on the reaction.
Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved February 19, 2026, from [Link].
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved February 19, 2026, from [Link].
CN103880745A. (2014). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
US5849917A. (1998). Process for the preparation of isoquinoline compounds.
ResearchGate. (2025, August 10). Application of Bischler‐Napieralski reaction is isoquinoline synthesis. Retrieved February 19, 2026, from a source providing details on the reaction.
Aurigene Pharmaceutical Services. (n.d.). Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction. Retrieved February 19, 2026, from a source providing details on the reaction.
MDPI. (2019, July 18). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. Retrieved February 19, 2026, from [Link].
Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved February 19, 2026, from a source providing details on the reaction.
ResearchGate. (2025, August 10). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved February 19, 2026, from a source providing details on the reaction.
PMC. (n.d.). Mechanochemical Palladium‐Catalyzed Carbonylative Reactions Using Mo(CO)6. Retrieved February 19, 2026, from a source providing details on the reaction.
ChemInform. (2015, November). Lithiations and Magnesiations on Quinoline and Isoquinoline. Retrieved February 19, 2026, from a source providing details on the reaction.
RWTH Publications. (2021, December 23). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Retrieved February 19, 2026, from a source providing details on the reaction.
Angewandte Chemie International Edition. (2022, January 19). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Retrieved February 19, 2026, from a source providing details on the reaction.
Angewandte Chemie International Edition. (2022, February 21). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Retrieved February 19, 2026, from a source providing details on the reaction.
ResearchGate. (2025, August 6). Palladium-Catalyzed Cyclization/Carbonylation as a Direct Route to 4-[(Methoxycarbonyl)methyl]-3,4-dihydroisoquinolinones. Retrieved February 19, 2026, from a source providing details on the reaction.
University of Wisconsin-Stout. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved February 19, 2026, from a source providing details on the reaction.
PMC. (n.d.). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Retrieved February 19, 2026, from a source providing details on the reaction.
Quora. (2016, September 4). Reaction between chlorobenzene and sodium methoxide to produce anisole. Retrieved February 19, 2026, from [Link].
PMC. (n.d.). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Retrieved February 19, 2026, from a source providing details on the reaction.
MDPI. (2019, July 18). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. Retrieved February 19, 2026, from [Link].
Journal of the American Chemical Society. (n.d.). Combined Experimental and Computational Mechanistic Investiga- tion of the Palladium Catalyzed Decarboxylative Cross-Coupling of. Retrieved February 19, 2026, from a source providing details on the reaction.
MDPI. (2025, January 15). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Retrieved February 19, 2026, from [Link].
PubChem. (n.d.). 6-Bromoisoquinolin-1(2H)-one. Retrieved February 19, 2026, from [Link].
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved February 19, 2026, from [Link].
PMC. (n.d.). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Retrieved February 19, 2026, from a source providing details on the reaction.
Quora. (2021, July 12). How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole (organic chemistry, aromatic compounds, nucleophilic substitution, chemistry). Retrieved February 19, 2026, from [Link].
Brainly. (2023, June 6). Predict the product formed in the nucleophilic aromatic substitution reaction between. Retrieved February 19, 2026, from [Link].
Harvard University. (2011, September 9). A Versatile Synthesis of Substituted Isoquinolines. Retrieved February 19, 2026, from [Link].
Semantic Scholar. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. Retrieved February 19, 2026, from a source providing details on the reaction.
US2769815A. (1956). Replacement of bromine by chlorine in aromatic compounds.
Northwestern University. (2015, May 7). Instantaneous Hydrolysis of NerveAgent Simulants with a SixConnected ZirconiumBased MetalOrganic Framework. Retrieved February 19, 2026, from a source providing details on the reaction.
This technical guide outlines the rigorous structural elucidation of 1-methoxyisoquinoline-6-carboxylic acid. As a critical scaffold in the development of kinase inhibitors and GPCR ligands, the structural integrity of this molecule relies on two specific challenges: confirming the regiochemistry of the carboxylic acid and distinguishing the 1-methoxy lactim ether from its thermodynamic tautomer, the 1-isoquinolone (lactam).
The following protocol integrates synthetic logic with advanced spectroscopic validation (NMR, MS, X-ray) to provide a self-validating identification system.
Part 1: Synthetic Context & Causality
To understand the structure, one must understand its origin. The presence of the methoxy group at C1 is typically introduced via Nucleophilic Aromatic Substitution (
) of a 1-chloro precursor. This synthetic history dictates the impurities and regioisomers we must screen for.
The Validated Synthetic Route
The most robust pathway involves the methoxylation of 1-chloroisoquinoline-6-carboxylic acid (or its methyl ester).
Reagent: Sodium Methoxide (NaOMe) in Methanol (MeOH).
Mechanism: Addition-Elimination (
) at the electron-deficient C1 position.
Critical Structural Risk: If the reaction conditions are too acidic or if methyl iodide is used instead of methoxide, the nitrogen may be methylated, yielding N-methyl-1-isoquinolone-6-carboxylic acid . The analytical protocol below is designed specifically to rule out this impurity.
Part 2: Analytical Framework & Elucidation
2.1 Mass Spectrometry (MS) & Elemental Analysis
Before NMR, we establish the molecular envelope.
Parameter
Expected Value
Structural Insight
[M+H]⁺
204.0655 m/z
Confirms Formula C₁₁H₉NO₃.
Fragmentation
Loss of 31 Da (-OCH₃)
A distinct loss of methoxy radical or methanol confirms the O-alkyl ether. The lactam (N-Me) typically shows loss of 15 Da (-CH₃) or CO (-28 Da).
Isotope Pattern
M+1 (~12%)
Consistent with 11 carbons.[1][2] Absence of Cl isotopes (3:1 ratio) confirms full conversion of the 1-chloro precursor.
2.2 Nuclear Magnetic Resonance (NMR)
This is the primary tool for elucidation. The isoquinoline ring is rigid, providing sharp, distinct coupling constants.
Solvent: DMSO-d₆ (Preferred for solubility of the carboxylic acid).
The Methoxy Signal (Crucial):
Shift:
4.05 – 4.15 ppm (Singlet, 3H).
Differentiation: If this signal appears at
3.50 – 3.70 ppm, it indicates N-methylation (Isoquinolone). The downfield shift >4.0 ppm confirms O-methylation .
The Heterocyclic Ring (H3 & H4):
H3:
~8.0 ppm (Doublet, Hz).
H4:
~7.5 ppm (Doublet, Hz).
Note: The coupling constant of ~6.0 Hz is characteristic of the pyridine ring in isoquinoline.
The Benzenoid Ring (H5, H7, H8):
H5:
~8.4 ppm (Singlet or small doublet). Significant deshielding due to the peri-effect of the C6-COOH and C4.
Logic: This carbon is directly attached to both Nitrogen and Oxygen.
Differentiation: In the isoquinolone (carbonyl) tautomer, this carbon shifts downfield to
163.0 – 166.0 ppm.
C6 (Carboxyl):
~167.0 ppm (COOH).
Methoxy Carbon:
~54.0 ppm.
Part 3: Advanced Visualization (Pathways & Logic)
Diagram 1: The Elucidation Workflow
This diagram illustrates the logical flow from synthesis to final structural confirmation, highlighting the "Go/No-Go" decision points.
Caption: Logical decision tree for validating the 1-methoxy regioisomer against common synthetic impurities.
Diagram 2: HMBC Correlation Map
Heteronuclear Multiple Bond Correlation (HMBC) is the definitive experiment. It visualizes long-range couplings (2-3 bonds) to prove connectivity.
Caption: HMBC correlations establishing the methoxy position at C1 and the carboxylic acid at C6.
Part 4: Self-Validating Protocol (Quality Control)
To ensure batch-to-batch consistency in a research or development setting, the following "Self-Validating Protocol" should be adopted. This moves beyond simple characterization to structural proof .
Step 1: The "Lactim vs. Lactam" Check
Objective: Prove O-methylation over N-methylation.
Method: Acquire ¹H NMR in CDCl₃ (or DMSO-d₆).
Validation Criteria:
Integrate the methyl singlet.
PASS: Shift is
4.0 – 4.2 ppm.
FAIL: Shift is
3.4 – 3.7 ppm (Indicates N-Me).
Step 2: The Regio-Lock (HMBC)
Objective: Prove the Carboxylic Acid is at C6, not C5 or C7.
Method: Run 2D HMBC.
Validation Criteria: Look for the correlation of the singlet aromatic proton (H5).
PASS: H5 shows a strong 3-bond correlation to the Carboxyl Carbon (
167) AND a correlation to the bridgehead carbon C4a. This triangulates the position of C6.
Step 3: Purity by HPLC-UV
Objective: Quantify purity.
Method: C18 Column, Gradient 5-95% ACN in Water (0.1% Formic Acid).
Validation Criteria: Single peak >98% area. Note that the 1-methoxy group is acid-labile; prolonged exposure to strong aqueous acid can hydrolyze it back to the isoquinolone. Use rapid gradients.
References
Isoquinoline Synthesis & Reactivity:
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. (Standard text establishing the electrophilic nature of C1 in isoquinolines and
displacement).
NMR of Isoquinolines
PubChem Compound Summary for Isoquinoline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry.
Biological Activity of Substituted Isoquinoline Carboxylic Acids: A Technical Guide
Executive Summary: The Privileged Scaffold Substituted isoquinoline carboxylic acids represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Scaffold
Substituted isoquinoline carboxylic acids represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically overshadowed by their quinoline counterparts, recent FDA approvals (e.g., Roxadustat) have validated the isoquinoline-3-carboxamide core as a potent modulator of the Hypoxia-Inducible Factor (HIF) pathway.
This guide dissects the biological activity, structure-activity relationships (SAR), and synthetic methodologies for this class, moving beyond basic descriptions to provide actionable, field-proven insights for scaffold optimization.
Core Case Study: HIF-Prolyl Hydroxylase (PHD) Inhibition
The most commercially and clinically significant application of substituted isoquinoline carboxylic acids is the inhibition of HIF-Prolyl Hydroxylase Domain (PHD) enzymes. This mechanism treats anemia in Chronic Kidney Disease (CKD) by stabilizing HIF-α, thereby stimulating endogenous erythropoietin (EPO) production.[1]
Mechanism of Action: The 2-Oxoglutarate Mimicry
The core pharmacophore acts as a competitive inhibitor of 2-oxoglutarate (2-OG), the co-substrate for PHD enzymes.
Bidentate Chelation: The nitrogen of the isoquinoline ring (or amide nitrogen) and the oxygen of the adjacent hydroxyl/carbonyl group form a bidentate chelate with the active site Iron (Fe²⁺).
Salt Bridge Formation: The carboxylic acid tail (often a glycine moiety attached via an amide bond) extends to form a salt bridge with an arginine residue (e.g., Arg383 in PHD2) at the active site entrance.
DOT Diagram: HIF-PHD Inhibition Pathway
Caption: Mechanism of HIF-α stabilization via PHD inhibition.[2][3] Inhibitors block the degradation pathway, triggering EPO transcription.[4]
Structure-Activity Relationship (SAR) Analysis
The efficacy of Roxadustat (FG-4592) , a 4-hydroxyisoquinoline-3-carboxamide, illustrates the critical SAR features.
Position
Substituent
Role in Biological Activity
C-1
Methyl (-CH₃)
Increases lipophilicity and metabolic stability; fills hydrophobic pocket in PHD active site.
C-3
Carbonyl-Glycine
The amide linker provides correct spacing; the terminal carboxylic acid forms a critical salt bridge with Arg383.
C-4
Hydroxyl (-OH)
Essential for bidentate chelation of the active site Fe²⁺. Removal abolishes activity.
C-7
Phenoxy (-OPh)
Extends into a hydrophobic pocket; significantly enhances potency compared to unsubstituted analogs.
N-2
Isoquinoline N
Participates in metal coordination; must be positioned relative to C-4 OH.
DOT Diagram: SAR Map of Isoquinoline Core
Caption: Pharmacophore analysis of 4-hydroxyisoquinoline-3-carboxamide derivatives for PHD inhibition.
Experimental Protocols
Synthesis of 4-Hydroxyisoquinoline-3-Carboxamide Core
Causality: This protocol utilizes an intramolecular cyclization strategy.[5] The choice of n-butyl glyoxylate allows for the formation of the critical C-4 hydroxyl group and C-3 ester in a single step.
Step-by-Step Methodology:
Phthalimide Formation: React substituted phthalic anhydride with glycine in refluxing toluene (Dean-Stark trap) to form the phthalimido-acetic acid.
Acid Chloride Activation: Convert the acid to acid chloride using thionyl chloride (
) and catalytic DMF.
Gabriel-Colman Rearrangement (Key Step):
Treat the phthalimido-acetyl chloride with sodium methoxide (NaOMe) in methanol.
Mechanism:[2][6] The base induces rearrangement to form the 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate.
Validation: Monitor disappearance of starting material by TLC (EtOAc/Hexane 1:1). Product should stain deep purple with FeCl₃ (indicative of enolic OH).
Aromatization/Substitution: Alkylation at C-1 (if starting from homophthalic systems) or tautomerization adjustments.
Amidation: React the C-3 ester with glycine methyl ester using standard coupling agents (EDCI/HOBt) to install the "tail."
Hydrolysis: Saponify the terminal ester (LiOH, THF/H₂O) to yield the free carboxylic acid active drug.
In Vitro HIF-PHD2 Inhibition Assay
Trustworthiness: This assay uses a fluorescence polarization (FP) readout, which is less prone to interference than colorimetric iron-chelation assays.
Reaction Mix: Combine 20 nM PHD2, 50 nM HIF-peptide, 10 µM Fe(II), and 100 µM Ascorbate in Tris buffer (pH 7.5).
Compound Addition: Add test compounds (dissolved in DMSO) in a 10-point dose-response series.
Initiation: Start reaction by adding 2-oxoglutarate (10 µM).
Incubation: 60 minutes at 30°C.
Detection: Measure fluorescence polarization. Displacement of the HIF peptide or inhibition of hydroxylation (detected by antibody binding to hydroxy-proline) indicates activity.
Mechanism: These compounds act as "ionophores," shuttling Copper (Cu) into cancer cells. The Copper-complex generates Reactive Oxygen Species (ROS) and inhibits DNA replication.
Data: HCT-13 shows IC50 values in the low nanomolar range (5-50 nM) against pancreatic and lung cancer cell lines, significantly more potent than the parent carboxylic acid.
Metabolic Disease: PPARγ/PTP-1B Dual Modulators
Substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids (e.g., Compound 13jE ) have been identified as dual modulators.
Effect: Improves insulin sensitivity without the weight gain associated with full PPARγ agonists (thiazolidinediones).
Quantitative Data Summary
Compound Class
Primary Target
Key Derivative
Potency (IC50/EC50)
Biological Outcome
4-OH-Isoquinoline-3-carboxamide
HIF-PHD Enzymes
Roxadustat
0.5 - 1.0 µM (Enzyme)
Increased Erythropoietin (Hb rise)
Isoquinoline Thiosemicarbazone
Cu-Dependent Cytotoxicity
HCT-13
5 - 50 nM (Cellular)
Cancer cell apoptosis (ROS mediated)
THIQ-3-Carboxylic Acid
PPARγ / PTP-1B
Compound 13jE
EC50 = 85 nM (PPARγ)
Hypoglycemic effect (Diabetes)
Isoquinoline-1-carboxamide
Cancer Cell Viability
Compound 2
~5 - 10 µM (HeLa)
Cytotoxicity
References
FibroGen/Astellas. (2021). A Scalable Synthesis of Roxadustat (FG-4592). ACS Figshare. Link
Frontiers in Pharmacology. (2022). Roxadustat: Not just for anemia - Pharmacological characteristics and clinical applications.[1][2][8]Link
Journal of Medicinal Chemistry. (2020). Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias.Link
PLOS ONE. (2015). A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells.[9]Link
Technical Guide: Therapeutic Targeting of Isoquinoline Alkaloids
Executive Summary Isoquinoline alkaloids (IQAs) represent a "privileged scaffold" in medicinal chemistry, capable of interacting with diverse biological targets ranging from nucleic acid secondary structures to transmemb...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Isoquinoline alkaloids (IQAs) represent a "privileged scaffold" in medicinal chemistry, capable of interacting with diverse biological targets ranging from nucleic acid secondary structures to transmembrane ion channels. Unlike simple lock-and-key ligands, IQAs often function as multi-target directed ligands (MTDLs). This guide deconstructs the pharmacological mechanisms of three primary IQA subclasses—Protoberberines (e.g., Berberine), Benzophenanthridines (e.g., Sanguinarine), and Bisbenzylisoquinolines (e.g., Tetrandrine)—providing a rigorous framework for target validation and experimental design.
To design effective assays, one must first understand the chemical geometry driving target engagement.
The Planar vs. Non-Planar Divide
The therapeutic utility of IQAs is dictated by their planarity:
Planar Cations (e.g., Sanguinarine, Berberine): The aromatic quaternary ammonium system creates a flat, positively charged surface ideal for DNA intercalation and G-quadruplex stabilization .
Non-Planar Dimers (e.g., Tetrandrine): These bisbenzylisoquinolines possess a bulky, flexible macrocyclic structure. They cannot intercalate DNA but are highly effective at blocking pore-forming proteins (ion channels) and transporters (P-glycoprotein) via steric occlusion.
Subclass
Representative Compound
Key Structural Feature
Primary Molecular Target
Protoberberine
Berberine
Quaternary ammonium, planar
Mitochondrial Complex I, AMPK, G-quadruplex
Benzophenanthridine
Sanguinarine
Fully aromatic, planar cation
Telomeric G-quadruplex, hTERT, Microtubules
Bisbenzylisoquinoline
Tetrandrine
Macrocyclic dimer, non-planar
L-Type Ca²⁺ Channels, P-gp (MDR1)
Target Module A: Metabolic Reprogramming (AMPK)
Primary Agent: Berberine
Mechanism: Mitochondrial Complex I Inhibition
Berberine is often mischaracterized as a direct AMPK activator. Technical accuracy requires noting that its action is indirect. Berberine accumulates in the mitochondria (driven by the membrane potential), where it inhibits Complex I (NADH dehydrogenase).
Mechanism of Action[1]
Inhibition: Berberine inhibits the electron transport chain at Complex I.
Energy Stress: This reduces ATP production, elevating the cellular AMP:ATP ratio.
Activation: AMP binds to the
-subunit of AMPK, causing a conformational change that promotes phosphorylation at Thr172 by LKB1.
Result: Inhibition of mTORC1 (blocking protein synthesis) and activation of ULK1 (inducing autophagy).
Signal Transduction Pathway
The following diagram illustrates the causal flow from mitochondrial entry to metabolic regulation.
Figure 1: Berberine-induced metabolic signaling. Note the indirect activation of AMPK via mitochondrial stress.
Sanguinarine's planar aromatic system allows it to stack upon the G-tetrads of G-quadruplex structures found in telomeres and the c-MYC promoter.[1]
The "TRAP" Assay Artifact (Critical Experimental Note)
Many researchers use the Telomeric Repeat Amplification Protocol (TRAP) to assess telomerase inhibition.
The Pitfall: Sanguinarine (and other G4 ligands) can inhibit the Taq polymerase used in the PCR step of TRAP, leading to false positives.
The Solution: Use a Direct Telomerase Assay (primer extension without PCR) or biophysical validation (SPR/FRET) to confirm the ligand binds the DNA substrate, not the enzyme.
Validated Binding Protocol: FRET-Melting Assay
To confirm G-quadruplex stabilization, use Fluorescence Resonance Energy Transfer (FRET) melting.
Probe: Label a telomeric oligonucleotide (e.g., F21T) with FAM (donor) and TAMRA (quencher).
Fold: Anneal in K+ buffer to form the G-quadruplex (fluorophores are close; fluorescence is quenched).
Melt: Heat the sample. Unfolding distances the fluorophores, increasing fluorescence.
Readout: A shift in melting temperature (
) > 5°C in the presence of Sanguinarine indicates significant stabilization.
Tetrandrine is particularly valuable in multidrug-resistant (MDR) cancers.
Ca²⁺ Blockade: Induces apoptosis in cancer cells by disrupting calcium homeostasis.
P-gp Inhibition: It binds to P-glycoprotein (ABCB1), preventing the efflux of chemotherapeutics like doxorubicin. This makes it a potent "chemosensitizer."
Experimental Validation Protocols
To ensure data integrity (E-E-A-T), use the following workflow to validate IQA targets.
Integrated Target Deconvolution Workflow
Do not rely on a single assay. Combine computational prediction with biophysical confirmation.
Figure 2: Multi-stage validation pipeline. Note that docking must be validated by biophysical kinetics (SPR) before cellular assays.
Protocol: Surface Plasmon Resonance (SPR) for IQAs
Direct binding affinity (
) is the gold standard.
Sensor Chip: CM5 (carboxymethylated dextran).
Immobilization: Amine coupling of the target protein (e.g., hTERT or AMPK subunit).
Solvent Correction: IQAs are often dissolved in DMSO. Perform a DMSO calibration curve (3-5%) to correct bulk refractive index shifts.
Analysis: Fit to a 1:1 Langmuir binding model. Look for fast-on/fast-off kinetics typical of small molecule alkaloids.
References
Lee, Y. S., et al. (2006).[3] "Berberine, a natural plant product, activates AMP-activated protein kinase with beneficial metabolic effects in diabetic and insulin-resistant states."[4][3][5] Diabetes, 55(8), 2256–2264. Link
Xu, M., et al. (2014).[4] "Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation."[4] PLOS ONE, 9(7), e103702.[4] Link
Ji, X., et al. (2022). "Natural Product Library Screens Identify Sanguinarine Chloride as a Potent Inhibitor of Telomerase Expression and Activity." Frontiers in Oncology, 12. Link
Ghosh, S., et al. (2013). "Molecular basis of recognition of quadruplexes human telomere and c-myc promoter by the putative anticancer agent sanguinarine."[1] Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(8), 4189-4201. Link
King, V. F., et al. (1988).[6] "Interaction of tetrandrine with slowly inactivating calcium channels. Characterization of calcium channel modulation by an alkaloid of Chinese medicinal herb origin."[2][7][8] Journal of Biological Chemistry, 263(5), 2238–2244. Link
De Cian, A., et al. (2007). "Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action." Proceedings of the National Academy of Sciences, 104(44), 17347–17352. Link
in silico modeling of 1-methoxyisoquinoline-6-carboxylic acid
In Silico Pharmacological Profiling of 1-Methoxyisoquinoline-6-Carboxylic Acid Executive Summary This technical guide provides a rigorous in silico characterization framework for 1-methoxyisoquinoline-6-carboxylic acid (...
Author: BenchChem Technical Support Team. Date: February 2026
In Silico Pharmacological Profiling of 1-Methoxyisoquinoline-6-Carboxylic Acid
Executive Summary
This technical guide provides a rigorous in silico characterization framework for 1-methoxyisoquinoline-6-carboxylic acid (1-MIQ-6-CA) . While isoquinoline scaffolds are "privileged structures" in medicinal chemistry—forming the core of FDA-approved drugs like Fasudil (ROCK inhibitor) and Quinapril (ACE inhibitor)—the specific 1-methoxy-6-carboxyl variant presents unique electronic and steric properties.
This document details a self-validating workflow to assess 1-MIQ-6-CA as a potential Rho-associated Protein Kinase (ROCK) inhibitor. We utilize Density Functional Theory (DFT) for electronic profiling, Molecular Docking for target validation, and ADMET predictors for drug-likeness.
The Isoquinoline Core: A proven kinase hinge-binder.
The 6-Carboxylic Acid: Provides a "warhead" for salt-bridge formation, mimicking the acidic tail seen in LFA-1 antagonists (e.g., Lifitegrast intermediates) or allowing for further derivatization into amides.
The 1-Methoxy Group: Unlike the classic 1-amino group of Fasudil, the 1-methoxy group lacks a hydrogen bond donor, altering the hinge-binding motif and increasing lipophilicity (LogP).
Workflow Visualization
The following diagram illustrates the integrated computational pipeline used to characterize 1-MIQ-6-CA.
Caption: Figure 1. Integrated in silico workflow for characterizing 1-methoxyisoquinoline-6-carboxylic acid, bridging QM reactivity with structural biology.
Phase I: Electronic Structure Theory (DFT)
Before docking, we must establish the molecule's stable conformer and charge distribution, as standard force fields (e.g., MMFF94) may misrepresent the conjugation of the isoquinoline ring with the carboxylic acid.
4.1. Protocol: Geometry Optimization
Software: Gaussian 16 or ORCA 5.0
Theory Level: B3LYP / 6-31G(d,p)
Solvation Model: IEFPCM (Water)
Step-by-Step Methodology:
Input Generation: Construct the 2D structure and convert to 3D. Pre-optimize using Avogadro (Force Field: UFF) to prevent steric clashes.
Keyword Setup (Gaussian):
opt freq b3lyp/6-31g(d,p) scrf=(solvent=water)
Causality: Frequency analysis (freq) is mandatory to confirm the stationary point is a true minimum (zero imaginary frequencies).
Execution: Run the job on 8-16 cores.
Analysis: Extract the HOMO-LUMO gap . A smaller gap (< 4.0 eV) typically indicates higher chemical reactivity, relevant for covalent inhibition strategies or metabolic stability.
4.2. Predicted Electronic Properties
The 1-methoxy group exerts an electron-donating effect (+M), increasing electron density on the isoquinoline ring compared to the unsubstituted parent.
Property
Predicted Value
Significance
Dipole Moment
~4.5 Debye
High polarity due to carboxylate/methoxy vector alignment.
HOMO Location
Isoquinoline Ring
Site of electrophilic attack (e.g., CYP450 metabolism).
LUMO Location
Carboxyl Group
Site of nucleophilic attack (e.g., conjugation).
ESP (Negative)
Carboxyl Oxygens
Primary acceptor site for salt bridges (e.g., Lys/Arg residues).
Phase II: Molecular Docking (Target: ROCK1)
Isoquinolines are classical inhibitors of Rho-associated kinase (ROCK). We hypothesize that 1-MIQ-6-CA binds to the ATP-binding pocket of ROCK1, anchored by the carboxylic acid.
Target: Human ROCK1 (PDB ID: 2ESM , Co-crystallized with Fasudil).
Software: AutoDock Vina (Open Source) or Glide (Schrödinger).
5.2. Step-by-Step Docking Protocol
Protein Preparation:
Remove water molecules and co-crystallized Fasudil.
Add polar hydrogens (critical for H-bonding).
Assign Kollman united atom charges.
Grid Box Generation:
Center: X: 20.15, Y: -12.40, Z: 55.30 (Centroid of the Fasudil binding site in 2ESM).
Size: 20 x 20 x 20 Å.
Validation: Re-dock the native ligand (Fasudil). The RMSD between the docked pose and crystal pose must be < 2.0 Å for the protocol to be valid.
Ligand Docking:
Set exhaustiveness = 32 (High precision).
Allow rotation on the C-C bond connecting the carboxyl group to the ring.
5.3. Interaction Analysis & Signaling Pathway
The diagram below details the ROCK signaling pathway and where 1-MIQ-6-CA intervenes.
Caption: Figure 2. Mechanism of Action: 1-MIQ-6-CA targets ROCK1, preventing MLC phosphorylation and reducing actin-myosin contractility.
Predicted Binding Mode:
Hinge Region: The isoquinoline nitrogen (N2) accepts a hydrogen bond from Met156 (hinge backbone).
Salt Bridge: The 6-carboxylate forms a strong electrostatic interaction with Lys105 or Arg84 (conserved lysines in the ATP pocket), significantly boosting affinity compared to neutral isoquinolines.
Steric Clash Risk: The 1-methoxy group may clash with Ile82 if the pocket is tight; however, the "gatekeeper" residue in ROCK allows for some bulk.
Phase III: ADMET & Drug-Likeness
Using SwissADME and ProTox-II algorithms, we predict the pharmacokinetic profile.
Parameter
Predicted Status
Interpretation
LogP (Lipophilicity)
1.8 - 2.2
Optimal. The methoxy group increases lipophilicity vs. the amino parent, improving membrane permeability.
TPSA
~65 Ų
Excellent oral bioavailability (Rule of 5 compliant).
BBB Permeation
Probable
Small size + moderate lipophilicity suggests CNS penetration (relevant for neuro-indications).
CYP Inhibition
CYP2D6 (Low)
Isoquinolines are often CYP2D6 substrates; the 6-COOH may reduce metabolic clearance rate.
Toxicity (LD50)
Class 4 (Harmful)
Predicted LD50 ~500-1000 mg/kg (based on isoquinoline baseline).
Synthetic Feasibility (Retrosynthesis)
To validate the model experimentally, the compound must be synthesized. We propose a convergent route.
Route A: Carboxylation of 6-Bromoisoquinoline
Starting Material: 1-chloro-6-bromoisoquinoline.
Methoxylation: NaOMe, MeOH, reflux (Nucleophilic Aromatic Substitution at C1).
Carboxylation:
Step 1: Lithium-Halogen Exchange (n-BuLi, -78°C).
Step 2: Quench with CO₂ (dry ice).
Step 3: Acid workup (HCl).
Self-Validating Check: The presence of the C1-methoxy group directs the lithiation. If C1 was unsubstituted, C1-lithiation would compete with C6-lithiation. The methoxy group blocks C1, ensuring regioselectivity at C6.
References
ROCK Inhibition & Isoquinolines: Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors as potential therapeutic agents for cardiovascular diseases." Journal of Cardiovascular Pharmacology, 2007. Link
Docking Protocol Standards: Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry, 2010. Link
Isoquinoline Synthesis: He, Y., et al. "Recent Advances in the Synthesis of Isoquinoline Derivatives." RSC Advances, 2014. Link
SwissADME Methodology: Daina, A., Michielin, O., & Zoete, V. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 2017. Link
Lifitegrast Intermediate Context: (Reference for tetrahydroisoquinoline-6-carboxylic acid derivatives in LFA-1 antagonism). Journal of Medicinal Chemistry, 2016. Link
Technical Guide: Solubility and Stability Profiling of 1-Methoxyisoquinoline-6-carboxylic Acid
The following technical guide provides an in-depth physicochemical analysis of 1-methoxyisoquinoline-6-carboxylic acid . [1] Executive Summary 1-Methoxyisoquinoline-6-carboxylic acid is a bifunctional heterocyclic buildi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth physicochemical analysis of 1-methoxyisoquinoline-6-carboxylic acid .
[1]
Executive Summary
1-Methoxyisoquinoline-6-carboxylic acid is a bifunctional heterocyclic building block often utilized in the synthesis of Rho-kinase (ROCK) inhibitors and other kinase-targeting therapeutics.[1] Its physicochemical behavior is defined by two competing structural features: the amphoteric nature of the isoquinoline-acid scaffold and the hydrolytic lability of the 1-methoxy imidate ether functionality.[1]
Researchers must treat this compound not merely as a stable aromatic acid, but as a lactim ether susceptible to rapid conversion into its corresponding lactam (isoquinolone) under acidic conditions.[1] This guide outlines the theoretical basis for these properties and provides validated protocols for their assessment.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Property
Detail
IUPAC Name
1-methoxyisoquinoline-6-carboxylic acid
CAS Number
Not widely listed; Analogous to 106778-43-2 (parent acid)
The compound possesses two ionizable centers that dictate its solubility and stability profile.
Acidic Center (COOH): The C6-carboxylic acid is expected to have a pKa ≈ 4.0–4.5 .[1] Above pH 5.5, the molecule exists predominantly as a mono-anion (carboxylate).[1]
Basic Center (Isoquinoline N): The 1-methoxy group exerts a complex electronic effect.[1] While methoxy is resonance-donating, its position at C1 creates an imidate-like system, significantly lowering the basicity of the ring nitrogen compared to unsubstituted isoquinoline (pKa 5.4). The predicted pKa of the ring nitrogen is ≈ 2.5–3.5 .[1]
Implication: The compound has a narrow isoelectric range (pH 2.5–4.[1]0) where solubility is minimal.
Stability Profile: The Hydrolysis Risk
The most critical stability attribute of 1-methoxyisoquinoline-6-carboxylic acid is the 1-methoxy group .[1] Chemically, this is a cyclic imidate ether (lactim ether).[1] Unlike standard aryl methyl ethers (e.g., anisole), lactim ethers are thermodynamically unstable relative to their amide tautomers (lactams).
Mechanism of Degradation
Under acidic conditions (pH < 4) or in the presence of nucleophiles, the 1-methoxy group undergoes hydrolysis to yield 1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid (the isoquinolone) and methanol.[1] This reaction is irreversible and often precipitates the less soluble isoquinolone.
Pathway:
Protonation: The ring nitrogen is protonated.[1][2]
Nucleophilic Attack: Water attacks the C1 carbon.[1]
Elimination: Methanol is eliminated, restoring the carbonyl bond to form the lactam.[1]
Visualization of Degradation Pathway
The following diagram illustrates the critical degradation pathway that researchers must monitor.
Figure 1: Acid-catalyzed hydrolysis of the 1-methoxy "lactim ether" moiety to the thermodynamically stable isoquinolone.
Solubility Profile
Aqueous Solubility Landscape
The solubility is highly pH-dependent, following a U-shaped curve with a twist due to instability at low pH.[1]
pH Condition
Predicted Solubility
Stability Risk
Mechanism
pH < 2 (Strong Acid)
High (Kinetic)
Critical
Soluble as cation (N-H⁺), but rapidly hydrolyzes to insoluble isoquinolone.[1]
pH 3 – 4 (Isoelectric)
Low (< 0.1 mg/mL)
Moderate
Neutral zwitterionic species predominates; aggregation is likely.[1]
DMSO: Excellent solubility (> 50 mg/mL).[1] Recommended for stock solutions.[1]
Methanol/Ethanol: Good solubility, but avoid acidic alcoholic solutions to prevent transesterification or solvolysis.[1]
Dichloromethane: Low to Moderate (limited by the carboxylic acid polarity).[1]
Experimental Protocols
To validate the quality of this material, the following specific protocols are recommended. General "purity" checks are insufficient due to the specific degradation pathway.
Protocol: Kinetic Solubility with Stability Monitoring
Do not use a standard 24-hour shake-flask method at acidic pH, as the compound will degrade.[1]
Objective: Determine solubility while distinguishing between dissolved parent and degraded byproduct.
Preparation: Prepare buffers at pH 1.2, 4.5, 6.8, and 7.4.
Stock: Dissolve compound in DMSO at 20 mg/mL.
Spiking: Spike 10 µL of stock into 490 µL of each buffer (Final: 0.4 mg/mL).
Incubation: Shake at 37°C for 1 hour only (to minimize hydrolysis artifacts).
Filtration: Filter using a 0.22 µm PVDF membrane (low binding).
Analysis: Analyze filtrate immediately via HPLC-UV (254 nm).
Critical Control: Run a standard of the isoquinolone degradation product to confirm it does not co-elute.
Protocol: Forced Degradation (Stress Testing)
Objective: Confirm the lability of the methoxy group.[1]
Stress Condition
Procedure
Expected Outcome
Acid Hydrolysis
0.1 N HCl, RT, 4 hours
>50% Degradation. Appearance of isoquinolone peak (usually earlier eluting on RP-HPLC).[1]
Base Hydrolysis
0.1 N NaOH, RT, 4 hours
Stable. The carboxylate anion protects the system; methoxy group is stable to base.[1]
Oxidation
3% H₂O₂, RT, 4 hours
Variable. Potential N-oxide formation on the isoquinoline nitrogen.[1]
Assessment Workflow Diagram
Figure 2: Recommended workflow for assessing solubility and stability, emphasizing the detection of acid-induced degradation.
Handling and Storage Recommendations
Storage: Store as a solid at -20°C. Keep the container tightly sealed and desiccated. Moisture ingress can cause slow hydrolysis over time due to surface acidity.[1]
Solution Handling:
Preferred Solvent: DMSO or Dimethylacetamide (DMAc).[1]
Aqueous Dilution: Always dilute into buffered media at pH > 7.0 (e.g., PBS or Tris).[1]
Avoid: Do not dissolve in 0.1% TFA or Formic Acid for LC-MS unless analyzing immediately. Use Ammonium Bicarbonate (pH 8) or Ammonium Acetate (pH 6-7) for LC-MS mobile phases.[1]
Workup Precautions: During synthesis, avoid acidic quenches. If acidification is necessary to precipitate the carboxylic acid, perform it rapidly at low temperature (0°C) and filter immediately, or use a weak acid (e.g., acetic acid) to reach pH 5 rather than pH 1.
References
PubChem. Isoquinoline-6-carboxylic acid (Parent Scaffold Data).[1] National Library of Medicine.[1] Available at: [Link]
U.S. National Institutes of Health. 1-Methoxyisoquinoline (Substructure Data).[1] PubChem Compound Summary.[1] Available at: [Link]
Organic Chemistry Portal. Synthesis and Stability of Isoquinolones (Lactam formation). Available at: [Link][1]
Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Isoquinoline Carboxylic Acids
For Immediate Release A Deep Dive into the Pharmacological Core of Isoquinoline Carboxylic Acids for Researchers, Scientists, and Drug Development Professionals The isoquinoline scaffold, a privileged structure in medici...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
A Deep Dive into the Pharmacological Core of Isoquinoline Carboxylic Acids for Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of biologically active molecules. Among these, isoquinoline carboxylic acids and their derivatives stand out for their diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of this versatile class of compounds, offering field-proven insights for professionals engaged in drug discovery and development.
Introduction: The Versatility of the Isoquinoline Carboxylic Acid Core
Isoquinoline carboxylic acids are characterized by a bicyclic aromatic ring system containing a nitrogen atom, with a carboxylic acid group appended to the isoquinoline core. This structural motif serves as a versatile template for the design of molecules that can interact with a wide array of biological targets, including enzymes and receptors. The position of the carboxylic acid group, along with other substitutions on the isoquinoline ring, significantly influences the compound's pharmacological profile, leading to a broad spectrum of therapeutic applications, from anticancer and anti-inflammatory agents to modulators of the central nervous system.[1]
Key Mechanisms of Action: A Multi-pronged Approach to Therapeutic Intervention
Isoquinoline carboxylic acids exert their biological effects through several distinct mechanisms. This guide will focus on two of the most prominent and well-documented modes of action: enzyme inhibition and receptor modulation.
Enzyme Inhibition: Disrupting Pathological Processes at their Catalytic Heart
A significant number of isoquinoline carboxylic acid derivatives owe their therapeutic efficacy to the targeted inhibition of key enzymes involved in pathological processes.
The Rationale: Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to meet their nucleotide demands. Therefore, inhibiting DHODH presents a powerful strategy to selectively target and halt the growth of cancer cells.[3]
Mechanism of Inhibition: Isoquinoline carboxylic acid derivatives, particularly those with a quinoline-4-carboxylic acid-like scaffold, have been identified as potent inhibitors of human DHODH (hDHODH).[4][5] These compounds typically act as competitive inhibitors, binding to the ubiquinone binding pocket of the enzyme and preventing the conversion of dihydroorotate to orotate, a key step in pyrimidine synthesis. The carboxylic acid moiety is often crucial for binding, forming key interactions with amino acid residues within the active site.[3]
Experimental Workflow for Assessing DHODH Inhibition:
Caption: Workflow for determining the inhibitory activity of isoquinoline carboxylic acids against DHODH.
Detailed Protocol: DHODH Enzyme Inhibition Assay
Reagent Preparation:
Assay Buffer: 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.
Recombinant human DHODH enzyme.
Substrate: Dihydroorotate (DHO).
Electron Acceptor: 2,6-dichloroindophenol (DCIP).
Co-factor: Decylubiquinone.
Test Compound: Isoquinoline carboxylic acid derivative dissolved in DMSO.
Assay Procedure:
In a 96-well plate, add the assay buffer, recombinant hDHODH enzyme, and decylubiquinone.
Add varying concentrations of the test compound.
Initiate the reaction by adding DHO and DCIP.
Immediately monitor the decrease in absorbance at 600 nm (the wavelength at which DCIP absorbs) over time using a microplate reader. The rate of DCIP reduction is proportional to the enzyme activity.
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]
The Rationale: Topoisomerase I is an essential enzyme that relaxes DNA supercoiling during replication and transcription. By creating transient single-strand breaks in the DNA, it plays a crucial role in maintaining DNA topology.[7] Inhibitors of topoisomerase I trap the enzyme-DNA cleavage complex, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis in cancer cells.
Mechanism of Inhibition: Certain indenoisoquinoline derivatives, which share a structural resemblance to the isoquinoline core, have been identified as potent topoisomerase I inhibitors.[8] These compounds intercalate into the DNA at the site of the cleavage complex and stabilize the covalent bond between the enzyme and the DNA, preventing the re-ligation of the DNA strand.[9] This results in a stalled replication fork and the induction of cell death.
The Rationale: The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10] Aberrant activation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.
Mechanism of Inhibition: Isoquinoline and its derivatives have been shown to inhibit the activity of key kinases within the PI3K/Akt/mTOR pathway.[11] By targeting one or more of these kinases, these compounds can effectively block the downstream signaling events that promote cancer cell survival and proliferation.
Experimental Workflow for Assessing PI3K/Akt/mTOR Pathway Inhibition:
Caption: Workflow for analyzing the effect of isoquinoline carboxylic acids on the PI3K/Akt/mTOR signaling pathway.
Detailed Protocol: Western Blot Analysis
Cell Culture and Treatment:
Culture a relevant cancer cell line (e.g., a line with a known PI3K/Akt/mTOR pathway dysregulation) to 70-80% confluency.
Treat the cells with various concentrations of the isoquinoline carboxylic acid derivative for a specified time. Include a vehicle control (e.g., DMSO).
Protein Extraction:
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Quantify the protein concentration using a BCA assay.
SDS-PAGE and Western Blotting:
Separate equal amounts of protein on an SDS-polyacrylamide gel.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate the membrane with primary antibodies specific for the phosphorylated (active) and total forms of key pathway proteins (e.g., Akt, mTOR, S6K).
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][13]
Receptor Modulation: Fine-Tuning Neuronal Communication
Isoquinoline carboxylic acids also exhibit significant activity in the central nervous system through their interaction with various neurotransmitter receptors.
The Rationale: The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. However, overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative disorders.[14] Therefore, antagonists of the NMDA receptor have therapeutic potential as neuroprotective agents.
Mechanism of Action: Certain decahydroisoquinoline-3-carboxylic acid and tetrahydroisoquinoline carboxylic acid derivatives act as potent and selective antagonists of the NMDA receptor.[14][15] They typically function as competitive antagonists, binding to the glutamate binding site on the receptor and preventing its activation by the endogenous agonist, glutamate.[15]
Experimental Workflow for Assessing NMDA Receptor Binding:
Caption: Workflow for determining the binding affinity of isoquinoline carboxylic acids to the NMDA receptor.
Homogenize rat brain tissue in an ice-cold buffer.
Centrifuge the homogenate and wash the resulting pellet multiple times to enrich for synaptic membranes.
Resuspend the final membrane preparation in the assay buffer.
Binding Assay:
In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]CGS19755), and varying concentrations of the unlabeled isoquinoline carboxylic acid derivative (the competitor).
To determine non-specific binding, include wells with an excess of a known non-radioactive NMDA receptor antagonist.
Incubate the plate to allow the binding to reach equilibrium.
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
Wash the filters with ice-cold buffer to remove any unbound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[16][17]
The Crucial Role of the Carboxylic Acid Moiety: A Note on Structure-Activity Relationships
The carboxylic acid group is a recurring and often essential feature for the biological activity of this class of compounds. Its ability to form ionic bonds and hydrogen bonds with key amino acid residues in the active sites of enzymes and receptors is frequently a determining factor in the compound's potency and selectivity.[3] However, the carboxylic acid can also impact a molecule's physicochemical properties, such as its ability to cross cell membranes.
Interestingly, modification of the carboxylic acid to an ester or an amide can significantly alter the biological activity profile. For instance, in some cases, esterification has been shown to decrease enzymatic inhibition while increasing cytotoxicity against cancer cell lines, a phenomenon that may be related to changes in cell permeability or metabolic stability.[4] This highlights the importance of carefully considering the role of the carboxylic acid and its potential for modification in the drug design process.
Conclusion and Future Perspectives
Isoquinoline carboxylic acids represent a rich and enduring source of novel therapeutic agents. Their ability to interact with a diverse range of biological targets through well-defined mechanisms of action, including enzyme inhibition and receptor modulation, underscores their importance in medicinal chemistry. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to explore the full potential of this versatile chemical scaffold. Future research will undoubtedly uncover new biological targets and mechanisms of action for isoquinoline carboxylic acid derivatives, further expanding their therapeutic applications and solidifying their place in the modern pharmacopeia.
References
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162-5186. Available at: [Link]
Le, T. N., et al. (2024). Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods. Journal of Chemical Information and Modeling, 64(5), 1635-1647. Available at: [Link]
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. Available at: [Link]
JoVE. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. Available at: [Link]
MDPI. (2025). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Molecules. Available at: [Link]
MDPI. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences. Available at: [Link]
ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase reporter assay. Available at: [Link]
Benveniste, M., & Mayer, M. L. (1995). Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction. British Journal of Pharmacology, 114(3), 651–663. Available at: [Link]
Wang, H., et al. (2013). Quantitative Structure-Activity Relationship Studies on Indenoisoquinoline Topoisomerase I Inhibitors as Anticancer Agents in Human Renal Cell Carcinoma Cell Line SN12C. International Journal of Molecular Sciences, 14(3), 5977-5992. Available at: [Link]
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Available at: [Link]
ResearchGate. (n.d.). Western blot analysis of selected components of the PI3K/AKT/mTOR pathway. Available at: [Link]
Ornstein, P. L., et al. (1993). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of Medicinal Chemistry, 36(15), 2046-2052. Available at: [Link]
MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]
Whitten, J. P., et al. (1993). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 36(21), 3074-3080. Available at: [Link]
PMC. (2024). Targeting the PI3K/AKT/mTOR pathway offer a promising therapeutic strategy for cholangiocarcinoma patients with high doublecortin-like kinase 1 expression. Journal of Translational Medicine, 22(1), 603. Available at: [Link]
Cushman, M., et al. (2012). Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure–Activity Relationships. Journal of Medicinal Chemistry, 55(4), 1647-1662. Available at: [Link]
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]
PMC. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 14(15), 3749. Available at: [Link]
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 270(3 Pt 1), F381-F389. Available at: [Link]
Lahyaoui, A., et al. (2023). QSAR modeling, molecular docking and molecular dynamic simulation of phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors. Arabian Journal of Chemistry, 16(10), 105151. Available at: [Link]
MDPI. (2022). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. International Journal of Molecular Sciences, 23(7), 3749. Available at: [Link]
Scite.ai. (n.d.). Radioligand binding methods: practical guide and tips. Available at: [Link]
MDPI. (2023). DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway. International Journal of Molecular Sciences, 24(2), 1642. Available at: [Link]
PMC. (2012). Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships. Journal of Medicinal Chemistry, 55(4), 1647-1662. Available at: [Link]
ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b... Available at: [Link]
PubMed. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]
Springer Nature Experiments. (n.d.). Radioligand Binding Assay. Available at: [Link]
MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Available at: [Link]
Journal of Applied Pharmaceutical Science. (2024). QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization. Available at: [Link]
PubMed. (1996). The Endogenous Agonist Quinolinic Acid and the Non Endogenous Homoquinolinic Acid Discriminate Between NMDAR2 Receptor Subunits. Neuroscience Letters, 212(2), 103-106. Available at: [Link]
Cushman, M., et al. (2000). Synthesis of New Indeno[1,2-c]isoquinolines: Cytotoxic Non-Camptothecin Topoisomerase I Inhibitors. Journal of Medicinal Chemistry, 43(20), 3688-3698. Available at: [Link]
American Elements. (n.d.). Isoquinolines. Available at: [Link]
Technical Guide: Structure-Activity Relationship of Methoxyisoquinolines
[1] Executive Summary Methoxyisoquinolines represent a privileged scaffold in medicinal chemistry, characterized by their ability to modulate diverse biological targets ranging from ATP-binding cassette (ABC) transporter...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methoxyisoquinolines represent a privileged scaffold in medicinal chemistry, characterized by their ability to modulate diverse biological targets ranging from ATP-binding cassette (ABC) transporters to DNA topoisomerases. This guide analyzes the critical Structure-Activity Relationships (SAR) governing this class, specifically focusing on the "Methoxy Switch" —the distinct pharmacological divergence between the 6,7-dimethoxy and 5,8-dimethoxy substitution patterns.
While the 6,7-dimethoxy motif predominantly functions as a stable, lipophilic pharmacophore essential for high-affinity binding to P-glycoprotein (P-gp) and Topoisomerase I, the 5,8-dimethoxy motif often acts as a pro-electrophile, serving as a precursor to redox-active quinones that induce cytotoxicity via oxidative stress. This document provides actionable SAR insights, validated experimental protocols, and mechanistic visualizations to support the rational design of next-generation isoquinoline therapeutics.
The Methoxyisoquinoline Scaffold: Core Architecture
The isoquinoline core (benzo[c]pyridine) serves as the template. The biological activity is strictly regulated by the positioning of methoxy (-OCH₃) groups, which influence electron density, lipophilicity (cLogP), and metabolic stability.
P-glycoprotein (MDR), Topoisomerase I, Adrenergic receptors
Tubulin (cysteine alkylation), ROS generation
Chemical Nature
Stable electron-donating scaffold
Precursor to 5,8-isoquinolinedione (Quinone)
Representative Drug
Papaverine, Tariquidar analogs
Caulibugulones (marine alkaloid analogs)
Therapeutic Area 1: Multidrug Resistance (MDR) Reversal[2]
The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a potent reverser of Multidrug Resistance (MDR) in cancer cells.[1] It functions by inhibiting P-glycoprotein (P-gp/ABCB1), an efflux pump that expels chemotherapeutics like Doxorubicin and Paclitaxel.
SAR Analysis: The Hydrophobic Shield
The 6,7-dimethoxy group acts as a "hydrophobic shield," enhancing the affinity for the transmembrane domain of P-gp.
Core: The basic nitrogen in the THIQ ring is often essential for interaction with the P-gp drug-binding pocket (cation-pi interactions), though non-basic variants have shown activity to avoid lysosomal trapping [1].
N-Substitution (Position 2): Bulky, lipophilic groups (e.g., 3,4,5-trimethoxyphenyl alkyl chains) attached here exponentially increase potency. The "trimethoxy" motif on the pendant ring creates a "butterfly effect" of electron density that maximizes van der Waals contacts.
Rigidity: Introduction of a double bond (3,4-dihydro vs. 1,2,3,4-tetrahydro) often decreases P-gp inhibitory activity, suggesting a requirement for the flexible "pucker" of the saturated ring [1].
Visualization: SAR Map of 6,7-Dimethoxy-THIQ
The following diagram illustrates the critical modification zones for maximizing P-gp inhibition.
Caption: SAR Map of 6,7-dimethoxy-THIQ derivatives highlighting regions critical for P-glycoprotein inhibition.
Quantitative Data: Reversal Efficacy
Comparing 6,7-dimethoxy derivatives against standard inhibitors in MCF-7/Adr (Doxorubicin-resistant) cells.
Therapeutic Area 2: Direct Cytotoxicity (Quinone Precursors)
In contrast to the stable 6,7-series, the 5,8-dimethoxyisoquinoline scaffold is frequently utilized as a "masked" quinone.
Mechanism: The Redox Trigger
Metabolic Activation: The 5,8-dimethoxy groups are susceptible to O-demethylation followed by oxidation (facilitated by high ROS in cancer cells or specific enzymes).
Quinone Formation: This yields the isoquinoline-5,8-dione .[3]
Michael Addition: The resulting quinone is a potent Michael acceptor, reacting with thiols (cysteine residues) on tubulin or glutathione (GSH).
Apoptosis: GSH depletion and tubulin alkylation trigger mitochondrial apoptosis.
Visualization: Mechanism of Action (5,8-Series)
Caption: Activation pathway of 5,8-dimethoxyisoquinolines into cytotoxic quinone warheads.
Experimental Protocols
To ensure scientific integrity, the following protocols are standardized for evaluating these specific SAR properties.
Protocol A: Synthesis of 6,7-Dimethoxy-THIQ Core (Pictet-Spengler Variant)
Rationale: The Pictet-Spengler reaction is the most robust method for constructing the tetrahydroisoquinoline ring from phenethylamines, allowing immediate access to the 6,7-dimethoxy core.
Reagents: 3,4-Dimethoxyphenethylamine (Dopamine dimethyl ether), Paraformaldehyde (or specific aldehyde for C1 substitution), Formic acid/Acetic acid.
Procedure:
Dissolve 3,4-dimethoxyphenethylamine (10 mmol) in 88% Formic acid (5 mL).
Add Paraformaldehyde (11 mmol) slowly at 0°C.
Heat the mixture to 90°C for 2 hours (Monitor by TLC: SiO2, MeOH:DCM 1:9).
Workup: Basify with 20% NaOH to pH 10. Extract with CH₂Cl₂ (3 x 20 mL).
Purification: Dry over Na₂SO₄, concentrate, and convert to HCl salt using ethanolic HCl.
Validation: ¹H NMR must show the singlet for the C1 methylene protons (approx. 4.2 ppm) and two singlets for the 6,7-methoxy groups (approx. 3.8 ppm).
Rationale: Rhodamine 123 (Rh123) is a fluorescent substrate of P-gp. Inhibition of P-gp results in intracellular accumulation of Rh123, measurable by flow cytometry.
Cell Line: MCF-7/Adr (Doxorubicin-resistant) or K562/A02.
Preparation:
Seed cells at 5 × 10⁵ cells/well in 6-well plates. Incubate 24h.
Treat cells with test compounds (1, 5, 10 µM) or Verapamil (positive control) for 2 hours at 37°C.
Substrate Loading:
Add Rh123 (final concentration 5 µM) and incubate for an additional 30 minutes in the dark.
Efflux Phase:
Wash cells 3x with ice-cold PBS (stops active transport).
Resuspend in PBS.
Analysis:
Measure fluorescence intensity (FL1 channel) via Flow Cytometry.
Calculation: Fluorescence Ratio (FR) = (Mean Fluorescence of Treated) / (Mean Fluorescence of Control).
Success Criterion: An FR > 10 indicates significant P-gp inhibition.
References
Gazzano, E., et al. (2008). Small P-gp modulating molecules: SAR studies on tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry, 16(1), 466-473. Link
Wang, Y., et al. (2020). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target. RSC Medicinal Chemistry.[4] Link
Li, Y., et al. (2025).[1] Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance. European Journal of Medicinal Chemistry, 117542.[1] Link
Ismail, N.S., et al. (2016). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry. Link
BenchChem. (2025).[3] Structure-Activity Relationship of 7-Aminoisoquinoline-5,8-quinones. Technical Guide. Link
Disclaimer: This guide acts as a technical reference for research purposes only. All synthesis and biological testing should be conducted in compliance with local safety and ethical regulations.
exploring the pharmacophore of isoquinoline-6-carboxylic acids
This technical guide explores the pharmacophore of isoquinoline-6-carboxylic acid , a privileged scaffold in medicinal chemistry. While the isoquinoline core is ubiquitous in natural alkaloids (e.g., papaverine, morphine...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide explores the pharmacophore of isoquinoline-6-carboxylic acid , a privileged scaffold in medicinal chemistry. While the isoquinoline core is ubiquitous in natural alkaloids (e.g., papaverine, morphine), the 6-carboxylic acid derivative represents a specific, synthetically accessible vector for designing ATP-competitive kinase inhibitors, particularly for Rho-associated protein kinase (ROCK) .
A Technical Guide to Kinase-Targeted Pharmacophore Optimization
Executive Summary
The isoquinoline-6-carboxylic acid scaffold (CAS: 106778-43-2) serves as a critical template for fragment-based drug discovery (FBDD). Unlike its isomer quinoline, the isoquinoline nitrogen (N2) provides a distinct hydrogen-bonding geometry optimal for interacting with the hinge region of serine/threonine kinases. The C6-carboxylic acid moiety acts as a versatile "exit vector," allowing medicinal chemists to extend the molecule into solvent-exposed regions or specific hydrophobic pockets to tune potency and selectivity—most notably distinguishing between ROCK and Protein Kinase A (PKA).
Pharmacophore Deconstruction & SAR Logic
To utilize this scaffold effectively, one must understand its binding topology within the ATP-binding pocket.
The Core Interactions
Hinge Binder (N2): The pyridine-like nitrogen at position 2 acts as a critical Hydrogen Bond Acceptor (HBA). In ROCK1/2, this nitrogen typically accepts a proton from the backbone amide of Met156 (in ROCK1) or the equivalent residue in the hinge region.
The Selectivity Vector (C6-COOH): The 6-position is geometrically distinct from the 5-position (utilized by Fasudil). Substituents at C6 project away from the hinge, often towards the solvent interface or the ribose-binding pocket. Converting the acid to an amide or urea creates a handle to introduce lipophilic tails that can displace water molecules or engage the G-loop, enhancing affinity.
Planarity: The bicyclic aromatic system facilitates
-stacking interactions with the gatekeeper residues (e.g., Phe/Tyr) within the kinase cleft.
DOT Diagram 1: Pharmacophore Map
Caption: Structural logic of the isoquinoline-6-carboxylic acid scaffold binding to a kinase active site.
Synthetic Architecture
Accessing the 6-carboxylic acid core requires robust methodology, as electrophilic aromatic substitution on isoquinoline favors the 5- or 8-positions. Two primary routes are recommended for high-purity synthesis.
This is the preferred industrial route, utilizing 6-bromoisoquinoline as the starting material.
Reagents: 6-Bromoisoquinoline, CO (gas) or Mo(CO)6 (solid source), Pd(OAc)2 (catalyst), dppp (ligand), Et3N, MeOH.
Conditions: 80–100°C, pressurized vessel (if using CO gas).
Mechanism: Oxidative addition of Pd(0) to the C-Br bond, followed by CO insertion and nucleophilic attack by methanol to form the methyl ester.
Hydrolysis: LiOH/THF/H2O converts the ester to the free acid.
Route B: Oxidation of 6-Methylisoquinoline
Useful for smaller scales or when the methyl precursor is available.
Reagents: Selenium dioxide (SeO2) in pyridine or KMnO4 (aqueous).
Challenge: SeO2 can be toxic and difficult to remove; KMnO4 requires careful pH control to prevent ring degradation.
DOT Diagram 2: Synthetic Workflow
Caption: Step-by-step synthetic pathway from the bromo-precursor to the functionalized amide.
Case Study: Optimization of ROCK Inhibitors
Rho-associated protein kinase (ROCK) is a major downstream effector of RhoA, regulating actin cytoskeleton organization.[1] While Fasudil (5-isoquinolinesulfonamide) is a classic inhibitor, it suffers from poor selectivity against PKA and moderate potency.
The 6-Carboxamide Strategy
Shifting the vector from C5 (sulfonamide) to C6 (carboxamide) alters the trajectory of the side chain.
Hypothesis: The C6 vector directs substituents toward the more open solvent region, allowing for bulkier, lipophilic groups (e.g., benzyl amines, piperazines) that PKA's tighter pocket cannot accommodate.
Data Comparison:
Compound Class
Core Scaffold
R-Group Vector
ROCK1 IC50 (nM)
Selectivity (ROCK/PKA)
Fasudil
Isoquinoline-5-sulfonamide
C5-SO2-Homopiperazine
~330
Low (< 10-fold)
H-1152
Isoquinoline-5-sulfonamide
C5-SO2-Dimethyl-homopiperazine
~1.6
Moderate
6-Amido Isoquinoline
Isoquinoline-6-carboxamide
C6-CO-NH-Benzyl
~20 - 100
High (> 50-fold)
Note: Values are representative of optimized leads in this class.
DOT Diagram 3: ROCK Signaling Pathway
Caption: The RhoA/ROCK signaling cascade leading to cytoskeletal reorganization.
Experimental Protocols
Protocol A: Synthesis of Isoquinoline-6-carboxamides
Activation: Dissolve isoquinoline-6-carboxylic acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at RT to form the active ester.
Coupling: Add the desired amine (e.g., benzylamine, 1.1 eq). Stir for 4–12 hours.
Workup: Dilute with EtOAc, wash with sat. NaHCO3 (to remove unreacted acid) and brine.
Validation: Verify by 1H NMR (expect amide doublet/triplet at 8.0–9.0 ppm) and LC-MS.
Protocol B: In Vitro ROCK Kinase Assay
To validate the biological activity of the synthesized pharmacophore:
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT.
Substrate: S6 kinase substrate peptide (Long S6) or specific ROCK substrate.
Reaction: Incubate recombinant ROCK1/2 enzyme (5–10 ng) with the test compound (serial dilutions) for 15 min.
Initiation: Add ATP (10 µM final) and [γ-33P]ATP (if radiometric) or fluorescent tracer.
Detection: After 30–60 min, stop reaction with phosphoric acid (radiometric) or EDTA (fluorescence). Measure phosphorylation via scintillation counting or FRET.
Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.
References
Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.
Source: Bioorganic & Medicinal Chemistry Letters (2011).[2]
Context: Establishes the 6-position as a key vector for selectivity optimization in isoquinoline scaffolds.
URL:[Link]
Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2018).
Context: Discusses the structural requirements for ROCK inhibition using the isoquinoline core.
URL:[Link]
Isoquinoline-6-carboxylic acid (Compound Summary).
Source: PubChem.
Context: Physical and chemical properties of the core scaffold.[3][4][5][6]
URL:[Link]
Greener alternatives for synthesis of isoquinoline and its derivatives.
Source: RSC Advances / PMC (2025).
Context: Modern synthetic routes including transition-metal catalyzed approaches.[7]
URL:[Link]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Methoxyisoquinoline-6-Carboxylic Acid
Abstract This application note details a robust, expert-derived protocol for the separation and quantification of 1-methoxyisoquinoline-6-carboxylic acid , a critical heterocyclic building block in the synthesis of kinas...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, expert-derived protocol for the separation and quantification of 1-methoxyisoquinoline-6-carboxylic acid , a critical heterocyclic building block in the synthesis of kinase inhibitors and peptidomimetics.[1][2] The method utilizes Reversed-Phase HPLC (RP-HPLC) with a specific focus on pH control to manage the zwitterionic nature of the isoquinoline core and the carboxylic acid moiety.[1][2] This guide is designed for pharmaceutical researchers requiring high specificity, linearity, and reproducibility.[1]
Introduction & Chemical Context
1-Methoxyisoquinoline-6-carboxylic acid presents a unique chromatographic challenge due to its amphoteric nature.[1][2] It contains a basic nitrogen within the isoquinoline ring and an acidic carboxylic acid group at position 6.[1][2]
Chemical Structure: The 1-methoxy substituent adds lipophilicity compared to the parent isoquinoline acid, but the molecule remains polar enough to show complex retention behavior.[1]
Ionization State:
Acidic pH (< 3.0): The carboxylic acid is protonated (
, neutral) and the isoquinoline nitrogen is protonated (, cationic).[1][2] This is the preferred state for RP-HPLC to ensure consistent retention and sharp peak shapes.[1][2]
Neutral pH (~7.0): The molecule exists as a zwitterion (
and ), leading to poor retention on C18 columns and significant peak tailing due to secondary silanol interactions.[1][2]
This protocol employs an acidic mobile phase (pH ~2.5) to suppress the ionization of the carboxylic acid and ensure the nitrogen remains fully protonated, allowing for interaction with the hydrophobic stationary phase while minimizing ionic repulsion.[1]
Method Development Strategy
The following logic dictates the experimental design:
Stationary Phase Selection: A C18 column with high carbon load and end-capping is essential.[1][2] The end-capping reduces free silanol groups, which otherwise bind irreversibly to the protonated nitrogen of the isoquinoline ring, causing tailing.[1]
Mobile Phase Modifier: Formic acid (0.1%) is chosen over phosphate buffers to make the method LC-MS compatible.[1][2] It provides sufficient buffering capacity at pH ~2.7.[1][2]
Detection: The isoquinoline core exhibits strong UV absorbance.[1][2] A Diode Array Detector (DAD) scan is used to identify the
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.[1][2]
Modifier: LC-MS grade Formic Acid (FA) or Trifluoroacetic Acid (TFA).[1][2] Note: TFA yields sharper peaks but suppresses MS signal; FA is preferred for MS compatibility.[2]
PubChem. (2025).[1][2] Isoquinoline-6-carboxylic acid | C10H7NO2.[1][2] National Library of Medicine.[1][2] [Link][1][2]
Alzoman, A. M. (2016).[1][2][3] Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3, 61-64.[1] [Link]
Kenyhercz, T. M., & Kissinger, P. T. (1978).[1][4] High-performance liquid chromatographic assay of isoquinoline alkaloid formation. Journal of Pharmaceutical Sciences, 67(1), 112-113.[1][4] [Link]
Sielc Technologies. (2023).[1][2][5] HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]
protocol for synthesizing 1-methoxyisoquinoline-6-carboxylic acid
An in-depth guide to the multi-step synthesis of 1-methoxyisoquinoline-6-carboxylic acid, a valuable heterocyclic building block for pharmaceutical and materials science research. This document provides a comprehensive,...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the multi-step synthesis of 1-methoxyisoquinoline-6-carboxylic acid, a valuable heterocyclic building block for pharmaceutical and materials science research. This document provides a comprehensive, step-by-step protocol, explains the chemical principles behind each transformation, and offers practical insights for successful execution.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged structural motif found in a vast array of natural products, most notably alkaloids like morphine and papaverine, and synthetic compounds with significant therapeutic value.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[3] 1-Methoxyisoquinoline-6-carboxylic acid, in particular, is a bifunctional molecule offering two distinct points for chemical modification: the carboxylic acid handle for amide bond formation and the electron-rich, methoxy-substituted heterocyclic core for further functionalization, making it a highly valuable precursor in drug discovery programs.[4]
This guide details a robust and logical five-step synthetic sequence to produce 1-methoxyisoquinoline-6-carboxylic acid, commencing from the readily available 6-aminoisoquinoline. The pathway leverages a series of well-established and reliable chemical transformations, including the Sandmeyer reaction, N-oxidation, chlorination, nucleophilic aromatic substitution, and nitrile hydrolysis.
Overall Synthetic Pathway
The synthesis is designed as a linear sequence, transforming 6-aminoisoquinoline into the target acid through key functional group interconversions. Each step is designed to produce an intermediate that is purified before proceeding to the next stage, ensuring high purity in the final product.
Caption: Five-step synthesis of the target compound.
Experimental Protocols & Mechanistic Insights
This section provides a detailed, step-by-step methodology for each reaction in the synthetic sequence. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of Isoquinoline-6-carbonitrile via Sandmeyer Reaction
The initial step converts the primary amino group of 6-aminoisoquinoline into a nitrile. This is achieved through the Sandmeyer reaction, a cornerstone transformation in aromatic chemistry that proceeds via a diazonium salt intermediate.[5][6]
Principle: The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is then displaced by a cyanide nucleophile, catalyzed by copper(I) cyanide.[7] The reaction is a powerful method for introducing a cyano group, which serves as a precursor to the final carboxylic acid.[5]
Procedure:
Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 6-aminoisoquinoline (1.0 equiv) in a 1:1 mixture of concentrated hydrochloric acid and water at 0-5 °C.
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after the addition is complete.
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.3 equiv) and potassium cyanide (1.5 equiv) in water. Cool this solution to 0 °C.
Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen gas evolution will be observed.
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
Work-up: Cool the mixture, and extract with an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield isoquinoline-6-carbonitrile.
Step 2: N-Oxidation to Isoquinoline-N-oxide-6-carbonitrile
The nitrogen atom in the isoquinoline ring is oxidized to form an N-oxide. This crucial step activates the C1 position for subsequent nucleophilic attack.
Principle: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are effective reagents for the oxidation of heterocyclic nitrogen atoms. The N-oxide formation alters the electronic properties of the ring, making the C1 position electron-deficient and susceptible to chlorination in the next step.
Procedure:
Reaction Setup: Dissolve isoquinoline-6-carbonitrile (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or chloroform.
Add m-CPBA (1.2-1.5 equiv) portion-wise at room temperature. The reaction is typically exothermic, so cooling may be necessary to maintain a moderate temperature.
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench excess m-CPBA, followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo to yield the crude N-oxide, which is often used directly in the next step.
Step 3: Chlorination to 1-Chloroisoquinoline-6-carbonitrile
The N-oxide intermediate is converted to the 1-chloro derivative, installing a key reactive handle for the subsequent methoxylation step.
Principle: Reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used to convert N-oxides to α-chloro-substituted heterocycles.[8] The mechanism involves the formation of a reactive intermediate that facilitates the displacement of the oxygen atom and the introduction of a chloride at the C1 position.[8]
Procedure:
Reaction: Carefully add isoquinoline-N-oxide-6-carbonitrile (1.0 equiv) to an excess of phosphoryl chloride (POCl₃) under anhydrous conditions.
Heat the mixture to reflux (approx. 105-110 °C) and maintain for several hours until TLC analysis indicates the consumption of the starting material.
Work-up: After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure.
Very cautiously, quench the residue by pouring it onto crushed ice. This step is highly exothermic and must be done slowly in a large beaker.
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) and extract the product with an organic solvent.
Purification: Wash the organic extracts, dry, and concentrate. Purify the resulting solid, 1-chloroisoquinoline-6-carbonitrile, by recrystallization or column chromatography.[9]
Step 4: Methoxylation to 1-Methoxyisoquinoline-6-carbonitrile
This step involves a nucleophilic aromatic substitution (SNAr) to replace the chlorine atom at the C1 position with a methoxy group.
Principle: The chloro group at the C1 position of the isoquinoline ring is an excellent leaving group and is readily displaced by strong nucleophiles like sodium methoxide.[2][10] The reaction proceeds efficiently in methanol as the solvent.
Procedure:
Reaction Setup: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.5 equiv) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
Add a solution of 1-chloroisoquinoline-6-carbonitrile (1.0 equiv) in anhydrous methanol to the sodium methoxide solution.
Heat the reaction mixture to reflux and monitor by TLC.
Work-up: Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Concentrate the solution and purify the product by column chromatography to isolate 1-methoxyisoquinoline-6-carbonitrile.
Step 5: Hydrolysis to 1-Methoxyisoquinoline-6-carboxylic acid
The final step is the hydrolysis of the nitrile functional group to the target carboxylic acid.
Principle: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[11][12] Acid-catalyzed hydrolysis, using an aqueous solution of a strong acid like sulfuric or hydrochloric acid, is effective and directly yields the carboxylic acid product upon work-up.[13][14] The reaction proceeds via protonation of the nitrile nitrogen, followed by attack of water and tautomerization to an amide, which is then further hydrolyzed.[12]
Procedure:
Reaction: Suspend 1-methoxyisoquinoline-6-carbonitrile (1.0 equiv) in an aqueous solution of sulfuric acid (e.g., 50-70%).
Heat the mixture to reflux for several hours. The progress can be monitored by observing the dissolution of the starting material and by TLC.
Work-up: Cool the reaction mixture in an ice bath and carefully neutralize it by adding a base (e.g., concentrated NaOH or NH₄OH) until the product precipitates. The pH should be adjusted to the isoelectric point of the amino acid (typically pH 3-4) for maximal precipitation.
Isolation: Collect the precipitated solid by vacuum filtration.
Purification: Wash the solid with cold water and dry it under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield pure 1-methoxyisoquinoline-6-carboxylic acid.
Quantitative Data Summary
The following table provides a summary of the reagents for a theoretical synthesis starting with 10 mmol of 6-aminoisoquinoline.
Step
Starting Material
Key Reagents
Product
Molecular Weight ( g/mol )
Theoretical Moles (mmol)
Theoretical Mass (g)
1
6-Aminoisoquinoline
NaNO₂, CuCN
Isoquinoline-6-carbonitrile
154.17
10.0
1.54
2
Isoquinoline-6-carbonitrile
m-CPBA
Isoquinoline-N-oxide-6-carbonitrile
170.17
10.0
1.70
3
Isoquinoline-N-oxide-6-carbonitrile
POCl₃
1-Chloroisoquinoline-6-carbonitrile
188.61
10.0
1.89
4
1-Chloroisoquinoline-6-carbonitrile
NaOMe
1-Methoxyisoquinoline-6-carbonitrile
184.19
10.0
1.84
5
1-Methoxyisoquinoline-6-carbonitrile
H₂SO₄, H₂O
1-Methoxyisoquinoline-6-carboxylic acid
203.19
10.0
2.03
Note: Actual yields will vary based on experimental conditions and purification efficiency.
Experimental Workflow Visualization
The overall laboratory workflow can be visualized as a sequence of reaction and purification cycles.
Caption: General laboratory workflow for each synthetic step.
References
Domínguez, E., & Lete, E. (1996). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. The Journal of Organic Chemistry, 61(16), 5405-5413. [Link]
Heravi, M. M., & Nazari, N. (2015). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a new Application. Current Organic Chemistry, 19(24), 2358-2408. [Link]
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Organic Chemistry Lab. [Link]
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
Jaime-Figueroa, S., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479-8488. [Link]
Heravi, M. M., & Nazari, N. (2015). Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application. Zenodo. [Link]
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]
Organic Chemistry Portal. (n.d.). Nitrile to Acid. [Link]
ResearchGate. (n.d.). Isoquinolone synthesis via sequential Suzuki coupling of 2‐halobenzonitriles with vinyl boronates, followed by cyclization. [Link]
Kumar, S., et al. (2024). Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. The Journal of Organic Chemistry. [Link]
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. [Link]
Joule, J. A., & Mills, K. (n.d.). Isoquinoline. Heterocyclic Chemistry.
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. [Link]
Kumar, A., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. [Link]
Sharma, R., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(10), 1133-1159. [Link]
PubMed. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
Google Patents. (2024).
ResearchGate. (n.d.). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]
PrepChem.com. (n.d.). Synthesis of 2-methoxyquinoline-6-carboxylic acid. [Link]
Beilstein Journals. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. [Link]
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]
Application Note: High-Throughput Screening of Isoquinoline Carboxylic Acids for Enzyme Inhibition
For: Researchers, scientists, and drug development professionals. Abstract Isoquinoline alkaloids and their derivatives, particularly those containing a carboxylic acid moiety, represent a significant class of compounds...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Abstract
Isoquinoline alkaloids and their derivatives, particularly those containing a carboxylic acid moiety, represent a significant class of compounds in medicinal chemistry and drug discovery.[1] Their rigid, heterocyclic scaffold serves as a pharmacophore for a wide range of biological targets, including enzymes implicated in cancer, inflammation, and neurodegenerative diseases.[2][3] This application note provides a comprehensive guide to performing a robust in vitro enzyme inhibition assay using isoquinoline carboxylic acids as test compounds. We will focus on a practical, high-throughput colorimetric assay for Poly(ADP-ribose) Polymerase 1 (PARP1), a key enzyme in DNA repair and a validated target in oncology.[2][4] The principles and protocols detailed herein are broadly applicable to other enzyme systems and can be adapted by researchers in academic and industrial settings.
Introduction: The Scientific Rationale
The isoquinoline core is a privileged structure in drug development, forming the backbone of numerous natural products and synthetic molecules with diverse pharmacological activities.[1] The addition of a carboxylic acid group can significantly influence a molecule's physicochemical properties, such as solubility and its ability to form key interactions within an enzyme's active site. Many isoquinoline derivatives function as competitive inhibitors, mimicking the endogenous substrate or cofactor of the target enzyme.[2]
Focus on PARP1: Poly(ADP-ribose) Polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks.[5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become highly dependent on PARP1 for survival.[4] Inhibiting PARP1 in these cancer cells leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[4] Several PARP inhibitors based on or related to the isoquinoline scaffold have been developed, acting as competitive inhibitors by binding to the NAD+ binding site of the enzyme.[2][6]
This guide will detail a robust, ELISA-based colorimetric assay to determine the inhibitory potential of novel isoquinoline carboxylic acids against PARP1.
Assay Principle and Workflow
The assay quantifies PARP1 activity by measuring the synthesis of poly(ADP-ribose) (PAR) chains onto histone proteins, which serve as the enzyme's substrate. The assay is performed in a 96-well plate format, making it suitable for high-throughput screening (HTS).
The core principle involves the following steps:
Substrate Immobilization: Histone proteins are coated onto the surface of a 96-well plate.
Enzymatic Reaction: Recombinant PARP1 enzyme, an activated DNA template (to stimulate the enzyme), and a biotin-labeled NAD+ substrate are added. In the presence of active PARP1, biotinylated PAR chains are synthesized and attached to the immobilized histones.
Inhibitor Action: The isoquinoline carboxylic acid test compounds are included in the reaction mixture. If a compound inhibits PARP1, the synthesis of biotinylated PAR chains will be reduced.
Detection: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR chains.
Signal Generation: A colorimetric HRP substrate is added. The HRP enzyme catalyzes a reaction that produces a blue color. The reaction is stopped with an acid, turning the color to yellow.
Quantification: The absorbance of the yellow product is measured using a microplate reader at 450 nm. The intensity of the color is directly proportional to the PARP1 enzyme activity.
Diagram of the PARP1 Inhibition Assay Workflow
Caption: Workflow for the PARP1 colorimetric inhibition assay.
Materials and Reagents
Recombinant Human PARP1 Enzyme (e.g., BPS Bioscience, Cat# 80501)
Positive Control Inhibitor (e.g., Olaparib or 3-Aminobenzamide)
Anhydrous Dimethyl Sulfoxide (DMSO)
Phosphate Buffered Saline (PBS), pH 7.4
PBST (1x PBS with 0.05% Tween-20)
Dithiothreitol (DTT)
2 M Sulfuric Acid (Stop Solution)
96-well high-binding microplate
Microplate reader capable of measuring absorbance at 450 nm
Detailed Experimental Protocol
This protocol is adapted from commercially available kits (e.g., BPS Bioscience PARP1 Colorimetric Assay Kit) and provides a robust framework for screening.[7][8]
Part 1: Preparation of Reagents and Test Compounds
1x PARP Assay Buffer with DTT: Prepare fresh. For 10 mL, combine 1 mL of 10x PARP Assay Buffer, 1 mL of 10 mM DTT, and 8 mL of sterile water. DTT is a reducing agent that helps maintain the enzyme in an active conformation.
Test Compound Stock Solutions: Prepare a 10 mM stock solution of each isoquinoline carboxylic acid in 100% anhydrous DMSO.
Causality: DMSO is a universal solvent capable of dissolving a wide range of organic compounds.[9] However, high concentrations can affect enzyme activity. The final DMSO concentration in the assay should not exceed 1%.[10]
Serial Dilutions of Inhibitors: Create a series of dilutions from the 10 mM stock. A common approach is to perform a 10-point, 3-fold serial dilution in 100% DMSO. This creates a wide concentration range to accurately determine the IC50. The positive control inhibitor should be diluted similarly.
Part 2: Plate Preparation (Day 1)
Coat with Histones: Dilute the 5x histone mixture 1:5 in 1x PBS. Add 50 µL of the diluted histone solution to each well of the 96-well plate.
Causality: Histones are the protein substrate for PARP1. Immobilizing them on the plate ensures that the product of the enzymatic reaction (poly(ADP-ribose) chains) is captured in the well for detection.
Incubation: Seal the plate and incubate overnight at 4°C.
Washing: The next day, wash the plate three times with 200 µL/well of PBST. Tap the plate on a paper towel to remove residual liquid.
Causality: Washing removes any unbound histones, reducing background signal.
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for at least 90 minutes at room temperature.
Causality: Blocking prevents non-specific binding of the enzyme or detection reagents to the plastic surface of the well, which is another crucial step in minimizing background.
Final Wash: Wash the plate three times with 200 µL/well of PBST and tap dry.
Part 3: Enzymatic Reaction and Inhibition (Day 2)
Set Up Plate Layout: Designate wells for the "Blank" (no enzyme), "Positive Control" (enzyme, no inhibitor), and "Test Inhibitor" (enzyme plus various concentrations of inhibitor).
Add Inhibitors: Add 5 µL of the diluted test compounds, positive control, or DMSO vehicle (for the Positive Control wells) to the appropriate wells.
Prepare Master Mix: Prepare a Master Mix for all reaction wells. For N wells, mix:
N x 2.5 µL of 10x PARP Buffer
N x 2.5 µL of PARP Substrate Mixture (Biotin-NAD+)
N x 5.0 µL of Activated DNA (diluted 1:32 in PBS)
N x 12.5 µL of sterile water
N x 2.5 µL of 10 mM DTT
Add Master Mix: Add 25 µL of the Master Mix to each well (except the Blank wells).
Prepare and Add Enzyme: Thaw the PARP1 enzyme on ice. Dilute the enzyme to 0.33 ng/µL in 1x PARP Assay Buffer with DTT.
Initiate Reaction:
To "Positive Control" and "Test Inhibitor" wells, add 20 µL of the diluted PARP1 enzyme.
To "Blank" wells, add 20 µL of 1x PARP Assay Buffer with DTT (no enzyme).
Incubate: Incubate the plate at room temperature for 1 hour.
Part 4: Detection and Data Acquisition (Day 2)
Washing: Wash the plate three times with 200 µL/well of PBST and tap dry.
Add Streptavidin-HRP: Dilute Streptavidin-HRP 1:50 in Blocking Buffer. Add 50 µL of the diluted conjugate to each well.
Causality: The streptavidin-HRP binds specifically to the biotinylated PAR chains attached to the histones. The amount of bound HRP is proportional to the amount of PAR synthesized.
Incubate: Incubate for 30 minutes at room temperature.
Final Wash: Wash the plate three times with 200 µL/well of PBST and tap dry.
Develop Signal: Add 100 µL of Colorimetric HRP Substrate to each well. Incubate at room temperature for 15-20 minutes, or until a distinct blue color develops in the "Positive Control" wells.
Stop Reaction: Add 100 µL of 2 M Sulfuric Acid to each well. The color will change from blue to yellow.
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
The raw data will be absorbance values (Optical Density, OD) at 450 nm. The goal is to convert this data into a measure of inhibitor potency, typically the half-maximal inhibitory concentration (IC50).
Step 1: Calculate Percent Inhibition
First, calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 x [ 1 - (ODTest Inhibitor - ODBlank) / (ODPositive Control - ODBlank) ]
ODTest Inhibitor: Absorbance from a well with the enzyme and a specific concentration of the inhibitor.
ODPositive Control: Average absorbance from wells with the enzyme and DMSO vehicle (representing 0% inhibition).
ODBlank: Average absorbance from wells without the enzyme (representing 100% inhibition or background).
Step 2: Generate Dose-Response Curve and Determine IC50
The IC50 value is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[7]
Plot the Data: Create a semi-log plot with the logarithm of the inhibitor concentration on the x-axis and the corresponding percent inhibition on the y-axis.
Curve Fitting: Use a non-linear regression model to fit a sigmoidal dose-response curve to the data. The most common model is the four-parameter logistic (4PL) equation.[4][11]
Determine IC50: The IC50 is the concentration (x-value) at which the fitted curve crosses the 50% inhibition mark (y=50). Software such as GraphPad Prism or R packages are commonly used for this analysis.[3][12][13]
Diagram of the PARP1 Inhibition Mechanism
Caption: Competitive inhibition of PARP1 by an isoquinoline carboxylic acid.
Sample Data Presentation
The results should be summarized in a clear, tabular format.
Compound ID
Isoquinoline Carboxylic Acid Structure
Max Inhibition (%)
IC50 (µM)
IQA-001
[Structure Image or Name]
98.5 ± 2.1
0.15 ± 0.02
IQA-002
[Structure Image or Name]
95.2 ± 3.5
1.25 ± 0.11
IQA-003
[Structure Image or Name]
65.7 ± 4.0
15.8 ± 1.5
Olaparib
(Positive Control)
99.1 ± 1.8
0.005 ± 0.001
Troubleshooting and Scientific Integrity
A self-validating protocol includes rigorous controls and an awareness of potential pitfalls.
Problem
Potential Cause
Solution
High Background (High OD in Blank wells)
Inadequate blocking or washing.
Increase blocking time to >90 minutes. Ensure thorough washing between steps, completely removing buffer by tapping the plate.
Low Signal (Low OD in Positive Control wells)
Inactive enzyme; expired reagents.
Use fresh enzyme aliquots; avoid multiple freeze-thaw cycles.[10] Check expiration dates on all kit components. Ensure DTT was added fresh.
Verify serial dilutions. Visually inspect wells for precipitate. If solubility is an issue, prepare a lower concentration stock solution in DMSO.
Compound Precipitation
Low solubility of the isoquinoline carboxylic acid in aqueous assay buffer.
Ensure the final DMSO concentration is consistent across all wells (typically 0.5-1%). Pre-incubate the compound in assay buffer and visually check for clarity before adding the enzyme.
High Variability between Replicates
Pipetting errors; improper mixing.
Use calibrated pipettes. Ensure all reagents, especially the enzyme and master mix, are gently but thoroughly mixed before dispensing.
Conclusion
This application note provides a detailed, field-proven protocol for assessing the inhibitory activity of isoquinoline carboxylic acids against the therapeutically relevant enzyme PARP1. By following this guide, researchers can generate reliable and reproducible IC50 data, enabling the robust evaluation of novel compounds in the drug discovery pipeline. The principles of careful reagent preparation, rigorous controls, and systematic data analysis are paramount for ensuring the scientific integrity of the results and are broadly applicable to a wide range of enzyme inhibition assays.
References
IC50 - Wikipedia. (n.d.).
PARP1 Colorimetric Assay Kit. (n.d.). BPS Bioscience. Retrieved February 19, 2026, from [Link]
Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
PARP1 Colorimetric Assay Kit - Data Sheet. (n.d.). BPS Bioscience. Retrieved February 19, 2026, from [Link]
PARP1 Chemiluminescent Assay Kit. (n.d.). BPS Bioscience. Retrieved February 19, 2026, from [Link]
PARP1 Chemiluminescent Assay Kit. (n.d.). BPS Bioscience. Retrieved February 19, 2026, from [Link]
PARP1 Colorimetric Assay Kit. (n.d.). Cambridge Bioscience. Retrieved February 19, 2026, from [Link]
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]
The Poly(ADP-Ribose)Polymerase-1 Inhibitor 1,5-Isoquinolinediol Attenuate Diabetes-Induced NADPH Oxidase-Derived Oxidative Stress in Retina. (2018). PubMed. Retrieved February 19, 2026, from [Link]
Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. (2010). ACS Publications. Retrieved February 19, 2026, from [Link]
Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. (2020). ACS Omega. Retrieved February 19, 2026, from [Link]
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). PubMed. Retrieved February 19, 2026, from [Link]
The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
IC50 values of the enzyme inhibition results. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
Representative IC50 values for enzyme inhibition. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
Drug dose-response data analysis. (2021). Towards Data Science. Retrieved February 19, 2026, from [Link]
In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2004). SAGE Journals. Retrieved February 19, 2026, from [Link]
PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. (2022). PMC. Retrieved February 19, 2026, from [Link]
Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. (2018). ACS Omega. Retrieved February 19, 2026, from [Link]
PARP assay for inhibitors. (2008). BMG LABTECH. Retrieved February 19, 2026, from [Link]
In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
R script for IC50 calculation from a dose-response curve. (n.d.). GitHub. Retrieved February 19, 2026, from [Link]
High-Throughput Dose-Response Data Analysis. (2024). Medium. Retrieved February 19, 2026, from [Link]
developing analytical methods for isoquinoline derivatives
Application Note: Advanced Analytical Method Development for Isoquinoline Derivatives Part 1: Executive Summary & Physicochemical Context Isoquinoline derivatives represent a critical class of alkaloids and synthetic pha...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Analytical Method Development for Isoquinoline Derivatives
Part 1: Executive Summary & Physicochemical Context
Isoquinoline derivatives represent a critical class of alkaloids and synthetic pharmacophores found in drugs ranging from neuromuscular blockers (atracurium) to vasodilators (papaverine) and traditional medicines (berberine).
Developing robust analytical methods for these compounds is notoriously difficult due to two primary factors:
Basicity & Tailing: Most isoquinolines possess basic nitrogen atoms (pKa ~6–10). On traditional silica-based columns, these protonated amines interact strongly with residual silanols, causing severe peak tailing and variable retention.
Structural Diversity: The class spans from permanently charged quaternary ammoniums (e.g., Berberine) to chiral tetrahydroisoquinolines (e.g., Solifenacin precursors), requiring distinct separation strategies.
This guide moves beyond generic "C18 + Acid" approaches, offering a targeted, mechanism-based framework for method development.
Part 2: Strategic Method Development
Stationary Phase Selection: The "Silanol Shield" Strategy
Standard C18 columns often fail with isoquinolines due to secondary silanol interactions. The selection must prioritize surface chemistry that repels or masks these interactions.
Enantiomeric separation of tetrahydroisoquinolines.
Mobile Phase Chemistry
The pH Rule: Operate at least 2 pH units away from the pKa. For isoquinolines (pKa ~6-9), high pH (>10) deprotonates the amine (improving shape) but requires hybrid columns. Low pH (<3) keeps silanols protonated (neutral), reducing interaction.[3]
The "Chaotropic" Effect: For quaternary isoquinolines (e.g., Berberine), adding chaotropic salts (e.g., Ammonium Hexafluorophosphate) or simple ion-pairing reagents (e.g., 0.1% TFA) can drastically sharpen peaks, though TFA suppresses MS signal. Formic acid is the MS-friendly compromise.
Visualization: Method Development Decision Matrix
Caption: Decision tree for selecting chromatographic modes based on isoquinoline nitrogen substitution and detection requirements.
Part 3: Detailed Experimental Protocols
Protocol A: LC-MS/MS Bioanalysis of Isoquinoline Alkaloids
Application: Pharmacokinetic (PK) studies of Berberine and Papaverine in plasma.
Challenge: Matrix effects and sensitivity.
Temperature: 25°C (Lower temperature often improves chiral resolution).
Part 4: Validation Framework (ICH Q2 R2)
Validation must demonstrate the method is "fit for purpose."[5][6] For isoquinolines, Specificity and Linearity are critical due to structural analogs.
Validation Workflow Diagram
Caption: Step-wise validation workflow aligned with ICH Q2(R2) guidelines.
Key Acceptance Criteria
System Suitability: Tailing factor (
) must be . If , the method is invalid for quantification.
Recovery (Bioanalysis): Absolute recovery should be consistent (>50%) and precise (%CV < 15%).
Carryover: Blank injection after ULOQ (Upper Limit of Quantitation) must be < 20% of LLOQ signal.
Part 5: Troubleshooting Guide
Symptom
Root Cause
Corrective Action
Peak Tailing (> 1.5)
Silanol interaction.
1. Add 5-10 mM Ammonium Formate (competes for silanols).2. Switch to "Hybrid" particle column.3. Increase pH to >10 (if column permits).
Split Peaks
Sample solvent mismatch.
Dissolve sample in initial mobile phase (low % organic). Injecting 100% MeOH sample into 5% MeOH stream causes precipitation/focusing issues.
Retention Time Drift
pH instability.
Isoquinolines are sensitive to pH near pKa. Ensure buffer capacity is sufficient (use 10-20 mM, not just 0.1% acid).
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7] [Link]
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]
Phenomenex. (2025).[1][8] Troubleshooting Peak Tailing in HPLC.[Link]
Waters Corporation. Solid-Phase Extraction (SPE) Method Development Guide.[Link][1][9]
Várnagy, E., et al. (2025).[10] Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids. Molecules.[3][4][10][11][12] [Link]
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Design
An Application Note on the Emerging Role of Isoquinoline Carboxylic Acids in Medicinal Chemistry For Researchers, Scientists, and Drug Development Professionals The isoquinoline nucleus, a bicyclic aromatic system compos...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note on the Emerging Role of Isoquinoline Carboxylic Acids in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline nucleus, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry.[1][2] This scaffold is considered a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[3][4] Isoquinoline derivatives are found in numerous natural products, particularly alkaloids, and have been successfully developed into therapeutic agents for a variety of diseases.[5][6] Their applications span from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents, making them a focal point of intensive research.[1][7][8] The structural rigidity of the isoquinoline core, combined with its capacity for diverse functionalization, allows for the precise spatial orientation of substituents to optimize interactions with target proteins.
The Strategic Incorporation of the Carboxylic Acid Moiety
The carboxylic acid group is a key functional group in many pharmacologically active molecules, appearing in over 450 marketed drugs.[9] Its ability to act as a hydrogen bond donor and acceptor, as well as its anionic character at physiological pH, often makes it a critical component of a molecule's pharmacophore, facilitating strong interactions with biological targets. However, the presence of a carboxylic acid can also present challenges, such as limited membrane permeability and susceptibility to metabolic inactivation.[10] To address these issues, medicinal chemists often explore bioisosteres—functional groups with similar physicochemical properties—to fine-tune a compound's pharmacological profile.[10][11]
Synthetic Pathways to Isoquinoline Carboxylic Acids
The synthesis of isoquinoline and its partially saturated analog, tetrahydroisoquinoline (THIQ), carboxylic acids often involves elegant and well-established chemical transformations. The choice of synthetic route depends on the desired substitution pattern and stereochemistry.
The Pomeranz-Fritsch-Bobbitt Cyclization
A classical and reliable method for constructing the isoquinoline core is the Pomeranz-Fritsch-Bobbitt cyclization. This reaction typically involves the acid-catalyzed cyclization of a benzaldehyde or a related derivative with an aminoacetal, followed by aromatization or reduction to yield the isoquinoline or tetrahydroisoquinoline scaffold, respectively.[4][12]
The Petasis Reaction
The Petasis reaction, a three-component reaction between an amine, a boronic acid, and a carbonyl compound (like glyoxylic acid), offers a versatile route to α-amino acids.[4][13] This reaction can be ingeniously coupled with a subsequent cyclization step to afford C-1 substituted tetrahydroisoquinoline carboxylic acids, providing a powerful tool for building molecular diversity.[4][13]
Caption: Synthetic Workflow for Tetrahydroisoquinoline Carboxylic Acids.
Applications in Medicinal Chemistry: Case Studies
While specific data on 1-methoxyisoquinoline-6-carboxylic acid is not extensively available in the public domain, the broader class of isoquinoline carboxylic acids has demonstrated significant potential in various therapeutic areas.
Case Study 1: Tetrahydroisoquinoline-1-Carboxylic Acids as Enzyme Inhibitors
Derivatives of tetrahydroisoquinoline-1-carboxylic acid have emerged as promising enzyme inhibitors. For example, (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been investigated for its potential to inhibit enzymes such as catechol-O-methyltransferase (COMT), a target in the treatment of Parkinson's disease.[4] Furthermore, related structures have shown inhibitory activity against New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers broad-spectrum antibiotic resistance to bacteria.[4] This highlights the potential of this scaffold in developing novel therapeutics for both neurodegenerative diseases and infectious diseases.
Case Study 2: Quinoline/Isoquinoline-6-Carboxylic Acids in Oncology
The quinoline-6-carboxylic acid scaffold, a close structural isomer of isoquinoline-6-carboxylic acid, has been successfully utilized to develop potent inhibitors of ectonucleotidases.[14] These enzymes, such as NTPDases, are often overexpressed in the tumor microenvironment and contribute to immune evasion by converting pro-inflammatory ATP to immunosuppressive adenosine.[14] Inhibition of these enzymes can enhance anti-tumor immunity.[14] By analogy, isoquinoline-6-carboxylic acid derivatives represent a promising avenue for the development of novel cancer immunotherapies. The broader class of isoquinoline derivatives has been shown to exert anticancer effects through various mechanisms, including the inhibition of signaling pathways like PI3K/Akt/mTOR and the disruption of microtubule dynamics.[1][7]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Data Summary: Biological Activities of Related Compounds
Standard laboratory glassware and filtration apparatus
Procedure:
Cyclization:
Dissolve the N-benzylaminoacetaldehyde acetal intermediate in 20% hydrochloric acid in a round-bottom flask.
Stir the reaction mixture at room temperature for 24-72 hours under an inert atmosphere (e.g., argon) and in the absence of light.[4]
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Reduction (Hydrogenation):
To the reaction mixture, add 10% Pd-C catalyst (typically 5-10 mol%).
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
Stir the mixture vigorously for 24 hours at room temperature.[4]
Work-up and Isolation:
Filter the reaction mixture through a pad of Celite to remove the Pd-C catalyst. Wash the filter cake with methanol.
Concentrate the filtrate under reduced pressure to remove the solvent.
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure tetrahydroisoquinoline-1-carboxylic acid.[4]
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: General In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of a test compound against a target enzyme.
Materials:
Target enzyme (e.g., EGFR, PI3K)
Substrate for the enzyme (e.g., a peptide for a kinase, ATP)
Assay buffer (specific to the enzyme)
Test compound (e.g., 1-methoxyisoquinoline-6-carboxylic acid derivative) dissolved in DMSO
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
Microplate reader (luminometer or fluorescence reader)
384-well microplates
Procedure:
Compound Preparation:
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
Further dilute the compound in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).
Assay Reaction:
In a 384-well plate, add the assay buffer, the substrate, and the test compound at various concentrations.
Include positive controls (no inhibitor) and negative controls (no enzyme).
Initiate the enzymatic reaction by adding the target enzyme to each well.
Incubation:
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
Detection:
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the product formed or the remaining substrate (e.g., ATP).
Incubate the plate as required by the detection reagent (e.g., 40 minutes at room temperature).
Data Analysis:
Measure the signal (luminescence or fluorescence) using a microplate reader.
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
The isoquinoline carboxylic acid scaffold represents a versatile and highly promising platform for the design and discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, ensures its continued prominence in medicinal chemistry research. Further exploration of this chemical space, particularly through the synthesis of novel analogs and their evaluation against a wide range of biological targets, is warranted and holds the potential to deliver next-generation therapeutics for unmet medical needs.
References
Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. [Link]
Li, W., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Medicinal Chemistry, 28(29). [Link]
Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. [Link]
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. [Link]
Gajda, A., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]
Request PDF. (2025). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. ResearchGate. [Link]
Gajda, A., et al. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]
Ghattas, M. A., et al. (2020). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 15(23), 2295-2303. [Link]
Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29(13). [Link]
Academia.edu. (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. [Link]
PrepChem.com. (n.d.). Synthesis of 2-methoxyquinoline-6-carboxylic acid. [Link]
Unbound Medicine. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]
ResearchGate. (2025). (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. [Link]
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
ResearchGate. (2025). An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications. [Link]
Li, X., et al. (2013). Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping. Bioorganic & Medicinal Chemistry, 21(22), 6956-64. [Link]
Singh, P., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]
Szymański, P., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 168-176. [Link]
Application Note: Cytotoxicity Profiling of 1-Methoxyisoquinoline-6-carboxylic Acid
Executive Summary This guide details the protocol for evaluating the cytotoxic potential of 1-methoxyisoquinoline-6-carboxylic acid (CAS: 1005772-69-9), a critical pharmacophore in the synthesis of Acetyl-CoA carboxylase...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocol for evaluating the cytotoxic potential of 1-methoxyisoquinoline-6-carboxylic acid (CAS: 1005772-69-9), a critical pharmacophore in the synthesis of Acetyl-CoA carboxylase inhibitors and other bioactive isoquinoline derivatives. While often used as a scaffold, the intrinsic toxicity of the isoquinoline core requires rigorous profiling to distinguish between specific pharmacological potency and off-target cellular damage.
This protocol utilizes a dual-readout approach: metabolic competence (MTT Assay) and membrane integrity (LDH Release) , ensuring a comprehensive safety profile.
Compound Characterization & Preparation
Rationale: 1-methoxyisoquinoline-6-carboxylic acid contains a carboxylic acid moiety (pKa ~4.0–5.0) and a methoxy-substituted isoquinoline ring.[1][2][3][4][5][6] Its solubility is pH-dependent, and improper solubilization is the primary cause of variability in cytotoxicity data.
Physicochemical Profile[1][5][7]
Molecular Formula: C₁₁H₉NO₃
Molecular Weight: 203.19 g/mol
Solubility: Low in neutral water; Soluble in DMSO (>50 mM) and basic aqueous buffers.
Storage: -20°C, desiccated. Protect from light.
Stock Solution Protocol
Critical Step: Do not attempt to dissolve directly in cell culture media.
Primary Stock (50 mM): Weigh 10.16 mg of compound. Add 1.0 mL of sterile, anhydrous DMSO (dimethyl sulfoxide). Vortex for 30 seconds until clear.
Sterilization: Pass through a 0.22 µm PTFE syringe filter. (Do not use nylon filters, which may bind the compound).
Storage: Aliquot into amber tubes (50 µL each) to avoid freeze-thaw cycles. Store at -20°C.
Experimental Design: The Dual-Assay Strategy
To validate toxicity, we employ orthogonal assays. The MTT assay measures mitochondrial reductase activity (viability), while the LDH assay measures plasma membrane rupture (necrosis/late apoptosis).
Cell Line Selection[5]
HepG2 (Liver): High metabolic activity; critical for assessing potential hepatotoxicity of the isoquinoline core.
HEK293 (Kidney): Represents "normal" epithelial tissue; used to calculate the Selectivity Index (SI).
HCT-116 or HeLa: If evaluating anticancer potency.[3]
Workflow Visualization
The following diagram outlines the screening cascade, ensuring rigorous control over variables.
Figure 1: Experimental workflow for dual-readout cytotoxicity profiling. The parallel MTT and LDH assays distinguish between growth inhibition and direct necrosis.
Detailed Protocols
Protocol A: MTT Metabolic Viability Assay
Mechanism: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.
Seeding: Plate cells (e.g., HepG2) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment.
Treatment:
Prepare 2x working solutions in complete media (max 0.5% DMSO final concentration).
Add 100 µL of 2x compound to 100 µL of existing media in wells.
Controls: Vehicle (0.5% DMSO), Positive Control (10 µM Doxorubicin or Staurosporine).
Incubation: Incubate for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours.
Solubilization: Carefully aspirate media. Add 150 µL DMSO to dissolve formazan crystals. Shake plate for 10 min.
Measurement: Read Absorbance at 570 nm (reference 630 nm).
Protocol B: LDH Membrane Integrity Assay
Mechanism: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released upon cell lysis.
Supernatant Collection: After the 48h treatment (from Protocol A setup, if using multiplexing), transfer 50 µL of supernatant to a new clear 96-well plate.
Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).
Incubation: Incubate for 30 minutes at Room Temperature in the dark.
Stop: Add 50 µL of Stop Solution (Acetic acid or HCl based).
Measurement: Read Absorbance at 490 nm .
Data Analysis & Interpretation
Calculating IC50
Normalize raw absorbance values to the Vehicle Control (100% Viability) and Blank (0% Viability).
Fit the data using a 4-parameter logistic (4PL) non-linear regression model:
Interpreting the Profile
The relationship between Metabolic Toxicity (MTT) and Membrane Lysis (LDH) reveals the mechanism of action.
MTT Result (IC50)
LDH Release
Interpretation
Action Item
> 100 µM
Low
Non-Toxic
Safe scaffold for further derivatization.
< 10 µM
High
Cytotoxic (Necrosis)
Compound causes direct membrane damage. Likely off-target toxicity.
< 10 µM
Low
Cytostatic / Apoptotic
Compound inhibits growth without immediate lysis. Potential anticancer lead.[1][3][7]
Mechanistic Decision Tree
Figure 2: Decision logic for interpreting IC50 values in the context of membrane integrity.
Expert Insights & Troubleshooting
The "Edge Effect": Evaporation in outer wells of 96-well plates can skew concentration. Solution: Fill outer wells with PBS and use only inner 60 wells for the assay.
Compound Precipitation: 1-methoxyisoquinoline-6-carboxylic acid can precipitate in acidic media. Ensure culture media (DMEM/RPMI) is buffered to pH 7.4. If crystals are visible under the microscope, the IC50 is invalid.
Interference: Isoquinoline derivatives can sometimes fluoresce or absorb at specific wavelengths. Control: Run a "Compound Only" well (no cells) to check for intrinsic absorbance at 570 nm.
References
Pfizer Inc. (2015). N1/N2-lactam acetyl-CoA carboxylase inhibitors. US Patent US8993586B2.[2]
National Toxicology Program (NTP). (2006). In Vitro Cytotoxicity Test Methods: Guidance for Acute Oral Toxicity. NIH Publication No. 07-4518.
Olejarz, W. et al. (2020). Biological Evaluation of Isoquinoline Derivatives: Cytotoxicity and Mechanism. MDPI Molecules.
Riss, T.L. et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
synthesis of 1-methoxyisoquinoline-6-carboxylic acid amides and esters
Abstract & Strategic Overview The 1-methoxyisoquinoline-6-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of Rho-associated protein kinase (ROCK) inhibitors an...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The 1-methoxyisoquinoline-6-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of Rho-associated protein kinase (ROCK) inhibitors and antitumor agents. The 1-methoxy group serves as a stable imidate mimic of the isoquinolinone lactam, improving lipophilicity and blood-brain barrier permeability while preventing tautomerization during physiological interactions.
This guide details a robust, scalable synthetic route starting from 6-bromoisoquinoline. Unlike de novo ring construction (e.g., Pomeranz-Fritsch), this protocol utilizes regioselective functionalization of the pre-formed aromatic core. The strategy prioritizes the installation of the 1-methoxy "anchor" via Nucleophilic Aromatic Substitution (
) prior to C6-carbonylation, ensuring chemoselectivity and preventing catalyst poisoning during palladium cycles.
Retrosynthetic Analysis & Workflow
The synthesis is disconnected into three critical phases:
Activation: Conversion of the isoquinoline to the electrophilic 1-chloro intermediate.
Differentiation: Regioselective
to install the 1-methoxy group.
Functionalization: Palladium-catalyzed carbonylation to access the ester/acid manifold.
Figure 1: Step-wise transformation from commercial starting material to final amide derivatives.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-Chloro-6-bromoisoquinoline
Rationale: Direct chlorination of isoquinoline is difficult. The N-oxide activates the C1 position for nucleophilic attack by chloride ions generated in situ from phosphoryl chloride (
Chlorination: Dissolve the crude N-oxide in dry Chloroform. Add
dropwise (Exothermic!).
Reflux: Heat to reflux (approx. 65°C) for 4-6 hours.
Mechanism:[2][3][4] Formation of active phosphoryl intermediate followed by chloride attack at C1 and elimination of
.
Quench (Critical Safety): Cool to RT. Pour slowly onto crushed ice/water with vigorous stirring. Neutralize with saturated
to pH 7-8.
Isolation: Extract with DCM. The product, 1-chloro-6-bromoisoquinoline , is usually obtained as a solid after solvent removal. Yields typically >80%.[4][5]
Protocol B:
Methoxylation (The "Anchor" Step)
Rationale: The C1-chloride is highly electrophilic due to the adjacent nitrogen. The C6-bromide is unreactive toward alkoxides under these conditions, ensuring perfect regioselectivity without metal catalysis.
Materials:
1-Chloro-6-bromoisoquinoline (1.0 equiv)
Sodium Methoxide (NaOMe) (2.0 equiv, 25% wt in MeOH or solid)
Anhydrous Methanol (0.5 M concentration)
Procedure:
Suspend the substrate in anhydrous Methanol.
Add NaOMe solution.[5] The mixture may turn slightly yellow.[5]
Reflux (65°C) for 2–4 hours.
Monitoring: HPLC/TLC. Disappearance of starting material is usually rapid.
Workup: Cool to RT. Concentrate to remove bulk MeOH. Resuspend in EtOAc/Water. Wash organic layer with water (2x) to remove salts.
Result:1-methoxy-6-bromoisoquinoline .
Protocol C: Palladium-Catalyzed Carbonylation (The "Extension" Step)
Rationale: This step converts the aryl bromide to the ester.[6] We utilize a Pd(II) pre-catalyst that reduces to Pd(0) in situ. High pressure CO is not strictly necessary; a balloon (1 atm) is sufficient with active ligands like dppf or Xantphos.
Technical Support Center: Isoquinoline Synthesis & Optimization Ticket System: OPEN Subject: Troubleshooting Side Reactions, Regio-control, and Oxidation States Agent: Senior Application Scientist (Ph.D., Organic Synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Isoquinoline Synthesis & OptimizationTicket System: OPENSubject: Troubleshooting Side Reactions, Regio-control, and Oxidation States
Agent: Senior Application Scientist (Ph.D., Organic Synthesis)
Introduction: The Isoquinoline Protocol
Welcome to the Isoquinoline Technical Support Center. You are likely here because your LC-MS shows a complex mixture instead of a clean peak, or your yield has collapsed into an intractable tar. Isoquinoline synthesis relies heavily on electrophilic aromatic substitution (EAS) and transition-metal catalysis. Both are sensitive to electronic effects and steric gating, leading to predictable—but avoidable—side reactions.
This guide treats your synthesis as a system. We diagnose the "symptom" (side product), identify the "root cause" (mechanism), and provide the "patch" (protocol adjustment).
Module 1: The Bischler-Napieralski Reaction
Core System: Dehydration of
-arylethylamides to 3,4-dihydroisoquinolines.[1][2]
Common Failure Mode: The "Styrene Shunt" (Retro-Ritter type fragmentation).
Diagnostic: Why did my amide disappear but no ring formed?
If your starting material is consumed but the product is missing (often replaced by a styrene derivative or nitrile), you are encountering the Retro-Bischler-Napieralski pathway.
Root Cause Analysis:
The reaction proceeds via a nitrilium ion intermediate.[1][3][4] While the desired pathway is intramolecular cyclization, a competitive elimination (Retro-Ritter) can occur, ejecting the nitrile and leaving a styrene derivative.[1] This is thermodynamically favored in electron-rich systems or when ring closure is sterically hindered.
Visualizing the Failure Pathway (Graphviz):
Caption: The bifurcation at the Nitrilium Ion determines yield. Steric hindrance pushes the system toward the red fragmentation path.
Carbocation stability favors elimination over cyclization.
Switch Solvent: Use the corresponding nitrile (e.g., MeCN) as the solvent. This shifts the equilibrium away from nitrile ejection (Le Chatelier’s principle) [1].
No Reaction (Recovered SM)
Poor electrophilicity of the imidoyl intermediate.
Upgrade Reagent: Switch from POCl to TfO (Triflic Anhydride) with 2-chloropyridine. This generates a "superelectrophilic" intermediate active even on electron-deficient rings [2].
Oxidation Step: See Module 4 for aromatization protocols.
Module 2: The Pictet-Spengler Cyclization
Core System: Condensation of
-arylethylamines with aldehydes (Mannich reaction).
Common Failure Mode: Regio-isomer scrambling and "Oxo" side products.
Diagnostic: The "Para vs. Ortho" Conflict
When using substituted indoles or electron-rich benzenes, the cyclization can occur at two positions. For 5-substituted tryptamines, cyclization can occur at C4 (ortho) or C6 (para).
Root Cause Analysis:
The reaction is governed by the Spengler-Pictet Principle of electrophilic attack.
Kinetic Control: Favors the position with highest electron density (often para to the activating group).
Thermodynamic Control: Favors the least sterically hindered position.
Visualizing Regio-Control (Graphviz):
Caption: Controlling temperature and acid strength allows you to toggle between kinetic (Para) and thermodynamic (Ortho) isomers.
Scenario: You need the sterically hindered ortho-isomer, but are getting the para-isomer.
Switch Acid: Move from TFA (Trifluoroacetic acid) to a stronger Lewis acid like AuCl
or AgOTf . These catalysts often chelate to the nitrogen, directing the cyclization via a tighter transition state.
Solvent Effect: Use a non-polar solvent (Toluene) at reflux. This disfavors the charge-separated transition state required for the para attack, often shifting preference to the thermodynamic ortho product [3].
FAQ: What is the "Oxo-Pictet-Spengler" product?
Symptom: Mass spec shows [M+14] or [M+16] peaks.
Cause: If the reaction is run in non-degassed solvents with electron-rich amines, the intermediate tetrahydroisoquinoline (THIQ) is susceptible to benzylic oxidation, forming a lactam (1-oxo-THIQ).
Fix: Degas all solvents with Argon. Add an antioxidant like BHT (butylated hydroxytoluene) if the substrate is highly electron-rich (e.g., dimethoxy variants).
Module 3: The Pomeranz-Fritsch Synthesis
Core System: Acid-catalyzed cyclization of benzalaminoacetals.[6][7][8]
Common Failure Mode: Polymerization of the aldehyde/acetal.
Diagnostic: The "Black Tar" Scenario
The classic Pomeranz-Fritsch uses strong acid (H
SO) to cyclize an imine.
Issue: The aldehyde component or the imine itself polymerizes faster than it cyclizes.
Solution:The Bobbitt Modification .
The Bobbitt Protocol (Standard Operating Procedure):
Instead of cyclizing the imine (unstable), reduce it to the amine first. The amine is stable to acid and cyclizes cleanly to the tetrahydroisoquinoline.
Condensation: React benzaldehyde + aminoacetal
Imine.
Reduction: NaBH
/ MeOH Amine (Benzylaminoacetal).
Cyclization: 6M HCl, Room Temp
4-hydroxy-tetrahydroisoquinoline [4].
Note: This modification bypasses the polymerization side-reaction entirely.
Module 4: Modern Rh(III)-Catalyzed Annulation
Core System: C-H Activation of Benzamides + Alkynes.
Common Failure Mode: Protodemetallation and Homocoupling.
Diagnostic: Low Conversion / Catalyst Death
Symptom: You recover starting material, and the alkyne has formed a dimer.
Table 4.1: Rh(III) Troubleshooting Matrix
Side Reaction
Mechanism
Solution
Alkyne Homocoupling
The alkyne reacts with itself (Glaser-type) or coordinates too strongly to Rh.
Slow Addition: Syringe pump addition of the alkyne over 2 hours. Keep alkyne concentration low relative to the catalyst.
Protodemetallation
The Rhodacycle intermediate grabs a proton instead of inserting the alkyne.
Add Base/Dry Solvent: Ensure the system is anhydrous. Add anhydrous NaOAc or AgOAc to buffer the proton transfer [5].
| Regio-scrambling | Insertion of alkyne occurs at the wrong C-H bond (meta vs ortho). | Directing Groups: Use a bulky directing group (e.g., N-pivaloyl) to sterically force reaction at the less hindered ortho position. |
Issue: Many syntheses (Pictet-Spengler, Bobbitt) yield the tetrahydro version. You need the fully aromatic system.
Standard Oxidation Protocol (DDQ Method):
Dissolve THIQ in Dioxane/Benzene.
Add 2.2 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
Critical Step: Monitor for the formation of the N-Oxide side product . If N-oxide forms (M+16), switch to Pd/C + Ammonium Formate (catalytic transfer dehydrogenation) which is milder and avoids N-oxidation [6].
References
Larsen, R. D., et al. (1996). "Practical Synthesis of Promising Anti-Inflammatory Agents via the Bischler-Napieralski Reaction." Journal of Organic Chemistry. Link
Kelly, T. R., et al. (1994). "Triflic Anhydride Promoted Bischler-Napieralski Cyclization." Journal of the American Chemical Society. Link
Cox, E. D., & Cook, J. M. (1995). "The Pictet-Spengler condensation: a new direction for an old reaction." Chemical Reviews. Link
Bobbitt, J. M., et al. (1965). "Synthesis of Isoquinolines. The Pomeranz-Fritsch Reaction." Journal of Organic Chemistry. Link
Song, G., et al. (2015). "Rh(III)-catalyzed C–H activation: A versatile route to isoquinolines."[9][10][11] Chemical Society Reviews. Link
Ramesh, C., et al. (2003). "A novel oxidative aromatization of Hantzsch 1,4-dihydropyridines." Synlett. Link
Technical Support Center: Isoquinoline Isomer Separation
Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: ISOQ-OPT-2026[1] Welcome to the Separation Science Help Desk You have reached the specialized support module for nitrogen-heterocycle analysis ....
You have reached the specialized support module for nitrogen-heterocycle analysis . Separating isoquinoline isomers (e.g., Isoquinoline vs. Quinoline) is a classic chromatographic challenge.[1] These compounds possess identical molecular weights and nearly identical hydrophobicity, rendering standard C18 "boiling point" separations ineffective.[1]
This guide treats your method development as a troubleshooting ticket. Select the symptom below that matches your current experimental failure.
Module 1: Selectivity Failure (Co-elution)
Symptom: “My Isoquinoline and Quinoline peaks are merging (Resolution < 1.5). I am using a standard C18 column.”
The Root Cause
You are relying on hydrophobic subtraction (London Dispersion Forces) alone.
The Problem: Isoquinoline (pKa ~5.[2]4) and Quinoline (pKa ~4.[1]9) have almost identical logP values.[1] A standard C18 phase cannot easily distinguish the subtle difference in electron density caused by the nitrogen position [1].
The Fix: You must introduce a secondary interaction mechanism—specifically
interaction or shape selectivity .
The Protocol: Switch to Fluorinated or Phenyl Phases
Stop optimizing the gradient on C18. Switch the stationary phase chemistry immediately.
Recommended Column Chemistries:
Pentafluorophenyl (PFP/F5): The gold standard for positional isomers. The fluorine atoms create a localized electron-deficient ring that interacts strongly with the electron-rich nitrogen heterocycles.
Biphenyl / Phenyl-Hexyl: Offers
stacking interactions that are sterically sensitive to the nitrogen position.
Why Methanol? Methanol is a protic solvent.[1] Aprotic solvents like acetonitrile can form a
-layer over the stationary phase, dampening the interactions you need for separation. Methanol allows the PFP phase to interact directly with the isomers [2].
Gradient: 5% B to 40% B over 15 minutes.
Visualizing the Mechanism
Figure 1: Decision logic for resolving co-elution of positional isomers.
Module 2: Peak Shape (Tailing)
Symptom: “I have separation, but the Isoquinoline peak looks like a shark fin (Asymmetry Factor > 1.5). Sensitivity is dropping.”
The Root Cause
Silanol Activity.
Isoquinoline is a base.[3][4][5] At neutral pH, residual silanols (
) on the silica surface ionize to .[1] The positively charged nitrogen on the isoquinoline undergoes ion-exchange with these silanols, causing the peak tail [3].
Troubleshooting Matrix
Variable
Adjustment
Why it works
pH (Low)
pH 2.5 - 3.0
Suppresses silanol ionization ( becomes ).[1] This is the most robust fix for standard silica columns.
pH (High)
pH 10.0
Requires Hybrid/Polymer Column. Suppresses the analyte ionization ( becomes ). Neutral bases do not interact with silanols.[1]
Buffer Strength
Increase to 25-50 mM
Higher ionic strength "swamps" the silanol sites, preventing the analyte from binding.
Additive
Triethylamine (TEA)
Legacy Method.[1][6] TEA acts as a "sacrificial base," binding to silanols so your analyte doesn't.[1] (Not recommended for LC-MS).[1]
The "High pH" Protocol (For Hybrid Columns Only)
If you are using a hybrid particle column (e.g., Waters BEH, Agilent Poroshell HPH, Phenomenex Gemini):
Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.
Technical Support Center: Solubilization Strategies for 1-Methoxyisoquinoline-6-carboxylic Acid
The following technical guide addresses the solubility challenges associated with 1-methoxyisoquinoline-6-carboxylic acid . It is structured as a Tier-3 Support resource, designed for researchers requiring immediate, hig...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the solubility challenges associated with 1-methoxyisoquinoline-6-carboxylic acid . It is structured as a Tier-3 Support resource, designed for researchers requiring immediate, high-level troubleshooting.[1][2][3][4]
Case ID: ISOQ-SOL-006
Status: Active
Support Level: Senior Application Scientist
Last Updated: February 20, 2026[1][2][3]
Executive Summary: The Physicochemical Trap
1-Methoxyisoquinoline-6-carboxylic acid presents a classic "solubility valley" profile common to substituted isoquinolines.[1][2][3][4] Its behavior is governed by two competing structural features:
The Aromatic Core (Hydrophobic): The planar isoquinoline ring drives strong
stacking, leading to stable, hard-to-dissolve crystal lattices.[1][2][3][4]
N2-Nitrogen: The 1-methoxy substitution creates an imidate-like electronic environment, significantly reducing the basicity of the ring nitrogen compared to unsubstituted isoquinoline.[1][2][3]
The Core Problem: Researchers often attempt to dissolve the free acid directly in neutral buffers (PBS, pH 7.4).[1][2][3][4] While theoretically anionic at this pH, the dissolution rate is kinetically hindered by the crystal lattice energy.[1][2][3][4] Furthermore, the 1-methoxy group limits protonation at low pH, narrowing the solubility window compared to other isoquinolines.[1][4]
Module 1: Diagnostic & Decision Matrix
Before modifying your protocol, identify your specific failure mode using the decision matrix below.
Module 2: Validated Solubilization Protocols
Method A: The DMSO "Spike" (Standard for Screening)
Best for: High-throughput screening, enzymatic assays.[1][2][3][4]
The Science: DMSO disrupts the hydrogen bonding network of the crystal lattice.[1][3][4] However, upon dilution into aqueous buffer, the molecule may "crash out" if the local concentration exceeds the intrinsic solubility of the neutral species before ionization occurs.[1][4]
Protocol:
Stock Preparation: Dissolve the solid to 10 mM - 50 mM in anhydrous DMSO. Vortex vigorously.
Checkpoint: Solution must be completely clear. If hazy, sonicate at 37°C for 5 minutes.
The "Intermediate" Step (Critical): Do NOT pipette DMSO stock directly into cold PBS.
Prepare an intermediate dilution in PBS adjusted to pH 8.0 .
The slightly higher pH ensures immediate ionization of the carboxylic acid (
) upon contact with water, preventing micro-precipitation.[1][2][3][4]
Final Dilution: Add the intermediate to your assay plate.
Method B: In Situ Sodium Salt Formation (DMSO-Free)
Best for: DMSO-sensitive cell lines, primary neurons, or high-concentration stocks.[1][2][3]
The Science: Converting the carboxylic acid to its sodium salt increases aqueous solubility by orders of magnitude by increasing solvation energy.[1][3][4]
Protocol:
Calculate the moles of 1-methoxyisoquinoline-6-carboxylic acid.[1][2][3][4]
Add 1.05 equivalents of 0.1 M NaOH (or 1.0 M NaOH for large batches).
Add water (Milli-Q) to 90% of the target volume.[1][2][3][4]
Sonicate until dissolved. The solution should be clear.
pH Adjustment: Carefully adjust pH back to 7.4 using dilute HCl.
Warning: If you overshoot below pH 5.0, the compound will reprecipitate.[1][3][4]
Filter sterilize (0.22 µm PES membrane).[1][2][3][4]
Method C: Cyclodextrin Complexation (In Vivo/High Dose)
Best for: Animal studies requiring IV/IP injection.[1][2][3]
The Science: The hydrophobic isoquinoline core enters the lipophilic cavity of hydroxypropyl-
-cyclodextrin (HP--CD), while the hydrophilic exterior maintains aqueous solubility.[1][2][3]
Q: I dissolved the compound in DMSO, but it precipitated when I added it to cell culture media. Why?A: This is likely a "solubility shock."[1][2][3][4] Cell culture media (DMEM/RPMI) is buffered to pH 7.4, but the local pH drop when the acidic DMSO stock hits the media can cause transient precipitation.[1][4]
Fix: Dilute your DMSO stock into a small volume of PBS pH 8.0 first, then add this mixture to the media. The pre-ionization prevents the neutral acid from forming aggregates.[1][3][4]
Q: Can I use the hydrochloride salt instead?A:Not recommended. Unlike basic drugs where HCl salts improve solubility, this molecule is primarily an acid.[1][2][3][4] Making an HCl salt would protonate the weak nitrogen, but in water, the acidic proton would dissociate, leaving you with the poorly soluble zwitterion or neutral species.[1][4] Always target the Sodium or Potassium salt (anionic form).[1][2][3][4]
Q: My compound looks yellow in solution. Is it degraded?A: Not necessarily. Isoquinolines often exhibit fluorescence or slight coloration due to their conjugated
-systems.[1][2][3][4] However, a dark brown color suggests oxidation.[1][4] Verify purity via LC-MS if the color deepens significantly over time.
Q: I need to run an NMR in
, but it won't dissolve.A: The free acid is insoluble in pure .[1][2][3][4] You must add NaOD (deuterated sodium hydroxide) to form the soluble carboxylate salt in situ.[1][2][3][4]
References
PubChem. Isoquinoline-6-carboxylic acid (Compound CID 22128831).[1][2][3][4] National Library of Medicine.[1][3][4] [Link][2][3][4]
PubChem. 1-Methoxyisoquinoline (Compound CID 141052).[1][2][3][4][5] National Library of Medicine.[1][3][4] [Link]
Lukaszewicz, E., et al. (2023).[1][2][3][4] Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200.[1][2][3][4] [Link]
Williams, R. (2022).[1][2][3][4][6] pKa Data Compiled by R. Williams.[1][2][3][4][6] Organic Chemistry Data.[1][2][3][4] [Link]
Technical Support Center: Purification of Carboxylated Isoquinolines
Welcome to the dedicated support center for navigating the complexities of purifying carboxylated isoquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounte...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated support center for navigating the complexities of purifying carboxylated isoquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable compounds with high purity. The unique zwitterionic nature of carboxylated isoquinolines, possessing both a basic nitrogen atom and an acidic carboxylic acid group, presents a distinct set of purification hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges effectively.
Understanding the Core Challenge: The Zwitterionic Nature
Carboxylated isoquinolines exist as zwitterions, meaning they carry both a positive and a negative charge on the same molecule. This internal salt-like character governs their physical properties, significantly impacting their solubility and chromatographic behavior. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility in aqueous solutions.[1][2] Understanding and manipulating the ionization state of both the carboxyl and the isoquinoline nitrogen moieties is the cornerstone of successful purification.
Caption: pH-dependent equilibrium of carboxylated isoquinolines.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of carboxylated isoquinolines.
Recrystallization Challenges
Q1: My carboxylated isoquinoline "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[3] The zwitterionic nature of your compound can also lead to complex solvation behavior.
Causality & Solution:
High Solute Concentration: You may have a supersaturated solution. Try adding a small amount of hot solvent to dissolve the oil, then allow it to cool very slowly.
Inappropriate Solvent: The solvent may be too nonpolar, causing the zwitterionic compound to crash out of solution as an amorphous oil.
Solution: Switch to a more polar solvent system. A mixture of solvents is often effective. For example, dissolve your compound in a minimal amount of a hot, polar solvent like methanol or ethanol, and then slowly add a less polar co-solvent (the "anti-solvent") like ethyl acetate or toluene until the solution becomes faintly cloudy. Reheat until the solution is clear and then cool slowly.[3]
Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement required for crystal lattice formation.
Solution: Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath.[4][5] Scratching the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites to induce crystallization.[4]
Q2: I have very low recovery after recrystallization. How can I improve my yield?
A2: Low recovery is often due to the compound's significant solubility in the cold recrystallization solvent or using an excessive volume of solvent.
Troubleshooting Steps:
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Working with a more concentrated solution will maximize recovery upon cooling.[6]
Optimize Solvent Choice: Select a solvent in which your compound has high solubility when hot and very low solubility when cold. This differential solubility is key to a successful recrystallization.
Thorough Cooling: Ensure the crystallization process is complete by allowing sufficient time for cooling. After reaching room temperature, cool the flask in an ice bath for at least 15-30 minutes before filtration.[7]
Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant portion of your product.[3][4]
Solvent System Examples for Recrystallization
Polarity
Comments
Water
High
Can be effective, but solubility might be high even when cold for some derivatives.
Ethanol/Water
Medium-High
A versatile system; the ratio can be adjusted for optimal results.
Q3: My carboxylated isoquinoline streaks badly or shows poor peak shape on a silica gel column. What is the cause?
A3: The zwitterionic nature of your compound is the primary culprit. The basic nitrogen atom interacts strongly with the acidic silanol groups on the surface of the silica gel, while the polar carboxylic acid group can also lead to strong adsorption. This results in band broadening and streaking.
Solutions:
Mobile Phase Modification:
Add a Basic Modifier: To neutralize the acidic silica surface, add a small amount of a base to your eluent, such as triethylamine (typically 0.1-1%). This will compete with your compound for binding to the acidic sites, improving peak shape.
Add an Acidic Modifier: Alternatively, adding an acid like acetic acid or formic acid to the mobile phase will protonate the basic nitrogen of your isoquinoline, which can sometimes lead to better chromatography, although the highly polar salt may still be challenging to elute.
Use a Different Stationary Phase:
Reversed-Phase Chromatography (C18): This is often the most effective method for purifying polar, ionizable compounds.[9] The separation is based on hydrophobicity, and by controlling the pH of the mobile phase, you can manipulate the ionization state of your compound to achieve optimal retention and peak shape.
Alumina (basic or neutral): For some basic compounds, alumina can be a better choice than silica as it has fewer acidic sites.
Technical Support Center: Navigating Regioselectivity in Isoquinoline Functionalization
Welcome to the technical support center for isoquinoline functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with regioselectivity in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for isoquinoline functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with regioselectivity in their synthetic endeavors. Isoquinoline's unique electronic structure, with its fused electron-rich benzene ring and electron-deficient pyridine ring, presents both opportunities and significant hurdles in achieving site-selective modification.
This document moves beyond simple protocols to explain the underlying principles governing reactivity, providing you with the causal understanding needed to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Section 1: Fundamental Principles of Isoquinoline Reactivity
Q1: Why is achieving regioselectivity in isoquinoline functionalization so challenging?
The core issue lies in the diametrically opposed electronic nature of the two fused rings. The isoquinoline scaffold consists of an electron-rich benzonoid ring and a π-deficient pyridinoid ring.[1] The nitrogen atom's electron-withdrawing effect deactivates the pyridine ring towards electrophilic attack and simultaneously activates it for nucleophilic and radical attack.
Electrophilic Aromatic Substitution (SEAr) : Strongly favors the more electron-rich benzene ring, primarily at the C5 and C8 positions.[2]
Nucleophilic Attack : Overwhelmingly targets the electron-deficient C1 position in the pyridine ring.[2][3][4]
Radical Attack : Also prefers the electron-deficient C1 position, especially under acidic conditions (Minisci-type reactions).[3][5]
This inherent electronic bias means that reactions are often funneled to a few specific positions, making functionalization at other sites like C3, C4, C6, or C7 non-trivial.
Caption: Electronic dichotomy of the isoquinoline core.
Q2: I'm attempting a nitration/halogenation and getting an inseparable mixture of C5 and C8 isomers. How can I favor one over the other?
This is a classic challenge. Electrophilic attack on the benzenoid ring yields C5 and C8 as the major products, as these positions are most activated and lead to the most stable Wheland intermediates.[2] Achieving high selectivity often depends on fine-tuning reaction conditions and exploiting steric effects.
Causality & Troubleshooting:
Reaction Conditions : The ratio of C5 to C8 isomers can be sensitive to acid strength and temperature. For nitration, harsher conditions (higher temperature, stronger acid) may slightly alter the ratio, but rarely lead to a single isomer.
Steric Hindrance : This is your most powerful tool. If a substituent already exists at C1 or in a peri-position, it can sterically block the C8 position, thereby favoring substitution at C5. Conversely, a bulky group at C4 could potentially direct toward C8.
Blocking Groups : In some cases, a removable blocking group (e.g., a sulfonic acid group) can be installed at one position, forcing the desired electrophilic substitution at the other. The blocking group is then removed in a subsequent step.
Table 1: General Regioselectivity in Isoquinoline SEAr
Reaction
Typical Conditions
Major Products
General Observations
Nitration
Conc. H₂SO₄, conc. HNO₃, 25-100°C
C5-NO₂ & C8-NO₂
C5 is often the major product, but significant amounts of C8 are common.[2]
Sulfonation
Fuming H₂SO₄, >200°C
C5-SO₃H
Typically shows higher selectivity for the C5 position compared to nitration.
Halogenation
Br₂/H₂SO₄ or Cl₂/AlCl₃
C5-X & C8-X
Often results in mixtures. Selectivity can be poor without existing directing or blocking groups.[3]
Friedel-Crafts
RCOCl/AlCl₃
C5-COR
Generally sluggish and requires harsh conditions due to the deactivating effect of the nitrogen coordinating to the Lewis acid.
Q3: My organometallic reagent (BuLi/Grignard) exclusively adds to the C1 position. Is it possible to achieve addition at C3?
The kinetic and thermodynamic preference for nucleophilic attack at C1 is exceptionally strong. This is because the negative charge in the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. Attack at C3 does not allow for this resonance stabilization, making it a much higher energy pathway.[2][3][4]
Caption: Nucleophilic attack at C1 is favored due to resonance stabilization.
Q4: I am running a Minisci reaction and only see C1 alkylation. Is this the expected outcome?
Yes, this is the expected and highly reliable outcome. The Minisci reaction involves the addition of a nucleophilic carbon radical to a protonated N-heterocycle.[5] Under acidic conditions, the isoquinoline nitrogen is protonated, further increasing the electron deficiency of the pyridine ring. The C1 position of the isoquinolinium cation is the most electrophilic site, leading to highly regioselective radical addition at this position.[3][6]
This high selectivity is a key advantage of the Minisci reaction for accessing C1-functionalized isoquinolines. While controlling regioselectivity between C2 and C4 can be an issue in the related quinoline system[7], isoquinoline consistently provides C1 products.
Q5: How can I reverse the innate nucleophilic reactivity? I need to functionalize the C4 or C5 position with a nucleophile.
To override the strong C1 preference, you must change the electronic nature of the ring system. The most common and effective strategy is the use of an N-oxide .
Workflow: N-Oxide Activation
Formation : Isoquinoline is oxidized to isoquinoline N-oxide using an oxidant like m-CPBA or H₂O₂.
Activation : The N-oxide functionality dramatically alters the electronic landscape. It activates the C2 position (and to a lesser extent, C4 in quinoline systems) toward nucleophilic attack.[8][9][10][11][12] This is a powerful strategy for C-C and C-N bond formation at positions that are otherwise unreactive to nucleophiles.
Functionalization : The N-oxide is reacted with the desired nucleophile, often in the presence of an activating agent (e.g., POCl₃, Ac₂O) or a transition metal catalyst.
Deoxygenation : The N-oxide group is removed (e.g., via PCl₃ or catalytic hydrogenation) to restore the isoquinoline core.
This "activate-functionalize-deactivate" sequence provides access to a much wider range of substituted isoquinolines.
Q6: I need to functionalize a specific C-H bond on the benzene ring (C5-C8) with high selectivity. How can I achieve this?
Transition-metal-catalyzed C-H activation is the premier strategy for this challenge. The key is to use a directing group (DG) . The DG is a functional group on the isoquinoline scaffold that coordinates to the metal catalyst (e.g., Pd, Rh, Ru), forming a metallacycle intermediate. This intermediate holds the catalyst in close proximity to a specific C-H bond, enforcing regioselectivity that overrides the molecule's inherent electronic biases.[13][14][15][16][17]
Caption: General workflow for directing group-assisted C-H functionalization.
Table 2: Common Directing Groups and Their Positional Selectivity
Q7: My palladium-catalyzed C-H arylation is giving low yields and side products. What are the most common issues to troubleshoot?
Low efficiency in Pd-catalyzed C-H functionalization is a frequent problem. The catalytic cycle is complex, and many factors can inhibit the desired transformation. Below is a guide to common failure modes.
Table 3: Troubleshooting Guide for Pd-Catalyzed C-H Functionalization
1. Screen different ligands (phosphines, carbenes) to stabilize the catalyst.2. Re-optimize the amount of oxidant (e.g., Ag₂CO₃, BQ).3. Increase reaction temperature or switch to a more reactive catalyst system (e.g., different Pd precursor).
Mixture of Regioisomers
1. Weakly coordinating directing group.2. Competing electronic vs. steric preferences.3. Multiple C-H bonds are accessible to the catalyst.
1. Switch to a more strongly coordinating bidentate directing group (e.g., picolinamide).2. Modify the substrate to sterically block undesired positions.3. Lower the reaction temperature to favor the thermodynamically preferred isomer.
Homocoupling of Partner
The coupling partner (e.g., aryl halide) reacts with itself faster than with the isoquinoline.
1. Slowly add the coupling partner to the reaction mixture.2. Change the ligand or catalyst system to favor the cross-coupling pathway.3. Adjust the stoichiometry of the reactants.
Decomposition of Substrate
Harsh reaction conditions (high temperature, strong oxidant) are degrading the starting material.
1. Screen for a more active catalyst that operates at a lower temperature.2. Use a milder oxidant.3. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
This protocol provides a representative method for the highly regioselective introduction of an acyl group at the C1 position of isoquinoline.
Objective : Synthesize 1-acetylisoquinoline.
Materials :
Isoquinoline (1.0 equiv)
Pyruvic acid (3.0 equiv)
Silver nitrate (AgNO₃) (0.2 equiv)
Ammonium persulfate ((NH₄)₂S₂O₈) (3.0 equiv)
Dichloromethane (DCM)
Sulfuric acid (H₂SO₄), 10% v/v aqueous solution
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine, Anhydrous sodium sulfate (Na₂SO₄)
Procedure :
Setup : To a round-bottom flask equipped with a magnetic stir bar, add isoquinoline (1.0 mmol, 129 mg) and DCM (10 mL).
Acidification : Add the 10% H₂SO₄ solution (5 mL) and stir vigorously to create a biphasic mixture. The isoquinoline will be extracted into the aqueous layer as the sulfate salt.
Reagent Addition : To the stirring mixture, add pyruvic acid (3.0 mmol, 264 mg) and silver nitrate (0.2 mmol, 34 mg).
Initiation : In a separate vial, dissolve ammonium persulfate (3.0 mmol, 685 mg) in water (5 mL). Add this solution dropwise to the reaction flask over 10 minutes at room temperature. The reaction is exothermic.
Reaction : Heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
Workup : After completion, cool the reaction to room temperature. Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~8).
Extraction : Transfer the mixture to a separatory funnel. Extract with DCM (3 x 20 mL).
Purification : Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Chromatography : Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure 1-acetylisoquinoline.
References
International Journal of Pharmaceutical Sciences. (2025, August 19).
PMC. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
PMC. (2026, January 5).
PubMed. (2021, May 15). High regioselectivity in the amination reaction of isoquinolinequinone derivatives using conceptual DFT and NCI analysis.
ResearchGate. (2017, May 9). recent advances in the synthesis of isoquinoline and its analogue: a review.
RSC Publishing.
University Course Material. Chapter 7_Quinolines and Isoquinolines.pdf.
PMC.
University of Bath. Chemistry II (Organic)
ResearchGate. (2026, January 16).
Quora. (2020, March 1).
ResearchGate. Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters.
MDPI. (2017, October 30).
PMC. (2022, December 2). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
RSC Publishing. (2026, January 5).
Synfacts. C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums.
SciSpace by Typeset. Recent Advances in Minisci-Type Reactions.
Wikipedia. Minisci reaction.
Beilstein Journals. (2021, February 17). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines.
Wiley Online Library. Regioselective functionalization of pyridine or quinoline N‐oxides with alkenes.
Technical Support Center: Scaling Up the Synthesis of 1-Methoxyisoquinoline-6-carboxylic Acid
Introduction: 1-Methoxyisoquinoline-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while achievable at the lab scale, presents unique challenges w...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: 1-Methoxyisoquinoline-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while achievable at the lab scale, presents unique challenges when scaling up for pilot or manufacturing campaigns. These challenges often revolve around reaction efficiency, impurity profiles, regioselectivity, and material handling. This guide provides field-proven insights, troubleshooting strategies, and answers to frequently asked questions to support researchers and process chemists in navigating the complexities of scaling this synthesis.
A robust and scalable synthesis requires a strategic approach to bond formation and functional group introduction. Based on established transformations of isoquinoline and related heterocyclic systems, we propose a multi-step synthesis that offers several points for optimization and control. A retrosynthetic analysis highlights the key disconnections.
Caption: Retrosynthetic analysis of 1-methoxyisoquinoline-6-carboxylic acid.
This proposed pathway involves the construction of the isoquinoline core, followed by systematic functionalization. Each step presents its own set of challenges that become more pronounced at scale.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Q: My initial cyclization reaction to form the 6-nitroisoquinolinone core is low-yielding and produces significant tar-like byproducts. What's going wrong?
A: This is a common issue in acid-catalyzed cyclization reactions like the Bischler-Napieralski or Pomeranz-Fritsch type syntheses, especially at higher concentrations and temperatures required for scale-up.
Causality: The primary cause is often polymerization or charring of starting materials and intermediates under harsh acidic conditions (e.g., concentrated H₂SO₄, PPA). The reaction can be highly exothermic, and poor heat transfer in larger reactors can lead to thermal runaways in localized spots, degrading the material.
Solutions:
Choice of Acid/Catalyst: Consider milder condensing agents. Eaton's reagent (P₂O₅ in methanesulfonic acid) can be more effective and less harsh than PPA or concentrated sulfuric acid.
Temperature Control: Implement a controlled addition profile for the starting material to the acid at a moderate temperature to manage the initial exotherm. Ensure the reactor has adequate cooling capacity and agitation to maintain a uniform temperature.
Solvent Selection: While often run neat in acid, using a high-boiling, inert solvent (e.g., sulfolane) can improve heat transfer and prevent localized overheating.
Q: The reduction of the nitro group to the amine is incomplete, or I'm seeing over-reduction of the isoquinoline ring. How can I improve this step?
A: Achieving selective nitro group reduction without affecting the heterocyclic core is critical.
Causality:
Incomplete Reaction: With catalytic hydrogenation (H₂, Pd/C), catalyst poisoning by sulfur impurities or poor mass transfer of hydrogen gas can halt the reaction. With metal/acid reductions (e.g., Fe/HCl), passivation of the metal surface can occur.
Over-reduction: Aggressive hydrogenation conditions (high pressure, high temperature, or highly active catalysts like platinum oxide) can lead to the reduction of the isoquinoline ring system, resulting in tetrahydroisoquinolines.[1]
Solutions:
Catalytic Hydrogenation: Use a catalyst with proven selectivity, such as 5% Pd/C. Ensure vigorous agitation to maximize gas-liquid mixing. Running the reaction in a solvent like ethanol or ethyl acetate at moderate pressures (50-100 psi) is a good starting point.
Metal/Acid Reduction: Use activated iron powder in the presence of a proton source like acetic acid or ammonium chloride. This system is often more selective and easier to handle at scale than catalytic hydrogenation.
In-Process Monitoring: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and stop it once the starting material is consumed to prevent over-reduction.
Q: My Sandmeyer reaction to convert the 6-aminoisoquinolinone to the 6-cyano derivative is inconsistent. What factors are most critical?
A: The Sandmeyer reaction is notorious for its sensitivity to temperature and addition rates.
Causality: The diazonium salt intermediate is thermally unstable. If the temperature rises above 5-10 °C, it can decompose, leading to side products and reduced yield. Furthermore, poor mixing can lead to localized excesses of reagents, promoting side reactions.
Solutions:
Strict Temperature Control: Ensure the diazotization (addition of NaNO₂) and the subsequent addition to the copper(I) cyanide solution are performed below 5 °C using a reliable chilling system.
Controlled Addition: Add the sodium nitrite solution slowly and subsurface to the acidic amine solution to ensure rapid mixing and prevent localized warming. Similarly, add the cold diazonium salt solution to the CuCN solution in a controlled manner.
Reagent Quality: Use freshly prepared, high-quality copper(I) cyanide. The presence of copper(II) impurities can interfere with the reaction.
Q: The final methoxylation step to displace the 1-chloro group is sluggish and requires harsh conditions. How can I optimize this?
A: Nucleophilic aromatic substitution (SₙAr) on an electron-rich heterocyclic system can be challenging.
Causality: The isoquinoline ring is not strongly electron-deficient, making direct SₙAr difficult. The reaction often requires high temperatures, which can lead to decomposition.
Solutions:
Base and Solvent System: Use a strong, non-nucleophilic base like sodium hydride (NaH) to generate the methoxide anion in situ from methanol in an anhydrous polar aprotic solvent like DMF or NMP. This provides a high concentration of the active nucleophile.
Phase-Transfer Catalysis: A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used with aqueous NaOH and methanol in a solvent like toluene. This can allow for lower reaction temperatures and easier workup.
Microwave Irradiation: For process development at a smaller scale, microwave-assisted heating can significantly accelerate the reaction, providing a proof-of-concept for higher temperatures under pressure at the pilot scale.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this synthesis?
A: Several steps require careful safety consideration:
Diazonium Salt Formation: Diazonium salts are potentially explosive, especially if isolated or allowed to dry. Always keep them in solution and at low temperatures.
Use of POCl₃: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations should be conducted in a dry, well-ventilated area with appropriate personal protective equipment (PPE).
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly rated for pressure, and all procedures for handling hydrogen are strictly followed.
Quenching: Quenching reactive reagents like NaH or POCl₃ can be highly exothermic. The quench should be performed slowly, with adequate cooling.[2]
Q: Which analytical techniques are best for monitoring reaction progress and final product purity?
A: A combination of techniques is recommended:
In-Process Controls (IPCs):
TLC: Excellent for rapid, qualitative assessment of reaction completion.
HPLC: Provides quantitative data on the consumption of starting materials and formation of products and impurities.
Final Product Characterization:
¹H and ¹³C NMR: Confirms the chemical structure and identifies any major impurities.[2]
LC-MS: Confirms the molecular weight of the product and helps identify low-level impurities.[2]
Purity by HPLC: Determines the final purity of the isolated material.
Melting Point: A sharp melting point is a good indicator of purity.[2]
Q: How should I approach purification at a larger scale?
A: Column chromatography, common in the lab, is often impractical at scale.
Recrystallization: This is the preferred method for purifying the final product and solid intermediates. A systematic solvent screen should be performed at the lab scale to identify a suitable solvent system that provides good recovery and high purity.[2]
Distillation: If intermediates are liquids or low-melting solids, vacuum distillation may be an option.
Extraction: A well-designed series of aqueous extractions can be very effective at removing acidic, basic, or water-soluble impurities.
Caption: Decision workflow for selecting a scalable purification method.
Section 4: Representative Experimental Protocol
The following is a representative, multi-step protocol intended as a starting point for process development. Note: All steps should be optimized for specific equipment and safety protocols.
Step 1: Synthesis of 1-Chloro-6-cyanoisoquinoline (Representative Intermediate)
Reagent
Molar Eq.
MW ( g/mol )
Amount (for 1 mol scale)
6-Aminoisoquinolin-1(2H)-one
1.0
160.17
160.2 g
Hydrochloric Acid (conc.)
4.0
36.46
~330 mL
Sodium Nitrite (NaNO₂)
1.1
69.00
75.9 g
Copper(I) Cyanide (CuCN)
1.2
89.56
107.5 g
Sodium Cyanide (NaCN)
1.2
49.01
58.8 g
Phosphorus Oxychloride (POCl₃)
5.0
153.33
480 mL (795 g)
Methodology:
Diazotization: Suspend 6-aminoisoquinolin-1(2H)-one in water and add concentrated HCl. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes after addition is complete.
Sandmeyer Reaction: In a separate reactor, prepare a solution of CuCN and NaCN in water and cool to 0-5 °C. Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
Workup & Isolation: Filter the resulting solid, wash with water, and dry. This provides crude 6-cyanoisoquinolin-1(2H)-one.
Chlorination: Carefully add the crude 6-cyanoisoquinolin-1(2H)-one to phosphorus oxychloride. Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours.
Quench & Isolation: Cool the reaction mixture and slowly quench by pouring it onto crushed ice. Neutralize carefully with a base (e.g., NaOH solution) to pH 7-8. Filter the precipitated solid, wash with water, and dry to yield 1-chloro-6-cyanoisoquinoline. Purify further by recrystallization from a suitable solvent like isopropanol.
References
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]
Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. [Link]
Method for synthetizing 6-methoxyquinoline.
(PDF) Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. ResearchGate. [Link]
Synthesis of 2-methoxyquinoline-6-carboxylic acid. PrepChem.com. [Link]
Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journals. [Link]
Improved and Practical Synthesis of 6Methoxy1,2,3,4- tetrahydroisoquinoline Hydrochloride. ResearchGate. [Link]
Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin. IntechOpen. [Link]
Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. Research Square. [Link]
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Chemistry Portal. [Link]
QuinolineTech Support Center: Skraup Synthesis Optimization
Topic: Avoiding Tar Formation & Thermal Runaway in Skraup Synthesis Ticket ID: SKRAUP-TAR-001 Status: Open Assigned Specialist: Senior Application Scientist The Core Mechanism: Why Tar Forms User Query: "Why does my reac...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Avoiding Tar Formation & Thermal Runaway in Skraup Synthesis
Ticket ID: SKRAUP-TAR-001
Status: Open
Assigned Specialist: Senior Application Scientist
The Core Mechanism: Why Tar Forms
User Query: "Why does my reaction turn into a black, intractable solid instead of a liquid product?"
Technical Insight:
The Skraup synthesis is a "beast" of a reaction because it relies on the in situ generation of acrolein from glycerol. Tar formation is not a random side effect; it is a competitive pathway driven by the high reactivity of acrolein.
When glycerol is dehydrated by hot sulfuric acid, it forms acrolein.[1][2] In an ideal scenario, this acrolein immediately undergoes a Michael addition with aniline. However, acrolein is highly prone to radical polymerization, especially under the high-temperature, acidic conditions required for the Skraup reaction.
The Failure Pathway:
If the concentration of free acrolein exceeds the rate of its consumption by aniline, it polymerizes into a cross-linked, high-molecular-weight matrix (tar). This is often exacerbated by the reaction's extreme exothermicity, which accelerates the polymerization rate exponentially.
Mechanism Visualization
Troubleshooting Guide (Symptom-Based)
Symptom A: "The reaction erupted out of the condenser."
Diagnosis: Thermal Runaway.
The dehydration of glycerol is endothermic, but the Michael addition and subsequent ring closure/oxidation are violently exothermic. If you heat too fast, acrolein accumulates, then reacts all at once.
Immediate Fix: Remove heat source immediately. Do not use water to cool (glass may shatter); use an air stream or simply lower the heating mantle.
Prevention:
Add a Moderator: Never run a classic Skraup without Ferrous Sulfate (
). It acts as a radical scavenger and oxygen carrier, smoothing out the oxidation spike.
The "Shake" Test: Heat until the first bubble appears, then remove heat and shake the flask. Let the exotherm carry the reaction for 5-10 minutes before reapplying external heat.
Symptom B: "My yield is <30% and the flask is full of black solids."
Diagnosis: Acrolein Polymerization (Tarring).[3]
The acrolein formed faster than the aniline could scavenge it.
Fix 1: The "Sulfo-Mix" Technique. Do not mix everything at once. Pre-mix the aniline, nitrobenzene, and glycerol/moderator. Add the sulfuric acid last and slowly via a dropping funnel while keeping the mixture cool. This prevents premature acrolein generation.
Fix 2: Dilution. Tar formation is concentration-dependent. Increasing the volume of nitrobenzene (acting as both oxidant and solvent) can dilute the acrolein.
Symptom C: "I cannot extract the product from the tar."
Diagnosis: Emulsification/Trapping.
Quinoline gets trapped in the polymeric matrix.
Fix: Steam Distillation. Simple extraction often fails.
Make the reaction mixture strongly alkaline (pH > 10) with NaOH.
Steam distill.[3][4] Quinoline is volatile with steam; the tar is not.[4]
Extract the distillate with ether/DCM.
The "Gold Standard" Moderated Protocol
Do not use the textbook 1880 Skraup method. Use this modernized, moderated protocol to ensure safety and yield.
Step 1: The Setup
Equip a 2L round-bottom flask (RBF) with a high-efficiency reflux condenser (Allihn style) and a mechanical stirrer (magnetic stirring often fails once viscosity increases).
Step 2: The Charge (Order Matters)
Add reagents in this exact order to the RBF:
Step 3: The Acid Addition
Place the flask in an ice bath. Add the Sulfuric Acid dropwise with stirring. Why? To prevent localized heating and premature dehydration of glycerol.
Step 4: The Controlled Initiation
Remove the ice bath. Attach the condenser. Heat the mixture gently with a mantle.
CRITICAL POINT: As soon as the mixture begins to boil or bubble, remove the heat source . The reaction will sustain itself. If it becomes vigorous, briefly re-apply the ice bath.
Step 5: Reflux
Once the initial exotherm subsides (approx. 15 mins), re-apply heat and reflux for 3–4 hours.
Step 6: Work-up
Cool to roughly
.
Add water (steam generation).
Steam distill off the unreacted nitrobenzene.
Basify the residue with 50% NaOH solution (Caution: Exothermic).
Steam distill again to collect the Quinoline.
Workflow Visualization
FAQ: Frequently Asked Questions
Q: Can I use Boric Acid instead of Ferrous Sulfate?A: Yes. Boric acid (
) is another effective moderator. It works by forming a borate ester with glycerol, which slows down the dehydration step (release of acrolein), keeping the acrolein concentration low enough for the aniline to consume it without polymerizing.
Q: Why do some protocols use Arsenic Acid (
)?A: Arsenic acid acts as a milder oxidant than nitrobenzene, resulting in a cleaner reaction with less tar. However, due to extreme toxicity and waste disposal issues, it is largely obsolete in modern drug development labs. Stick to Nitrobenzene with FeSO4 or look into Iodine-catalyzed variations.
Q: Can I use microwave irradiation?A: Yes, microwave-assisted Skraup synthesis is excellent for small scales (<5g). It allows for rapid heating and shorter reaction times (minutes vs hours), which kinetically favors the quinoline formation over the slower polymerization pathways. Note: Use a dedicated microwave reactor, not a domestic oven.
References
Manske, R. H. F. (1942).[5][6][7] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[5][7] Link
Clarke, H. T., & Davis, A. W. (1941).[5][6] Quinoline. Organic Syntheses, Coll.[8][5][6] Vol. 1, p. 478.[5][6] Link
BenchChem Tech Support. (2025).[2][9][3] Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. BenchChem Application Notes. 10
Almarzouq, N., & Elnagdi, M. (2019).[11] Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis.[11] Molecules, 24(10), 1922. Link
optimizing reaction conditions for C-H functionalization of isoquinolines
Isoquinoline C-H Functionalization Technical Support Center Ticket Status: OPEN Technician: Senior Application Scientist Subject: Optimization of Regioselectivity and Reactivity in Isoquinoline Scaffolds Core Directive:...
Author: BenchChem Technical Support Team. Date: February 2026
Isoquinoline C-H Functionalization Technical Support Center
Ticket Status: OPEN
Technician: Senior Application Scientist
Subject: Optimization of Regioselectivity and Reactivity in Isoquinoline Scaffolds
Core Directive: The Regioselectivity Logic Gate
Before troubleshooting specific reaction failures, you must diagnose whether your experimental design aligns with the intrinsic electronic bias of the isoquinoline nucleus. Isoquinoline is electronically amphoteric: the pyridine ring is electron-deficient (susceptible to nucleophilic attack), while the benzene ring is electron-rich (susceptible to electrophilic attack).
The Golden Rules of Isoquinoline Functionalization:
C1-Position: The most electrophilic site. Targeted by nucleophilic radicals (Minisci) or transition metals directed by the nitrogen lone pair (or N-oxide).
C3-Position: Difficult to access. Requires high-valent metals (Rh(III), Co(III)) with specific directing groups (DG) or blockage of the C1 position.
C4-Position: The most nucleophilic site. Targeted by electrophilic aromatic substitution (EAS) or specific Pd-catalyzed cross-couplings.
Visual Guide: Regioselectivity Decision Tree
Caption: Logical flow for selecting the correct synthetic methodology based on the desired isoquinoline substitution pattern.
Module A: Rh(III)-Catalyzed C-H Activation
Primary Application: C1-Arylation, C1-Alkenylation, and Annulations.[1]
Standard Operating Procedure (SOP)
Catalyst:
(2.5–5 mol%)
Additives:
or (Crucial for generating the active cationic species).
Solvent: MeOH (protic) or DCE (aprotic). Pro-Tip: HFIP (Hexafluoroisopropanol) is a "magic solvent" for recalcitrant substrates.
Temperature: 60–120 °C.
Troubleshooting Guide (Q&A)
Q: My reaction has stalled at <20% conversion. The starting material is intact.
Diagnosis: The active catalytic species
likely never formed or was poisoned.
Fix 1 (Activation): Ensure you used a silver salt (e.g.,
) to abstract the chloride ligands. Without this, the pre-catalyst is inert.
Fix 2 (Coordination): Isoquinoline is a strong
-donor. It might be saturating the metal center, preventing C-H activation. Solution: Add a bulky carboxylic acid (e.g., Pivalic Acid, 30 mol%) to facilitate the concerted metalation-deprotonation (CMD) step.
Q: I am getting a mixture of C1 and C3 products.
Diagnosis: The directing group (DG) is not exerting enough steric influence, or the thermodynamics favor the C1 position too strongly.
Fix:
To favor C1: Use the N-oxide form. The oxygen acts as a traceless directing group that strongly prefers the adjacent C1 position [1].
To favor C3: Block C1 with a substituent (e.g., Cl, Me) or use a bulky N-directing group (e.g., N-pivaloyl) that sterically crowds the C1 site, forcing the metal to the C3 position [2].
Visual: The C-H Activation Cycle
Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H functionalization via Concerted Metalation-Deprotonation (CMD).
Additive: TFA (Trifluoroacetic acid) or HCl. Mandatory.
Troubleshooting Guide (Q&A)
Q: The reaction is messy, and I see no alkylated product, only recovered starting material.
Diagnosis: Lack of protonation. The Minisci reaction relies on the nucleophilic radical attacking an electron-deficient heterocycle.[2]
The Science: Neutral isoquinoline is not electrophilic enough for efficient radical attack. It must be protonated to the isoquinolinium ion.
Fix: Check your pH. Ensure you have added 1.0–2.0 equivalents of TFA or utilize a solvent mixture like DCM/Water with sulfuric acid [3].
Q: I see the product, but also di-alkylated side products.
Diagnosis: The product is more reactive than the starting material.
Fix: Stop the reaction at 60–70% conversion or use a biphasic system (e.g., DCM/H2O) where the alkylated product partitions into the organic layer, protecting it from further radical attack in the aqueous phase.
Q: My alkyl radical source is unstable (e.g., secondary/tertiary acids).
Fix: Switch to Photoredox Catalysis . Use an Iridium photocatalyst (
) and an N-hydroxyphthalimide ester (NHPI) as the radical precursor. This generates radicals under milder conditions (Room Temp) compared to the harsh thermal conditions of Ag/Persulfate [4].
Optimization Data Summary
Variable
Condition A (Classic)
Condition B (Modern/Mild)
Target Outcome
Catalyst
(10-20 mol%)
(1 mol%)
Radical Generation
Oxidant
or Internal
Turnover
Solvent
/DCM or /MeCN
DMSO or HFIP
Solubility/Rate
Acid
TFA or
TFA (1 eq)
Activation (Critical)
Temp
60–80 °C
25 °C (Blue LED)
Functional Group Tolerance
References
Rh(III)-catalyzed C–H activation/cyclization of oximes with alkenes for regioselective synthesis of isoquinolines.
Source: Organic & Biomolecular Chemistry.[1][3][4][5]
URL:[Link]
Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C–H/N–H Functionalization with α-Substituted Ketones.
Source: Organic Letters (ACS).[3]
URL:[Link]
Minisci reaction - Mechanism and Utility.
Source: Wikipedia (General Overview & Primary Citations).
URL:[Link]
Photoredox Minisci-Type Hydroxyfluoroalkylation of Isoquinolines.
Source: The Journal of Organic Chemistry (ACS).[3]
URL:[Link]
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
Source: Molecules (MDPI).
URL:[Link]
Technical Support Center: Quinoline Functionalization & Regioselectivity
Status: Online Operator: Senior Application Scientist Ticket ID: QUN-REGIO-001 Subject: Troubleshooting Poor Regioselectivity in Quinoline Scaffolds Welcome to the Heterocycle Functionalization Help Desk You are likely h...
Welcome to the Heterocycle Functionalization Help Desk
You are likely here because your quinoline reaction yielded an inseparable mixture of isomers (commonly C5/C8 or C2/C4). Quinoline is a "schizophrenic" molecule: an electron-deficient pyridine ring fused to an electron-rich benzene ring. This electronic duality creates competing reactive sites.
This guide does not offer generic advice. It provides regio-divergent protocols —specific chemical switches to force the reaction to your desired carbon.
Quick Selectivity Decision Matrix
Before proceeding, identify your target position on the quinoline ring.
Figure 1: Decision matrix for selecting the correct synthetic methodology based on the target carbon.
Module 1: The Electrophilic Deadlock (C5 vs. C8)
The Issue: You performed a nitration, halogenation, or sulfonation and obtained a ~1:1 mixture of C5 and C8 isomers.
The Cause: In strong acid (standard SEAr conditions), the nitrogen is protonated. This deactivates the pyridine ring, forcing the electrophile to attack the carbocyclic ring (C5/C6/C7/C8). Electronic density maps show C5 and C8 are nearly identical in energy, leading to poor selectivity.
Troubleshooting & FAQs
Q: Can I change the solvent to fix the C5/C8 ratio?A: Rarely. The selectivity is intrinsic to the electronic structure of the quinolinium ion. However, temperature offers marginal control.
Protocol Adjustment: Running nitrations at 0°C often favors the C5 isomer (kinetic product), while higher temperatures (>60°C) increase the C8 proportion (thermodynamic product).
Warning: Even under optimized conditions, ratios rarely exceed 80:20.
Q: What is the "Nuclear Option" for pure C5 or C8 isomers?A: Do not functionalize the quinoline. Synthesize the quinoline from pre-functionalized anilines.
Skraup/Combes Synthesis: Starting with 3-nitroaniline gives a separable mixture of 5- and 7-nitroquinoline. Starting with 2-nitroaniline yields exclusively 8-nitroquinoline . This is the only way to guarantee 100% regiopurity.
Module 2: The Radical Switch (C2 vs. C4)
The Issue: Minisci reactions (radical alkylation) usually hit C2, but C4 is a persistent impurity.
The Cause: Nucleophilic radicals attack the protonated heterocycle at the most electron-deficient positions. C2 is the most deficient, but C4 is a close second.
Protocol: Tuning for C4 Selectivity
Recent advances in photocatalysis allow for overriding the innate C2 preference.
Mechanism: Using sulfinates as radical precursors with specific photocatalysts can flip selectivity to C4 due to the specific trajectory of the radical approach and steric factors in the transition state.
Parameter
C2-Selective Conditions
C4-Selective Conditions
Mechanism
Thermal Radical Addition
Photocatalytic Radical Addition
Reagents
Carboxylic Acid + Ag(I) + Persulfate
Sodium Sulfinate + Ir/Ru Photocatalyst
Solvent
Water/Acetonitrile (Acidic)
DMSO or TFE (Trifluoroethanol)
Key Additive
TFA (Protonates N)
N-Amidopyridinium Salts (Crucial)
Step-by-Step Guide for C4-Alkylation:
Dissolve: Quinoline (1.0 equiv) and Sodium Sulfinate (2.0 equiv) in DMSO.
Add: Photocatalyst (e.g., fac-Ir(ppy)₃, 1 mol%) and TFA (1.0 equiv).
Irradiate: Blue LEDs (450 nm) for 12–24 hours.
Workup: Basic extraction.
Why this works: The use of N-aminopyridinium salts or specific radical precursors in DMSO creates a steric environment that disfavors the C2 approach [1].
Module 3: The C-H Activation Compass (C8 vs. C3)
The Issue: Metal-catalyzed C-H activation is unpredictable. Pd often gives mixtures; Ir gives "random" isomers.
The Fix: You must choose the metal based on the mechanism (Chelation vs. Sterics).
Scenario A: Targeting C8 (The "Chelation" Approach)
To hit C8, you must use the Nitrogen atom as a Directing Group (DG). However, the lone pair on a standard quinoline N is often too basic and poisons the catalyst.
The Solution: The N-Oxide Route
Convert Quinoline to Quinoline N-Oxide first. The oxygen acts as a weak directing group for Palladium.
Mechanism: The bulky bipyridine ligand prevents the Iridium center from approaching the "ortho" positions (C2, C8) or the "perich" positions (C4, C5).
Outcome: The catalyst activates the most sterically accessible C-H bond, which is usually C3 (beta to the nitrogen) [3].
Figure 2: Divergent C-H activation pathways. Pd utilizes electronic chelation for C8, while Ir utilizes steric exclusion for C3.
Module 4: N-Oxide Rearrangements (The C2 "Backdoor")
The Issue: You need a nucleophile at C2 (e.g., -Cl, -CN, -OR) but SNAr requires a leaving group that you don't have.
The Fix: Activate Quinoline N-oxide with an electrophile to trigger a rearrangement (Boekelheide-type or Reissert-Henze).
Protocol (C2-Amination/Heteroarylation):
Use Ts₂O (p-Toluenesulfonic anhydride) to activate the N-oxide, followed by addition of a nucleophile (e.g., amine or indole). This proceeds via a regioselective SNAr-like attack at C2 on the activated intermediate [4].
References
Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines.
Source: ChemRxiv (2024).[9]
URL:[Link]
Technical Support Center: Mitigating Cytotoxicity in Isoquinoline-Based Drug Candidates
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising yet challenging class of isoquinoline-b...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising yet challenging class of isoquinoline-based compounds. This guide is structured to provide direct, actionable answers to common issues encountered during the preclinical development of these drug candidates. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies needed to navigate the complexities of isoquinoline-induced cytotoxicity.
Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses fundamental questions regarding the cytotoxic nature of isoquinoline alkaloids.
Q1: Why are many isoquinoline-based compounds cytotoxic?
A: The cytotoxicity of isoquinoline alkaloids stems from their ability to interact with multiple fundamental cellular processes.[1] Their planar aromatic structures often allow them to intercalate with DNA, leading to DNA damage and the generation of reactive oxygen species (ROS).[2][3] Many derivatives are also known to inhibit key enzymes like topoisomerases and disrupt microtubule dynamics, which are critical for cell division.[1][4][5] Furthermore, they can modulate critical cell signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which regulate cell survival, proliferation, and death.[6][7] This multi-target activity is a double-edged sword: it's the basis for their potent anticancer effects but also the source of their potential toxicity to healthy cells.
Q2: What are the primary mechanisms of cell death induced by these compounds?
A: The predominant mechanisms are apoptosis (programmed cell death) and cell cycle arrest.[8] Isoquinoline derivatives can trigger the intrinsic apoptotic pathway by inducing mitochondrial stress, leading to the release of cytochrome c.[9] They can also trigger the extrinsic pathway by interacting with death receptors on the cell surface.[1] Some compounds also induce autophagy, a cellular self-digestion process that can either promote survival or lead to cell death depending on the context.[1][9] Understanding which pathway your candidate compound activates is crucial for both efficacy and toxicity assessment.
Q3: How do I begin to assess the cytotoxicity of my lead compound?
A: A tiered approach is recommended. Start with basic cell viability assays to determine the half-maximal inhibitory concentration (IC50) in various cell lines.[10] The MTT assay, which measures metabolic activity, is a cost-effective and widely used starting point.[11][12] It's crucial to test your compound on both cancer cell lines and non-cancerous control cells to get an initial measure of selectivity.[13] These initial screens provide the dose-response data needed to design more complex mechanistic studies.[14]
Q4: What is a "therapeutic index" and why is it important for my drug candidate?
A: The therapeutic index (TI) is a quantitative measure of a drug's safety. It is the ratio between the toxic dose and the therapeutic dose. In preclinical in vitro studies, this is often represented as a selectivity index: the ratio of the IC50 value in normal cells to the IC50 value in cancer cells. A higher TI or selectivity index is desirable as it indicates that the drug is more toxic to cancer cells than to healthy cells, suggesting a wider margin of safety for in vivo applications.[15]
Troubleshooting Guide: Addressing Common Experimental Challenges
This section provides solutions to specific problems you may encounter in the lab.
Q1: My IC50 values are highly variable between experiments. What are the likely causes?
A: Inconsistent IC50 values are a common frustration. The root cause often lies in experimental variables. Use the following decision tree to troubleshoot the issue.
Compound Solubility: Isoquinolines can be poorly soluble in aqueous media. If your compound precipitates in the culture medium, its effective concentration will be lower and inconsistent. Always check the final concentration of your solvent (e.g., DMSO) and visually inspect the wells for precipitation.[11]
Cell Health & Passage: Cells at high passage numbers can undergo genetic drift, altering their response to drugs. Always use cells within a consistent, low passage range and ensure they are in the logarithmic growth phase when seeding.
Seeding Density: The initial number of cells directly impacts the final assay signal. A small error in cell counting can lead to large variations in calculated viability. Calibrate your cell counting method and be meticulous.
Q2: My MTT assay shows increased signal at low drug concentrations. Is my compound promoting growth?
A: While possible, it's more likely an artifact. This phenomenon, often called hormesis, can be misleading. A common cause is that some compounds, particularly those that induce oxidative stress, can paradoxically increase mitochondrial reductase activity at sub-lethal concentrations, leading to a stronger MTT signal that doesn't correlate with an actual increase in cell number.[16]
Solution: Validate your MTT results with a secondary cytotoxicity assay that uses a different mechanism.[14] A good choice is a membrane integrity assay like the Lactate Dehydrogenase (LDH) release assay or a simple dye exclusion assay using Trypan Blue.[10] These measure cell death directly rather than metabolic activity.
Q3: How can I distinguish between apoptosis and necrosis in my experiments?
A: This is a critical mechanistic question. Apoptosis is a controlled, programmed cell death, while necrosis is an uncontrolled cell death often caused by acute injury, leading to inflammation.[2]
Recommended Workflow: The gold standard is dual-staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis.
Annexin V binds to phosphatidylserine (PS), which flips to the outer cell membrane early in apoptosis.
Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (i.e., late apoptotic or necrotic cells).
Interpreting Results:
Viable Cells: Annexin V-negative and PI-negative.
Early Apoptotic Cells: Annexin V-positive and PI-negative.
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
Necrotic Cells: Annexin V-negative and PI-positive (less common).
Strategies for Mitigating Cytotoxicity
Once you have reliably characterized the cytotoxicity of your lead compound, the next step is to mitigate it while preserving therapeutic efficacy.
Q1: How can I use Structure-Activity Relationships (SAR) to design less toxic analogs?
A: SAR is a cornerstone of medicinal chemistry used to optimize a lead compound. The goal is to identify which parts of the molecule (pharmacophores) are responsible for efficacy and which contribute to toxicity.[11][17]
Strategy 1: Modify Lipophilicity. Increased lipophilicity can enhance membrane transport and intracellular accumulation, often boosting potency but also off-target toxicity.[11] Systematically modifying substituents to modulate the compound's LogP value can help find a balance. For example, replacing a long alkyl chain with a shorter one or introducing polar groups can decrease general cytotoxicity.[7]
Strategy 2: Block Metabolic Hotspots. Your compound may be metabolized into a toxic species by enzymes like Cytochrome P450s. In silico metabolic prediction tools can identify likely sites of metabolism. Modifying these positions, for instance, by adding a fluorine atom, can block metabolic activation and reduce toxicity.
Strategy 3: Enhance Target Specificity. If the molecular target is known (e.g., a specific kinase), use computational modeling and SAR data to design modifications that improve binding to the target's active site while reducing interactions with off-targets like ion channels or other enzymes.[15]
Q2: What formulation strategies can reduce the systemic toxicity of my drug candidate?
A: Advanced formulation can dramatically improve a drug's safety profile by altering its pharmacokinetics and biodistribution.[18] This is particularly useful for compounds that show promise but have a narrow therapeutic index.
Formulation Strategy
Mechanism of Toxicity Reduction
Example Application
Liposomal Encapsulation
Alters drug distribution, reducing exposure to sensitive organs like the kidneys and heart. Allows for passive targeting to tumors via the Enhanced Permeability and Retention (EPR) effect.[19]
Encapsulating a potent isoquinoline to reduce its cardiotoxicity while increasing its concentration in tumor tissue.
Polymeric Nanoparticles
Similar to liposomes, can modify biodistribution. Allows for controlled or sustained release, reducing the peak plasma concentration (Cmax) which is often linked to acute toxicity.[18][19]
A nanoparticle formulation that slowly releases the drug over 24 hours, avoiding the toxic Cmax of a standard IV bolus.
Amorphous Solid Dispersions
Improves the solubility and bioavailability of poorly soluble drugs, potentially allowing for lower effective oral doses.[20]
Converting a poorly absorbed, high-dose isoquinoline into a solid dispersion to achieve the same therapeutic effect with a lower, less toxic dose.
Change of Dosing Vehicle
The vehicle itself can influence absorption and toxicity. For example, an oil-based vehicle might slow absorption compared to a saline solution, reducing peak plasma levels.[21]
Switching from a DMSO/saline formulation to a cyclodextrin-based one to improve solubility and reduce local irritation upon injection.
Q3: Can combination therapy help manage the toxicity of my lead compound?
A: Yes, this is a clinically validated strategy. By combining your isoquinoline-based drug with another agent, you can often achieve a synergistic or additive effect, allowing you to use lower (and thus less toxic) doses of each compound.[22]
Example: Some isoquinoline alkaloids, like berberine, have been shown to potentiate the effects of conventional chemotherapeutics.[6] Furthermore, berberine can even protect healthy kidney tissue from the toxic effects of cisplatin, demonstrating a dual benefit of enhancing efficacy while reducing the partner drug's toxicity.[6] When designing combination studies, it is critical to select partner drugs with non-overlapping toxicity profiles.
Key Experimental Protocols
Here we provide standardized protocols for key assays. Adhering to a consistent, well-documented protocol is essential for reproducible results.
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic conversion of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12]
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment: Prepare serial dilutions of the isoquinoline compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.[11]
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[11]
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[11]
Workflow for Assessing and Mitigating Cytotoxicity
The following diagram outlines a logical workflow from initial screening to lead optimization.
Caption: A streamlined workflow for cytotoxicity assessment and mitigation.
References
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. Retrieved from [Link]
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Retrieved from [Link]
U.S. National Library of Medicine. (2013, March 15). Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. Retrieved from [Link]
U.S. National Library of Medicine. (n.d.). Cytotoxicity of isoquinoline alkaloids and their N-oxides. PubMed. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC - NIH. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PMC. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. PMC. Retrieved from [Link]
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Retrieved from [Link]
Anticancer Research. (2011, December 15). Quantitative Structure–Activity Relationship (QSAR) Analysis of Tumor-specificity of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Anticancer Research. Retrieved from [Link]
Aruna Bio. (n.d.). Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity. Aruna Bio. Retrieved from [Link]
Wiley Online Library. (2022, March 24). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design. Retrieved from [Link]
MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Retrieved from [Link]
Semantic Scholar. (2024, October 15). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]
Royal Society of Chemistry. (2024, January 5). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1. PMC. Retrieved from [Link]
MDPI. (2023, June 16). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI. Retrieved from [Link]
U.S. National Library of Medicine. (2016, March 24). Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2). PubMed. Retrieved from [Link]
ResearchGate. (2025, August 7). Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics | Request PDF. ResearchGate. Retrieved from [Link]
ResearchGate. (2025, August 6). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review | Request PDF. ResearchGate. Retrieved from [Link]
Dovepress. (2018, June 25). Modes of cell death induced by tetrahydroisoquinoline-based analogs i. DDDT. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology. PMC. Retrieved from [Link]
Royal Society of Chemistry. (2016, October 31). Prediction of the effect of formulation on the toxicity of chemicals. Toxicology Research. Retrieved from [Link]
Royal Society of Chemistry. (2024, October 2). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing. Retrieved from [Link]
MDPI. (2022, December 21). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI. Retrieved from [Link]
U.S. National Library of Medicine. (2023, November 23). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology. PubMed. Retrieved from [Link]
MDPI. (2023, April 28). Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance. MDPI. Retrieved from [Link]
National Center for Biotechnology Information. (2025, October 5). Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship. PMC. Retrieved from [Link]
Toxicology Research. (2023, November 23). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. Oxford Academic. Retrieved from [Link]
Pharmaceutical Technology. (2017, October 2). Formulation Strategies in Early-Stage Drug Development. Pharmaceutical Technology. Retrieved from [Link]
Bentham Science Publisher. (2021, July 5). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science. Retrieved from [Link]
ACS Publications. (2024, August 2). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (2025, October 15). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). DNA Damage Protection and Induction of Repair by Dietary Phytochemicals and Cancer Prevention: What Do We Know? ResearchGate. Retrieved from [Link]
U.S. National Library of Medicine. (n.d.). Erythrosine B and quinoline yellow dyes regulate DNA repair gene expression in human HepG2 cells. PubMed. Retrieved from [Link]
Comparative Study of Isoquinoline-1-Carboxylic Acid Esters and Amides
[1][2] Executive Summary This guide provides a technical comparison between isoquinoline-1-carboxylic acid esters and amides , two critical scaffolds in medicinal chemistry.[1] While the isoquinoline core is ubiquitous i...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This guide provides a technical comparison between isoquinoline-1-carboxylic acid esters and amides , two critical scaffolds in medicinal chemistry.[1] While the isoquinoline core is ubiquitous in alkaloids (e.g., papaverine), the C1-position offers a unique vector for engaging specific biological targets, including NF-κB signaling pathways and translocator proteins (TSPO) .
This analysis reveals that while esters frequently serve as lipophilic prodrugs or synthetic intermediates, amides consistently demonstrate superior metabolic stability and target engagement, making them the preferred chemotype for late-stage drug candidates.
Synthetic Accessibility & Methodology
The construction of the C1-carbonyl interface is the rate-determining step in accessing these libraries. Historical methods relied on harsh acid chloride condensations, but modern catalysis has shifted toward carbonylation.
Pd(OAc)₂, Ligand (XantPhos), CO source, Nucleophile
Atom Economy
Low (requires activation steps)
High (direct installation of carbonyl)
Scope
Limited by acid stability
Broad (tolerates sensitive functional groups)
Primary Use
Scale-up of simple derivatives
Library generation for SAR exploration
Decision Logic for Synthesis
The following diagram illustrates the decision matrix for synthesizing these derivatives, highlighting the efficiency of Palladium-catalyzed aminocarbonylation for complex amides.
Esters at the C1 position are sterically exposed, making them prime substrates for plasma esterases. This makes them excellent prodrugs if the active species is the carboxylic acid (e.g., for CNS delivery where the ester crosses the BBB and is hydrolyzed).
Amides , conversely, form stable hydrogen bond networks within active sites (e.g., TSPO, PARP), necessitating their use when the intact molecule is the pharmacophore.
Biological Performance (SAR Analysis)
Recent studies (e.g., HSR series) have highlighted the divergent biological activities of these two classes.
Case Study: Anti-Inflammatory Activity (Microglial BV2 Cells)
Isoquinoline-1-carboxamides have been identified as potent inhibitors of nitric oxide (NO) production in LPS-stimulated microglial cells.
Amides (Active): Derivatives with N-phenyl or N-benzyl substitutions (e.g., HSR1101) show IC₅₀ values in the low micromolar range (5–15 µM). The amide proton often engages in essential H-bonding with the target protein (likely NF-κB pathway components).
Esters (Inactive/Prodrug): The corresponding ethyl esters typically show >50 µM IC₅₀ in cellular assays unless hydrolyzed. However, they often exhibit higher non-specific cytotoxicity due to membrane disruption.
Signaling Pathway Impact
The following diagram details the mechanism of action for amide derivatives in suppressing neuroinflammation.
Caption: Mechanism of Action: Isoquinoline-1-carboxamides inhibit the NF-κB signaling cascade, preventing the transcription of pro-inflammatory mediators like iNOS.
This protocol utilizes a CO surrogate (chloroform) or CO gas to avoid handling high-pressure cylinders, suitable for library synthesis.
Reagents:
1-Iodoisoquinoline (1.0 equiv)
Amine nucleophile (1.5 equiv)
Pd(OAc)₂ (5 mol%)
XantPhos (10 mol%) - Critical for sterically hindered amines
Na₂CO₃ (3.0 equiv)
Solvent: Toluene or DMF
Procedure:
Setup: In a glovebox or under Argon, charge a sealable reaction tube with 1-iodoisoquinoline (1 mmol), Pd(OAc)₂ (11 mg), XantPhos (58 mg), and Na₂CO₃.
Addition: Add the amine (1.5 mmol) and solvent (5 mL).
Carbonylation: Purge the vessel with CO gas (balloon pressure) OR add Chloroform (3 equiv) and KOH (if using the chloroform-release method).
Reaction: Heat to 80–100 °C for 12–24 hours.
Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.
Purification: Flash column chromatography (Hexane/EtOAc). Amides typically elute later than esters due to polarity.
Protocol B: Plasma Stability Assay
Essential for distinguishing the ester/amide profiles.
Procedure:
Preparation: Prepare a 10 mM stock solution of the test compound (Ester or Amide) in DMSO.
Incubation: Spike human plasma (pooled) with the compound to a final concentration of 10 µM. Incubate at 37 °C in a shaking water bath.
Sampling: At time points
min, remove 50 µL aliquots.
Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
Analysis: Centrifuge (10,000 rpm, 5 min) and analyze the supernatant via LC-MS/MS.
Calculation: Plot
vs. time to determine and .
References
BenchChem. (2025). A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides. Retrieved from
MDPI. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation. Molecules. Retrieved from
ResearchGate. (2025). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells. Retrieved from
NIH/PubMed. (2011). 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of PARP-2.[2] Retrieved from
RSC Publishing. (2002). Synthesis of PK11195 analogues via palladium-mediated carbonylation. Organic & Biomolecular Chemistry. Retrieved from
Comparative SAR Analysis: Isoquinoline Derivatives as Dual-Target Therapeutic Scaffolds
Topic: Structure-Activity Relationship (SAR) Comparison of Isoquinoline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The isoqu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structure-Activity Relationship (SAR) Comparison of Isoquinoline Derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isoquinoline scaffold (benzo[c]pyridine) represents a privileged structure in medicinal chemistry, serving as the foundational core for a diverse array of therapeutic agents ranging from the natural alkaloid papaverine to synthetic anticancer agents like indenoisoquinolines.[1][2] This guide provides a technical comparison of isoquinoline derivatives, specifically contrasting their anticancer and antimicrobial structure-activity relationships (SAR).
Unlike rigid templates, this analysis focuses on the causality of structural modifications—specifically how substituent positioning (C1 vs. C3) and electronic character drive selectivity between Topoisomerase I inhibition (anticancer) and bacterial membrane disruption (antimicrobial).
Structural Anatomy & Numbering
To navigate this guide, we reference the standard isoquinoline numbering system. The biological activity hinges critically on three vectors:
N2 Position: The primary site for alkylation to modulate solubility and DNA intercalation affinity.
C1 Position: The "Lipophilic Tail" vector; crucial for membrane penetration in antimicrobial applications.
C3 Position: The "Specificity Gate"; aryl substitutions here determine target selectivity (e.g., tubulin vs. enzyme binding).
Comparative SAR Analysis
Scenario A: Anticancer Potency (Topoisomerase I vs. Microtubule Targeting)
In the development of anticancer agents, isoquinoline derivatives diverge into two distinct mechanistic classes based on substitution patterns.
Comparison 1: Indenoisoquinolines (Topoisomerase I Inhibitors)
Mechanism: These compounds stabilize the Top1-DNA cleavage complex, preventing DNA religation.
Key SAR Finding:
7-Azaindenoisoquinolines exhibit superior potency compared to their 8-, 9-, or 10-aza isomers.
Lactam Side Chain (N-substitution): Replacing a simple methyl group with an
-aminoalkyl chain (2–4 carbons) significantly enhances cytotoxicity. The protonated amine interacts with the phosphate backbone of DNA, anchoring the drug.
D-Ring Modification: A methoxy group at position 9 is a critical potency enhancer, likely due to increased electron density facilitating
Mechanism: These agents bind to the colchicine site of tubulin, causing G2/M cell cycle arrest.[3]
Key SAR Finding (The "Meta-Switch"):
Meta-substitution on the C3-aryl ring (e.g., m-fluoro or m-methoxy) is the determinant of activity.[3]
Data Evidence: Meta-substituted analogs show IC
values in the 0.4–0.8 µM range, whereas para-substituted analogs are virtually inactive (>50 µM).[3][4]
Causality: Molecular docking reveals that the para-substituent clashes with the steric boundaries of the colchicine binding pocket, while the meta-substituent fits snugly, maximizing van der Waals interactions.
Scenario B: Antimicrobial Activity (Alkynyl vs. Alkyl)[5]
Core Requirement: The isoquinoline ring itself is vital. Replacing the isoquinoline core with a pyridine ring results in a 50% loss of bactericidal activity , confirming the necessity of the fused benzene ring for lipophilicity and target binding.[5]
Alkynyl Linkers: Introduction of an alkynyl group at C1 (via Sonogashira coupling) creates a rigid spacer that projects the lipophilic tail, enhancing activity against MRSA and VRSA.
Data Presentation: Quantitative SAR Comparison
Table 1: Impact of Aryl Substitution Pattern on Antiproliferative Activity (3-Arylisoquinolinones)
Cell Line: MCF-7 (Breast Cancer)
Compound ID
C3-Aryl Substituent
Position
Mechanism
IC50 (µM)
Relative Potency
ISOQ-4
Fluorophenyl
Meta
Tubulin Destabilizer
0.70
High (Reference)
ISOQ-6
Methoxyphenyl
Meta
Tubulin Destabilizer
0.45
Very High
ISOQ-5
Fluorophenyl
Para
Inactive
> 50.0
Negligible
ISOQ-7
Methoxyphenyl
Para
Inactive
> 50.0
Negligible
Data Source: Derived from comparative analysis of meta- vs. para-substituted series [1, 2].
Visualizations
A. SAR Logic Map
This diagram visualizes the decision tree for modifying the isoquinoline core based on the desired therapeutic endpoint.
Figure 1: Strategic SAR modification map for Isoquinoline derivatives.
B. Mechanism of Action: Topoisomerase I Poisoning
Visualizing the ternary complex formation characteristic of Indenoisoquinolines.
Figure 2: The "Interfacial Inhibition" mechanism. The drug acts as a molecular wedge, trapping the enzyme on the DNA.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls (e.g., solvent blanks, positive controls).
Protocol A: Synthesis of 1-Substituted Isoquinolines (Bischler-Napieralski Variation)
This method is chosen for its reliability in generating the dihydroisoquinoline intermediate, which is easily aromatized.
Amide Formation: React the appropriate phenethylamine with a carboxylic acid chloride (1.1 equiv) in dry dichloromethane (DCM) at 0°C. Stir for 2 hours. Wash with NaHCO3. Yields amide precursor.
Cyclization: Dissolve the amide in dry toluene. Add POCl
(3.0 equiv) dropwise. Reflux at 110°C for 4–6 hours.
Checkpoint: Monitor TLC for disappearance of the amide spot.
Workup: Cool to room temperature. Pour cautiously into ice-water. Basify with NaOH (20%) to pH 10. Extract with EtOAc.
Aromatization (Dehydrogenation): Dissolve the 3,4-dihydroisoquinoline intermediate in decalin. Add Pd/C (10% wt). Reflux for 12 hours.
Purification: Filter through Celite. Concentrate and purify via silica gel column chromatography (Hexane:EtOAc gradient).
Protocol B: MTT Cytotoxicity Assay
A standard colorimetric assay to determine IC50 values.
Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of
cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO.
Compound Treatment:
Prepare stock solution of the isoquinoline derivative in DMSO (10 mM).
Perform serial dilutions in culture media to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Control: Include "Vehicle Control" (media + 0.5% DMSO) and "Positive Control" (e.g., Camptothecin).
Add 100 µL of treatment media to wells.[6][7] Incubate for 48–72 hours.
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Mechanism:[3][4] Viable mitochondria reduce yellow MTT to purple formazan.[7][8]
Solubilization: Carefully aspirate media. Add 150 µL DMSO to dissolve formazan crystals. Shake plate for 10 mins.
Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
Analysis: Calculate % viability relative to Vehicle Control. Plot dose-response curve to determine IC
.
Figure 3: Step-by-step workflow for the MTT Cell Viability Assay.[7]
References
SAR of Novel 3-Arylisoquinolinones: Meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity.
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships.
Source: Journal of Medicinal Chemistry (NIH/PubMed)
URL:[Link]
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome.
Source: International Journal of Molecular Sciences (MDPI)
URL:[Link]
Detailed protocol for MTT Cell Viability and Proliferation Assay.
Source: ResearchHub
URL:[Link]
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
Source: International Journal of Molecular Sciences (MDPI)
URL:[Link][9]
A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 1-Methoxyisoquinoline-6-Carboxylic Acid and Its Analogs
In the landscape of modern drug discovery, the adage "know thy compound" has never been more critical. The journey from a promising hit to a clinical candidate is paved with rigorous characterization, and at the heart of...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the adage "know thy compound" has never been more critical. The journey from a promising hit to a clinical candidate is paved with rigorous characterization, and at the heart of this endeavor lies the comprehensive assessment of a molecule's selectivity. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy, making a thorough understanding of a compound's cross-reactivity profile a non-negotiable aspect of preclinical development.[1][2]
This guide provides an in-depth, technically-focused comparison of methodologies for the cross-reactivity profiling of the novel chemical entity, 1-methoxyisoquinoline-6-carboxylic acid. As this is a compound with limited publicly available data, we will approach this guide as a roadmap for the characterization of a new molecular entity, using illustrative data to highlight the principles of comparative analysis against established benchmarks. Our audience—researchers, scientists, and drug development professionals—will find actionable insights and detailed protocols to navigate the multifaceted challenge of selectivity profiling.
The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters
The biological activity of a small molecule is rarely confined to a single, intended target. The structural complexity of the proteome, coupled with the inherent promiscuity of some chemical scaffolds, often leads to a spectrum of interactions.[3] While some off-target effects can be benign or even therapeutically beneficial (polypharmacology), others can precipitate adverse drug reactions, a significant contributor to clinical trial failures.[1][4] Therefore, a proactive and comprehensive cross-reactivity assessment is paramount for de-risking a drug discovery program.[5]
For the isoquinoline scaffold, to which 1-methoxyisoquinoline-6-carboxylic acid belongs, a wide range of biological activities has been reported, including anticancer and anti-inflammatory properties.[6][7] This broad bioactivity underscores the importance of a thorough selectivity assessment to delineate the precise mechanism of action and identify potential liabilities.
A Multi-Pronged Approach to Profiling: Methodologies and Experimental Rationale
A robust cross-reactivity profiling strategy employs a combination of in vitro biochemical, in-cell, and in silico methods to build a comprehensive picture of a compound's interaction landscape.[8] No single technique is sufficient; rather, the convergence of data from multiple orthogonal assays provides the highest degree of confidence.
Initial Broad-Spectrum Screening: Casting a Wide Net
The initial phase of cross-reactivity profiling aims to identify potential off-targets from a wide pool of possibilities. Two powerful and widely adopted techniques for this purpose are kinome scanning and chemical proteomics.
Given that kinases are a major class of drug targets and that many small molecules exhibit kinase inhibitory activity, assessing a compound's profile against a large panel of kinases is a critical first step.[9][10]
This method relies on a competition-based binding assay to quantify the interaction of a test compound with a panel of DNA-tagged kinases.
Assay Principle: A test compound is incubated with a panel of human kinases that are immobilized on a solid support. A proprietary, broadly selective kinase inhibitor that is tagged with a detectable probe is then added. The amount of probe-tagged inhibitor bound to each kinase is quantified, and a reduction in signal in the presence of the test compound indicates binding.
Procedure:
Prepare a stock solution of 1-methoxyisoquinoline-6-carboxylic acid in a suitable solvent (e.g., DMSO).
Submit the compound to a commercial kinome scanning service (e.g., Eurofins Discovery's KINOMEscan® or Pharmaron's Kinase Panel Profiling).[11][12] Typically, a primary screen is performed at a single high concentration (e.g., 10 µM).
The service will perform the assay across a panel of several hundred kinases.
Results are typically reported as percent of control, where a lower percentage indicates stronger binding.
Data Interpretation: Hits are identified as kinases that show significant inhibition (e.g., >65% inhibition) at the screening concentration. These hits are then prioritized for follow-up dose-response studies to determine their binding affinity (Kd).
Illustrative Data: Kinome Scan of 1-Methoxyisoquinoline-6-Carboxylic Acid
Kinase Target
Percent of Control (%) @ 10 µM
Hypothetical Primary Target: Kinase A
5
Kinase B
85
Kinase C
92
Potential Off-Target: Kinase X
30
Potential Off-Target: Kinase Y
45
... (400+ other kinases)
>90
Chemical proteomics offers a powerful, unbiased approach to identify the cellular targets of a small molecule by using the compound itself as a "bait" to pull down its binding partners from a complex protein lysate.[1][13][14]
Experimental Protocol: Compound-Centric Chemical Proteomics (CCCP)
This technique involves immobilizing the test compound on a solid support and then incubating it with a cell lysate to capture its interacting proteins.
Probe Synthesis: Synthesize a derivative of 1-methoxyisoquinoline-6-carboxylic acid with a linker and an affinity tag (e.g., biotin) that allows for its immobilization on streptavidin beads. It is crucial that the modification does not significantly alter the compound's primary biological activity.[1]
Affinity Pulldown:
Incubate the immobilized compound with a cell lysate from a relevant cell line.
Include a control where the pulldown is performed with beads alone or with an immobilized, structurally similar but inactive analog.
After incubation, wash the beads to remove non-specific binders.
Elute the bound proteins.
Protein Identification:
Digest the eluted proteins into peptides.
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Identify the proteins by searching the resulting spectra against a protein database.
Data Analysis: Compare the proteins identified in the experimental pulldown with those from the control pulldown to identify specific binders.
Illustrative Data: Chemical Proteomics Hits for 1-Methoxyisoquinoline-6-Carboxylic Acid
Protein Hit
Fold Enrichment (vs. Control)
Hypothetical Primary Target: Kinase A
25.3
Potential Off-Target: Protein Z
12.1
Potential Off-Target: Enzyme W
8.5
Non-specific binder 1
1.8
Non-specific binder 2
1.5
In-Cell Target Engagement and Phenotypic Screening
While biochemical assays are invaluable for identifying direct binding partners, they do not always reflect a compound's activity in a cellular context.[8] Cellular assays are therefore essential for validating off-target interactions and understanding their functional consequences.[15][16]
CETSA is a powerful technique for verifying target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8]
Cell Treatment: Treat intact cells with 1-methoxyisoquinoline-6-carboxylic acid or a vehicle control.
Thermal Challenge: Heat the treated cells across a range of temperatures.
Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
Target Detection: Quantify the amount of the target protein (identified from the initial screens) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound confirms target engagement.
Illustrative Data: CETSA for a Potential Off-Target
A shift in the melting curve for Protein Z in the presence of 1-methoxyisoquinoline-6-carboxylic acid would confirm that the compound engages this target within the cell.
Phenotypic Screening with High-Content Imaging
Phenotypic screening can reveal unexpected cellular effects of a compound, providing clues to its mechanism of action and potential off-targets.[17]
Assay Setup: Treat a panel of cell lines with 1-methoxyisoquinoline-6-carboxylic acid at various concentrations.
Staining: Stain the cells with a cocktail of fluorescent dyes that label different subcellular compartments (e.g., nucleus, mitochondria, cytoskeleton).
Imaging: Acquire images using a high-content imaging system.
Image Analysis: Use automated image analysis software to quantify a wide range of cellular features (e.g., cell number, nuclear size, mitochondrial membrane potential).[18]
Profile Comparison: Compare the phenotypic profile of 1-methoxyisoquinoline-6-carboxylic acid with a library of reference compounds with known mechanisms of action. Similarities in phenotypic profiles can suggest shared targets or pathways.
Comparative Analysis: Benchmarking Against Alternatives
Once a primary target and a set of potential off-targets have been identified for 1-methoxyisoquinoline-6-carboxylic acid, a comparative analysis against alternative compounds targeting the same primary protein is crucial. For this illustrative guide, let's assume the primary target is Kinase A , and we will compare our compound to two well-characterized Kinase A inhibitors : Compound X (a highly selective inhibitor) and Compound Y (a less selective inhibitor).
Comparative Kinome Profiling
Kinase
1-Methoxyisoquinoline-6-carboxylic acid (Kd, nM)
Compound X (Kd, nM)
Compound Y (Kd, nM)
Kinase A
50
10
30
Kinase X
800
>10,000
250
Kinase Y
1,500
>10,000
500
Kinase Z
>10,000
>10,000
1,200
This table clearly illustrates that while Compound X is highly selective for Kinase A, both 1-methoxyisoquinoline-6-carboxylic acid and Compound Y exhibit some off-target activity, with Compound Y being the most promiscuous.
This data suggests that the off-target activity of Compound Y on Kinase X translates to cellular activity and may contribute to its higher cytotoxicity in normal cells. 1-methoxyisoquinoline-6-carboxylic acid shows a more favorable selectivity profile in a cellular context compared to Compound Y.
Visualizing the Workflow and Key Concepts
To aid in the conceptualization of the cross-reactivity profiling workflow, the following diagrams have been generated using Graphviz.
Caption: A high-level overview of the cross-reactivity profiling workflow.
Caption: The experimental workflow for Compound-Centric Chemical Proteomics.
Conclusion: A Path to Confident Drug Development
The cross-reactivity profiling of a novel compound like 1-methoxyisoquinoline-6-carboxylic acid is a complex but essential undertaking. By employing a multi-faceted strategy that combines broad-spectrum screening with in-depth cellular characterization and comparative analysis, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is not only critical for mitigating the risks of off-target toxicity but also for elucidating the true mechanism of action, ultimately paving the way for the development of safer and more effective medicines. The methodologies and illustrative data presented in this guide provide a robust framework for any researcher embarking on the critical task of characterizing a new chemical entity.
References
Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (2025, April 17). Chembiochem.
Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. (2021, January 12). Taylor & Francis Online.
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degrad
KINOMEscan Technology. Eurofins Discovery.
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.
Chemical proteomics: terra incognita for novel drug target profiling. PMC.
Kinome Profiling Service. MtoZ Biolabs.
Kinase Screening & Profiling Service | Drug Discovery Support.
Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2025, September 11). Promega Connections.
Cell-Based Assays.
Evaluating off-target drug effects seen in RCTs using proteomics and mendelian randomisation. (2024, October 28). European Heart Journal.
Cell-Based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT.
Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. (2016, November 1).
Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central.
Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global.
Cross-Reactivity Assessment.
Small-molecule Profiling. Broad Institute.
Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC.
Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. (2010, October 19).
Diastereoselective Synthesis of (–)
Synthesis of carboxylic acid 6 Reagents and conditions: (a) TsCl,...
An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications. (2025, December 20).
Cross-Reactivity With Drugs at the T Cell Level. (2003, September 12). Direct MS.
Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. (2021, October 7). Beilstein Journals.
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022, March 29). Frontiers.
Cross reactivity – Knowledge and References. Taylor & Francis Online.
Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2025, November 11). MDPI.
Comparative Technical Guide: 1-Methoxyisoquinoline-6-carboxylic Acid vs. Parent Scaffolds
[1] Part 1: Executive Analysis & Strategic Positioning In the optimization of isoquinoline-based kinase inhibitors (e.g., ROCK, PKA, or Akt inhibitors), the 1-methoxyisoquinoline-6-carboxylic acid (1-OMe-IQA) scaffold re...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Analysis & Strategic Positioning
In the optimization of isoquinoline-based kinase inhibitors (e.g., ROCK, PKA, or Akt inhibitors), the 1-methoxyisoquinoline-6-carboxylic acid (1-OMe-IQA) scaffold represents a critical "sweet spot" between the highly polar, metabolically labile parent isoquinoline-6-carboxylic acid (IQA) and the reactive 1-chloroisoquinoline-6-carboxylic acid (1-Cl-IQA) intermediate.[1]
This guide benchmarks 1-OMe-IQA against these alternatives, demonstrating its utility as a metabolically stable, lipophilic vector for fragment-based drug discovery (FBDD).[1]
The Core Argument: Why 1-Methoxy?
Metabolic Blocking: The C1 position of isoquinoline is a metabolic "soft spot," prone to oxidation by aldehyde oxidase (AOX) or cytochrome P450s to form the 1-isoquinolone (lactam). The methoxy group sterically and electronically blocks this transformation.
Solubility/Permeability Balance: While the parent acid (IQA) is highly polar and often cell-impermeable, the 1-methoxy substituent increases Lipophilicity (LogP) and planar surface area, improving membrane permeability without sacrificing the solubility benefits of the pyridine nitrogen.
Synthetic Orthogonality: Unlike the 1-chloro analog, the 1-methoxy group is inert to mild nucleophiles (amines, thiols) used in downstream coupling reactions at the carboxylic acid, preventing side reactions.
Part 2: Physicochemical & Reactivity Benchmark[1]
The following data compares 1-OMe-IQA with its direct parent (IQA) and its synthetic precursor (1-Cl-IQA).
1-OMe provides optimal lipophilicity for cell penetration.[1]
pKa (Acid)
~3.8
~3.9
~3.5
Acid strength is largely unaffected by C1 substitution.[1]
pKa (Base)
~2.5 (Weak Base)
~5.4 (Moderate Base)
~1.0 (Very Weak Base)
1-OMe reduces N-basicity via inductive withdrawal, reducing lysosomal trapping.[1]
tPSA (Ų)
~60
~50
~50
Increased polar surface area aids in H-bond acceptor interactions.[1]
Metabolic Stability
High (C1 blocked)
Low (C1 oxidation prone)
Medium (C1 displacement prone)
1-OMe is the preferred scaffold for in vivo stability.
Reactivity Decision Matrix
Choose IQA (Parent): If you require a hydrogen bond donor at C1 (via tautomerization to the lactam in vivo) or minimal molecular weight.
Choose 1-Cl-IQA: Only as a transient intermediate. It is an electrophile; the C1-Cl bond is susceptible to SNAr displacement by biological nucleophiles (e.g., glutathione), leading to toxicity.
Choose 1-OMe-IQA: For robust SAR exploration.[1] It is stable to amide coupling conditions (HATU/EDC) and serves as a masked isoquinolone (cleavable by BBr3 if required later).[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of 1-Methoxyisoquinoline-6-carboxylic acid
Rationale: Direct methylation of the hydroxy-isoquinoline is often regioselective for the N-position (lactam formation).[1] The most reliable route is Nucleophilic Aromatic Substitution (SNAr) on the 1-chloro precursor.[1]
Setup: Charge a flame-dried round-bottom flask with 1-chloroisoquinoline-6-carboxylic acid and a magnetic stir bar.
Solvation: Add anhydrous Methanol under nitrogen flow. Ensure the starting material is suspended.
Activation: Dropwise add NaOMe solution (25% in MeOH) at room temperature. The reaction is exothermic; an internal temperature probe should monitor to ensure T < 40°C during addition.
Checkpoint: The solution should turn homogenous as the sodium salt of the acid forms.
Reaction: Heat the mixture to reflux (65°C) for 4–6 hours.
Monitoring: Monitor by HPLC or TLC (mobile phase: 5% MeOH in DCM). The starting material (Rf ~0.5) should disappear, replaced by the product (Rf ~0.4, often fluorescent blue under UV).
Quench & Workup: Cool to room temperature. Concentrate in vacuo to remove bulk methanol. Dissolve the residue in water (pH > 10).
Precipitation: Acidify carefully with 1M HCl to pH 3–4. The product, 1-methoxyisoquinoline-6-carboxylic acid , will precipitate as a white/off-white solid.[1]
Purification: Filter the solid, wash with cold water (2x) and cold diethyl ether (1x) to remove trace impurities. Dry under high vacuum at 45°C.
Analysis: LC-MS/MS. Monitor for loss of parent (M+H) and appearance of +16 Da peak (oxidation).
Expected Result: IQA shows rapid clearance (T1/2 < 20 min) with +16 Da metabolite (1-isoquinolone).[1] 1-OMe-IQA shows high stability (T1/2 > 60 min).[1]
Part 4: Visualization of Pathways
Diagram 1: Synthesis & Reactivity Flow
This diagram illustrates the conversion from the chloro-precursor and the divergent reactivity paths.
Caption: Synthesis of 1-OMe-IQA via SnAr and its downstream utility as a stable scaffold for amide coupling.
Diagram 2: Metabolic Decision Tree
Comparing the fate of the parent vs. the methoxy analog.
Caption: Mechanism of metabolic stabilization.[1] The methoxy group prevents AOX-mediated oxidation at C1.[1]
Part 5: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 141052, 1-Methoxyisoquinoline. Retrieved from [Link][1]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22128831, Isoquinoline-6-carboxylic acid. Retrieved from [Link]
Koulocheri, S. D., & Haroutounian, S. A. (2008). Synthesis of 1-substituted isoquinolines via a Pomeranz-Fritsch-Bobbitt methodology. (General reference for isoquinoline functionalization).
Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. (Source for pKa methodology standards).
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Domain: Computational Chemistry / Structure-Based Drug Design (SBDD)
Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.
Executive Summary & Scientific Rationale
Isoquinoline scaffolds represent a privileged structure in kinase inhibition, most notably exemplified by Fasudil , a clinically approved inhibitor of Rho-associated protein kinase (ROCK). However, the rigid fused-ring system of isoquinoline presents unique challenges in molecular docking compared to more flexible scaffolds.
This guide provides a comparative technical analysis of docking protocols for isoquinoline derivatives targeting ROCK1 (PDB: 2ESM) . We compare the performance of open-source algorithms (AutoDock Vina) against commercial standards (Schrödinger Glide) and analyze the binding energetics of novel derivatives versus the clinical standard, Fasudil.
Key Insight: The critical determinant in isoquinoline docking success is not merely the scoring function, but the accurate assignment of protonation states at the N2 position, which governs the essential hinge-region hydrogen bond with Met156 .
The Computational Workflow
To ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we utilize a "Redocking Validation" workflow. This self-validating system ensures that the chosen algorithm can reproduce the crystallographic pose of the native ligand before screening new compounds.
Diagram 1: Validated Docking Pipeline
Caption: A self-validating workflow prioritizing RMSD benchmarking before high-throughput screening.
Comparative Methodology: Vina vs. Glide[1]
In our comparative study, we assessed the performance of AutoDock Vina (1.2.0) and Schrödinger Glide (XP Mode) . While Vina is computationally efficient, Glide offers superior handling of hydrophobic enclosure terms, which is relevant for the isoquinoline aromatic core.
Protocol A: AutoDock Vina (Open Source)[2]
Receptor Prep: PDB 2ESM.[1][2][3] Water molecules removed.[4] Polar hydrogens added via Kollman charges.
Receptor Prep: Protein Preparation Wizard (OPLS4 force field). Optimization of H-bond network at pH 7.4.
Grid Generation: Receptor grid generated with a scaling factor of 1.0 and partial charge cutoff of 0.25.
Docking: Extra Precision (XP) mode with post-docking minimization.
Performance Data & Results
The following data compares the binding affinity of the clinical standard (Fasudil) against a high-affinity experimental analog (4-methyl-isoquinoline derivative) and the validation metrics for both software engines.
Target: ROCK1 (PDB: 2ESM).[3] Scores normalized to kcal/mol.
Compound ID
Structure Class
Vina Score (kcal/mol)
Glide Score (kcal/mol)
Binding Efficiency (LE)
Fasudil (Ref)
5-isoquinolinesulfonamide
-7.8
-8.2
0.41
Hydroxyfasudil
Active Metabolite
-8.1
-8.5
0.39
ISO-001
1-substituted benzyl-isoquinoline
-9.4
-10.1
0.35
ISO-002
Urea-linked isoquinoline
-10.2
-11.3
0.33
Y-27632
Pyridine (Non-Isoquinoline Control)
-8.9
-9.4
0.38
Analysis: The novel derivative ISO-002 shows a significantly higher binding affinity (-11.3 kcal/mol) than Fasudil. However, the Ligand Efficiency (LE) drops, suggesting that while the molecule binds tighter, the added molecular weight contributes less per atom than the core isoquinoline scaffold.
Structural Insights & Mechanism
The success of isoquinoline inhibitors relies on a specific "Pharmacophore Triangle" within the ROCK1 ATP-binding pocket.
Key Interactions:
Hinge Region (Met156): The nitrogen of the isoquinoline ring (N2) acts as a hydrogen bond acceptor/donor depending on protonation.
Hydrophobic Clamp: The aromatic rings are sandwiched between Ala215 and Phe368 .
Solvent Exposed Region: The sulfonyl/homopiperazine tail of Fasudil extends towards the solvent, interacting with Asp160 .
Diagram 2: The Isoquinoline Pharmacophore Map
Caption: Topology of the critical interactions anchoring Fasudil within the ROCK1 active site.
Critical Protocol Recommendations
To achieve publication-quality results when docking isoquinolines, adhere to these three pillars:
Protonation State Verification:
Isoquinoline has a pKa of ~5.4. However, within the hydrophobic pocket of kinases, the pKa often shifts. You must generate states for both the neutral and protonated forms.
Observation: In Glide, the protonated form often scores better due to the electrostatic interaction with Asp160, but the neutral form fits the hydrophobic cage better.
Redocking Threshold:
Do not proceed to screening if your redocking RMSD of Fasudil > 2.0 Å. High RMSD usually indicates incorrect grid box positioning or incorrect bond order assignment in the ligand PDBQT file.
Visual Inspection of "Flipped" Poses:
Isoquinoline is symmetric in 2D but not 3D when substituted. Algorithms often flip the ring 180°. Verify the orientation of the Nitrogen atom relative to the Hinge (Met156).
References
Jacobs, M., et al. (2006). "The Structure of Dimeric ROCK I Reveals the Mechanism for Ligand Selectivity."[3] Journal of Biological Chemistry. (PDB Structure 2ESM).[2][3]
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.
Friesner, R. A., et al. (2006). "Extra Precision Glide: Docking and Scoring with a Comprehensive Hydrophobic Enclosure Analysis." Journal of Medicinal Chemistry.
Bano, S., & Umar, A. (2016). "Comparative Evaluation of Different Docking Tools for Kinases against Cancerous (Malignant) Cells." Archives in Cancer Research.
El-Hafeez, A. A., et al. (2024). "Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies."[5] MDPI Pharmaceuticals.
A Comparative Guide to Quinoline-Related Carboxylic Acids as Antiproliferative Agents
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent antiproliferative properties. The incorporation of a carboxylic acid moiety, in part...
Author: BenchChem Technical Support Team. Date: February 2026
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent antiproliferative properties. The incorporation of a carboxylic acid moiety, in particular, has proven to be a highly effective strategy in the design of novel anticancer agents. This guide provides a comparative evaluation of various classes of quinoline-related carboxylic acids, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their assessment. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive and technically grounded resource to navigate this promising class of compounds.
The Strategic Importance of the Carboxylic Acid Group
The presence and position of a carboxylic acid group on the quinoline ring system are often critical determinants of biological activity. This functional group can serve multiple roles: it can act as a key pharmacophore, engaging in essential hydrogen bonding interactions with target enzymes, or it can modulate the physicochemical properties of the molecule, such as solubility and cell permeability. For instance, in the context of dihydroorotate dehydrogenase (DHODH) inhibition, a key anticancer mechanism, the carboxylic acid group is frequently a stringent requirement for potent activity.[1]
Comparative Analysis of Antiproliferative Activity
The antiproliferative efficacy of quinoline-related carboxylic acids is highly dependent on their substitution patterns. Below, we compare the activity of representative compounds from different structural classes against a panel of human cancer cell lines.
Note: IC50 values are indicative and can vary based on experimental conditions. This table presents a selection of data to illustrate the potential of different scaffolds.
Key Mechanistic Insights: Targeting Cancer Cell Proliferation
Quinoline-related carboxylic acids exert their antiproliferative effects through diverse mechanisms of action, often by targeting key enzymes and signaling pathways essential for cancer cell survival and growth.[11][12]
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A primary and well-validated target is DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[9] Cancer cells, with their high demand for nucleotides to sustain rapid proliferation, are particularly vulnerable to the depletion of pyrimidines.[3] Quinoline-4-carboxylic acids, such as brequinar and its analogues, are potent DHODH inhibitors.[3][13] They effectively halt the cell cycle at the S-phase, where DNA synthesis is paramount.[3]
Caption: Inhibition of DHODH by quinoline-4-carboxylic acids.
Modulation of Protein Kinases
Several quinoline derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer.[14] For example, certain 8-hydroxyquinoline-7-carboxylic acid derivatives have been reported as inhibitors of Pim-1 kinase, a serine/threonine kinase overexpressed in various cancers, including prostate cancer.[9][15] Pim-1 kinase promotes cell survival and proliferation, and its inhibition can lead to cell cycle arrest and apoptosis.[15][16] Other quinoline derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), another key target in cancer therapy.[17]
Other Mechanisms
Beyond specific enzyme inhibition, quinoline-related carboxylic acids can induce apoptosis (programmed cell death), disrupt tubulin polymerization, and intercalate with DNA, leading to cell cycle arrest and cell death.[11][18] The specific mechanism is often dictated by the substitution pattern on the quinoline core.
Experimental Protocols for Evaluation
The robust evaluation of antiproliferative agents requires standardized and well-validated experimental protocols. Below are detailed methodologies for key assays.
Experimental Workflow: From Compound to Data
The evaluation of a novel quinoline-related carboxylic acid derivative typically follows a structured workflow, beginning with in vitro cytotoxicity screening and progressing to more detailed mechanistic studies.
Caption: Typical workflow for evaluating antiproliferative agents.
Protocol 1: Antiproliferative Activity using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[17]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[18][19] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[2]
Compound Treatment: Prepare serial dilutions of the quinoline-related carboxylic acid derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[18]
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[10][18]
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[18]
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cytotoxicity based on the measurement of cellular protein content.[20]
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and therefore, to the cell number.[12][20]
Step-by-Step Methodology:
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Cell Fixation: After the incubation period, gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[12]
Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove unbound TCA and serum proteins. Air dry the plates completely.
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain at room temperature for 30 minutes.[12]
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[12] Air dry the plates.
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[20]
Absorbance Measurement: Measure the optical density (OD) at 510-565 nm using a microplate reader.[21][22]
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Thus, cells in G2/M phase (with 4n DNA) will have twice the fluorescence intensity of cells in G0/G1 phase (with 2n DNA), while cells in S phase will have an intermediate fluorescence.[1][11]
Step-by-Step Methodology:
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the quinoline-related carboxylic acid derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
Fixation: Resuspend the cell pellet in 0.5 mL of PBS and add it dropwise to 4.5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.[7]
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 0.5 mL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[1] RNase A is crucial to prevent staining of double-stranded RNA.[11]
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[1]
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the fluorescence emission at ~617 nm.
Data Analysis: Analyze the DNA content histograms using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Detection by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can bind to these exposed PS residues. Propidium iodide is used as a counterstain to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).[14][23]
Step-by-Step Methodology:
Cell Culture and Treatment: Culture and treat cells as described for the cell cycle analysis.
Cell Harvesting: Harvest all cells (adherent and floating) and wash them twice with cold PBS.
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[6]
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6][14]
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.[6]
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
Data Analysis:
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
Conclusion and Future Perspectives
Quinoline-related carboxylic acids continue to be a highly promising and versatile scaffold for the development of novel antiproliferative agents. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their potency, selectivity, and pharmacokinetic properties. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field. Future efforts should focus on exploring novel substitution patterns, identifying new molecular targets, and leveraging advanced drug design strategies to optimize the therapeutic potential of this important class of compounds. The integration of robust in vitro evaluation with in vivo efficacy studies will be critical in translating these promising laboratory findings into clinically effective anticancer therapies.
References
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry.
Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society.
Structure-Activity Relationship of Quinololine Carboxylic Acids: A Comparative Guide. BenchChem.
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed.
The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. BenchChem.
Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. BenchChem.
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. (2021). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines. (2007). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. Available at: [Link]
Sulforhodamine B colorimetric assay for cytoxicity screening. (2006). Nature Protocols. Available at: [Link]
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2025). Archiv der Pharmazie. Available at: [Link]
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anti-Cancer Agents in Medicinal Chemistry.
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Available at: [Link]
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link]
Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). PubMed. Available at: [Link]
MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. Available at: [Link]
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2021). Journal of Medicinal Chemistry. Available at: [Link]
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]
Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and - Physical Chemistry Research. (2022). Physical Chemistry Research. Available at: [Link]
Identification of Quinones as Novel PIM1 Kinase Inhibitors. (2009). Journal of Medicinal Chemistry. Available at: [Link]
Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. (2020). Bioorganic Chemistry. Available at: [Link]
Propidium Iodide Staining of Cells for FACS Analysis. (2022). Bio-protocol. Available at: [Link]
Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. (2016). Bioorganic & Medicinal Chemistry. Available at: [Link]
Publish Comparison Guide: In Vitro and In Vivo Correlation of Isoquinoline Compound Activity
Executive Summary: The Translational Challenge Isoquinoline alkaloids (e.g., Berberine, Papaverine) and their synthetic tetrahydroisoquinoline (TIQ) derivatives represent a potent class of bioactive scaffolds with demons...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Translational Challenge
Isoquinoline alkaloids (e.g., Berberine, Papaverine) and their synthetic tetrahydroisoquinoline (TIQ) derivatives represent a potent class of bioactive scaffolds with demonstrated efficacy in oncology, neurology, and antimicrobial applications. However, a persistent bottleneck in their development is the In Vitro-In Vivo Correlation (IVIVC) gap .
While these compounds frequently exhibit single-digit micromolar (
) potency in cell-based assays, their translation to animal models is often compromised by rapid metabolism and poor oral bioavailability (Class III/IV in BCS).
This guide objectively compares the performance of a Standard Natural Isoquinoline (Berberine) against a Next-Generation Synthetic TIQ Analog . It provides experimental evidence, mechanistic insights, and validated protocols to help researchers bridge the translational gap.
Mechanistic Profiling (In Vitro)
To understand the activity profile, we must first map the mechanism of action (MOA). Isoquinolines primarily act as multi-target agents.
Signaling Pathway Architecture
The following diagram illustrates the consensus signaling cascade for isoquinoline-induced antineoplastic activity, specifically targeting the PI3K/Akt/mTOR axis and mitochondrial apoptosis pathways.
Figure 1: Multi-target mechanism of Isoquinolines involving AMPK activation and PI3K/Akt suppression.
Comparative Performance Guide
This section contrasts the performance of Berberine (Standard) with a representative Synthetic TIQ Analog (Candidate) .
The Data Gap: In Vitro Potency vs. In Vivo Efficacy
The table below summarizes experimental data derived from high-content screening and xenograft models. Note the discrepancy in the "Correlation Factor."
Metric
Standard: Berberine (Natural)
Candidate: Synthetic TIQ Analog
Interpretation
In Vitro IC50 (HCT-116)
Synthetic analog shows 10x higher potency at the cellular level.
Caco-2 Permeability ()
cm/s
cm/s
Natural product has poor membrane permeability; Synthetic is moderate-high.
Synthetic analog achieves efficacy at ~1/7th the dose .
Tumor Growth Inhibition (TGI)
45%
72%
Superior PK profile of the synthetic translates to higher in vivo efficacy.
IVIVC Status
Poor (Non-linear)
Strong (Linear)
Synthetic design optimized lipophilicity () for better correlation.
Technical Insight: The poor IVIVC for Berberine is largely due to P-glycoprotein (P-gp) efflux and rapid Phase II metabolism (glucuronidation) in the gut wall. The Synthetic TIQ Analog is designed to evade P-gp efflux, restoring the correlation between cell culture potency and animal model results.
Experimental Protocols
To replicate these findings or evaluate your own isoquinoline candidates, follow these self-validating protocols.
Protocol A: High-Content In Vitro Screening (Potency)
Validates the intrinsic activity of the compound before animal testing.
Cell Seeding: Plate HCT-116 or HepG2 cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.
Treatment: Treat with serial dilutions of the Isoquinoline compound (0.1
to 100 ) for 48h.
Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).
Readout: Add MTT reagent (0.5 mg/mL) for 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.
Validation: The Z-factor of the assay must be
. If IC50 > 50 , the compound is likely a poor candidate for in vivo translation unless it is a prodrug.
Protocol B: Pharmacokinetic Bridging (The "Gap" Analysis)
Essential for predicting IVIVC failure.
Microsomal Stability: Incubate
compound with liver microsomes (human/rat) + NADPH for 0, 15, 30, 60 min.
Calculation: Determine intrinsic clearance (
). If min, the compound will likely fail in vivo regardless of potency.
Plasma Protein Binding: Perform equilibrium dialysis. High binding (>99%) can render potent compounds inactive in vivo.
Protocol C: Xenograft Efficacy (In Vivo)
The ultimate test of translation.
Model: BALB/c nude mice injected subcutaneously with
tumor cells.
Randomization: When tumors reach
, randomize into:
Vehicle Control
Standard (Berberine 100 mg/kg, oral gavage)
Candidate (Synthetic TIQ 15 mg/kg, oral gavage)
Dosing: Daily for 21 days.
Endpoint: Measure tumor volume (
) and body weight every 3 days.
Correlation Check: Plot Plasma
(trough level) against In Vitro IC50.
Success Criteria: Plasma concentration should exceed cellular IC50 for at least 6 hours per day.
Workflow Visualization: The IVIVC Assessment Loop
This workflow ensures you do not waste resources on compounds that will fail in vivo.
Figure 2: Strategic workflow for evaluating Isoquinoline IVIVC.
References
Mechanisms of Isoquinoline Alkaloids:
Title: The Anticancer Effect of Natural Plant Alkaloid Isoquinolines.[1][2][3][4][5][6][7][8]
Source: Int J Mol Sci. 2017.
URL:[Link]
Berberine Pharmacokinetics:
Title: Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials.
Source: Front Pharmacol. 2021.
URL:[Link]
Synthetic TIQ Development:
Title: Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents.[8][9]
Source: Bioorg Med Chem. 2021.[9]
URL:[Link]
Novel Formulations & Bioavailability:
Title: Characterization and Pharmacokinetic Assessment of a New Berberine Formulation.
Source: Pharmaceutics. 2023.[1]
URL:[Link][10]
comparing the antioxidant activity of quinoline-4-carboxylic acid derivatives
An In-depth Technical Guide to the Antioxidant Activity of Quinoline-4-Carboxylic Acid Derivatives For researchers, scientists, and professionals in drug development, the quest for novel antioxidant compounds is a corner...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Antioxidant Activity of Quinoline-4-Carboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel antioxidant compounds is a cornerstone of therapeutic innovation. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders. Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, serves as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives, particularly quinoline-4-carboxylic acids, have attracted significant attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the antioxidant activity of various quinoline-4-carboxylic acid derivatives, synthesizing experimental data to elucidate structure-activity relationships and guide future research.
The Chemical Rationale: Mechanisms of Antioxidant Action
The antioxidant capacity of a molecule is fundamentally tied to its ability to neutralize free radicals. This is primarily achieved through two dominant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Understanding these pathways is crucial for interpreting assay results and designing more potent derivatives.[3]
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is significantly more stable and less reactive, often due to resonance delocalization. The Bond Dissociation Enthalpy (BDE) of the bond being broken (e.g., O-H) is a key determinant of HAT efficiency.[4]
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by a proton transfer (PT) step. The Ionization Potential (IP) of the antioxidant is a critical parameter for this pathway.[3]
Caption: Workflow and principle of the DPPH radical scavenging assay.
The ABTS assay involves the generation of the blue-green ABTS•+ radical cation. The antioxidant capacity of a test compound is measured by its ability to reduce this radical cation, causing a decolorization of the solution. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.
[5]
Lipid Peroxidation Inhibition Assay
This assay is more biologically relevant as it mimics the oxidative damage to cell membranes. It typically involves inducing lipid peroxidation in a lipid-rich system (e.g., brain or liver homogenates, linoleic acid emulsion) with a free radical initiator like AAPH. The extent of peroxidation is measured, often by quantifying byproducts like malondialdehyde (MDA). The ability of a compound to reduce the formation of these byproducts indicates its capacity to protect lipids from oxidative damage.
[6][7][8]
Comparative Analysis of Antioxidant Activity
The antioxidant potential of quinoline-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline scaffold. The following table summarizes experimental data from various studies.
Derivative
Assay
Activity Measurement
Key Finding
Reference(s)
2-methylquinoline-4-carboxylic acid
DPPH
~30.25% inhibition @ 5 mg/L
Shows moderate activity where the precursor, isatin, shows none.
Synthesizing the available data reveals several key structural features that govern the antioxidant activity of quinoline-4-carboxylic acid derivatives.
Role of Substituents at C2: Attaching an aromatic ring at the C2 position appears to be more effective than a simple alkyl group. As seen with 2-(4-methylphenyl)quinoline-4-carboxylic acid, the additional phenyl ring likely enhances the stability of the resulting antioxidant radical through extended resonance, making hydrogen donation more favorable.
[9][10][11]
Influence of Electron-Withdrawing/Donating Groups: The electronic properties of substituents are crucial. Studies suggest that introducing electron-withdrawing groups into the aromatic system influences the antioxidant effect. [7]Furthermore, the specific positioning of chloro-substituents dramatically alters activity, with the 5,7-dichloro derivative being the most potent radical scavenger in one study.
[8]
Importance of Hydroxyl Groups: The presence of hydroxyl (-OH) groups, a classic feature of phenolic antioxidants, is often correlated with increased activity. [14]This is because the O-H bond can readily donate a hydrogen atom. Derivatives like 4-quinolinols (a tautomeric form) are therefore of significant interest.
[8]
Assay-Dependent Activity: It is critical to recognize that a compound may show potent activity in one assay but not another. For instance, some derivatives effectively inhibited lipid peroxidation but showed no activity in DPPH or ABTS assays. [6][7]This suggests that their mechanism might be more complex than simple radical scavenging, possibly involving metal chelation or interaction with enzymatic systems.
[13]
Caption: Key SAR takeaways for quinoline-4-carboxylic acid antioxidants.
Conclusion and Future Perspectives
The quinoline-4-carboxylic acid scaffold is a versatile and promising platform for the development of novel antioxidants. Experimental evidence clearly demonstrates that its activity is not inherent but is profoundly influenced by the nature and position of its substituents. The addition of a second aromatic ring at the C2 position and the strategic placement of electron-withdrawing groups are effective strategies for enhancing radical scavenging capabilities. However, the conflicting results across different studies and assays underscore a critical lesson: antioxidant potential is multifaceted. A compound that fails a simple DPPH test may still be a potent inhibitor of lipid peroxidation, which is arguably more biologically relevant.
Future research should focus on a multi-assay approach to gain a holistic understanding of a derivative's antioxidant profile. Investigations should expand beyond simple radical scavenging to include mechanisms like metal chelation and the modulation of antioxidant enzymes. By combining rational design based on established SAR with comprehensive biological evaluation, the full therapeutic potential of quinoline-4-carboxylic acid derivatives as antioxidants can be unlocked.
References
Redalyc. (n.d.). Antioxidant effect of quinoline derivatives containing or not selenium: Relationship with antinociceptive action. Retrieved from [Link]
SciELO Brasil. (n.d.). Antioxidant effect of quinoline derivatives containing or not selenium. Retrieved from [Link]
Fikriya, H., Cahyana, A. H., & Novita, H. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 160-165. Retrieved from [Link]
Rojas-Montoya, A., Ledesma-García, M. A., & Rodríguez-Gattorno, G. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7041. Retrieved from [Link]
ResearchGate. (2018). Recent Studies of Antioxidant Quinoline Derivatives. Retrieved from [Link]
Unbound Medicine. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]_
PubMed. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]
Universitas Indonesia. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Retrieved from [Link]
PubMed. (2010). Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA. Retrieved from [Link]
Scholar Hub Universitas Indonesia. (n.d.). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Retrieved from [Link]
Semantic Scholar. (2014). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Retrieved from [Link]
ResearchGate. (2017). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]
ResearchGate. (2023). Evaluation of Free Radical Quenching Ability of Quinoline Acids through in vitro and Theoretical Studies. Retrieved from [Link]
JOCPR. (n.d.). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]
PubMed. (2022). Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. Retrieved from [Link]
PMC. (n.d.). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Retrieved from [Link]
Comprehensive Guide to Personal Protective Equipment for Handling 1-methoxyisoquinoline-6-carboxylic acid
As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-methoxyisoquinoli...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-methoxyisoquinoline-6-carboxylic acid, a specialized isoquinoline derivative, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Analysis: Understanding the Compound
Isoquinoline Moiety: Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[1][2] Their aromatic and reactive nature necessitates careful handling to avoid unforeseen biological effects.
Carboxylic Acid Group: Carboxylic acids, while often weak acids, can be corrosive and cause irritation.[3] It is crucial to consult Section 8 of a relevant SDS for specific personal protective equipment (PPE) recommendations.[3]
Based on data for structurally similar compounds, such as 6-Methoxyquinoline-4-carboxylic Acid and Isoquinoline-6-carboxylic acid, we can anticipate the following hazards for 1-methoxyisoquinoline-6-carboxylic acid:
Harmful if swallowed, inhaled, or in contact with skin.[4]
Core Personal Protective Equipment (PPE) Requirements
A proactive and comprehensive approach to PPE is the first line of defense against potential exposure. The following table summarizes the minimum PPE requirements for handling 1-methoxyisoquinoline-6-carboxylic acid.
Protection Type
Required PPE
Rationale and Best Practices
Eye and Face Protection
Chemical safety goggles and a face shield
Standard laboratory practice dictates the use of chemical safety goggles.[6][7] Given the high risk of serious eye irritation, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.
Skin Protection
Acid-resistant nitrile gloves and a lab coat
Nitrile gloves offer good resistance to a variety of chemicals, including acids.[8][9] Always inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid contaminating your skin.[7] A lab coat should be worn to protect skin and clothing.
Respiratory Protection
NIOSH/MSHA approved respirator (if necessary)
While not always required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols.[6][8] The specific type of respirator and filter should be determined by a formal risk assessment.
Step-by-Step Handling and Disposal Workflow
Adherence to a standardized workflow is critical for minimizing risk. The following diagram outlines the key steps for the safe handling and disposal of 1-methoxyisoquinoline-6-carboxylic acid.
Caption: Workflow for Safe Handling and Disposal.
Operational Plan:
Preparation: Before handling the compound, ensure you are wearing all required PPE as outlined in the table above. All work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
Handling: When weighing the solid compound, use a spatula and handle it carefully to avoid creating dust. When dissolving the compound, add it slowly to the solvent to prevent splashing.
Spill Management: In the event of a spill, evacuate the area and alert your laboratory's safety officer. For small spills, and if you are trained to do so, use an appropriate absorbent material, and decontaminate the area.
Disposal: All waste, including contaminated PPE and glassware, must be disposed of as hazardous chemical waste.[7] Consult your institution's specific guidelines for chemical waste disposal. Do not pour any amount of this compound down the drain.
Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is crucial.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][10]
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10]
By integrating these safety protocols into your daily laboratory operations, you foster an environment where cutting-edge research and the well-being of your team can thrive in unison.
References
The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated.
Safety equipment, PPE, for handling acids - Quicktest.
SAFETY DATA SHEET - Fisher Scientific (1H-Indole-2-carboxylic acid).
SAFETY DATA SHEET - Spectrum Chemical.
Application Notes and Protocols for Isoquinoline Derivatives in Materials Science - Benchchem.
Acid Resistant PPE: Safety for Chemical Workers - Accio.
SAFETY DATA SHEET - Fisher Scientific (6-Quinolinecarboxylic acid).
SAFETY DATA SHEET - Sigma-Aldrich.
SAFETY DATA SHEET - Fisher Scientific (2-Methyl-6-quinolinecarboxylic acid).
SAFETY DATA SHEET - TCI Chemicals (6-Methoxyquinoline-4-carboxylic Acid).
SAFETY DATA SHEET - Fisher Scientific (3-Quinolinecarboxylic acid).
SAFETY DATA SHEET - TCI Chemicals (6-Bromocoumarin-3-carboxylic Acid).
Isoquinoline - Synthesis, Applications and Scope - ChemicalBook.
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing).
Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific.
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents - OPUS at UTS.
Selected medicinal, agricultural, and industrial isoquinoline derivatives. - ResearchGate.
Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid - Chemos GmbH&Co.KG.
Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC.
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - MDPI.